Isamoltan hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
99740-06-4 |
|---|---|
Formule moléculaire |
C16H23ClN2O2 |
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |
Clé InChI |
DCOXRJZVVPMXLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |
Origine du produit |
United States |
Foundational & Exploratory
Isamoltane Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hydrochloride is a selective antagonist of the serotonin (B10506) 5-HT1B receptor and also exhibits antagonist activity at β-adrenergic and 5-HT1A receptors.[1][2] This dual-receptor interaction profile underlies its potential anxiolytic effects. This technical guide provides an in-depth overview of the core mechanism of action of isamoltane hydrochloride, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action
Isamoltane hydrochloride exerts its pharmacological effects primarily through the competitive antagonism of β-adrenergic, 5-HT1A, and 5-HT1B receptors.[2] Its higher potency for the 5-HT1B receptor suggests that its primary mechanism for anxiolytic activity may be mediated through the modulation of serotonergic neurotransmission.[3]
Interaction with Serotonergic System
Isamoltane acts as a potent antagonist at presynaptic 5-HT1B autoreceptors located on serotonergic nerve terminals.[3] By blocking these inhibitory autoreceptors, isamoltane disinhibits the negative feedback loop that normally restricts serotonin (5-HT) release. This leads to an increased concentration of 5-HT in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3] In vivo studies have demonstrated that isamoltane administration leads to an increased turnover of 5-HT, as evidenced by elevated levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain regions such as the hypothalamus and hippocampus.[3]
Isamoltane also displays antagonist activity at 5-HT1A receptors, which are located both presynaptically on the soma and dendrites of serotonin neurons and postsynaptically in various brain regions. The net effect of its interaction with both 5-HT1A and 5-HT1B receptors contributes to its overall pharmacological profile.
Interaction with Adrenergic System
Isamoltane is a β-adrenoceptor ligand, exhibiting antagonist properties.[4] Clinical studies in healthy volunteers have demonstrated that isamoltane can cause a measurable blockade of both β1- and β2-adrenergic receptors.[5] This is evidenced by a reduction in exercise-induced heart rate (a β1-mediated effect) and an attenuation of albuterol-induced tremor (a β2-mediated effect).[5]
Quantitative Receptor Binding and Functional Data
The binding affinities of isamoltane hydrochloride for its primary molecular targets have been determined through radioligand binding assays. The available quantitative data is summarized in the table below.
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/System | Parameter | Value (nM) | Reference |
| 5-HT1B | Isamoltane | Inhibition Constant (Ki) | Rat | Brain | Ki | 21 | [3] |
| 5-HT1A | Isamoltane | Inhibition Constant (Ki) | Rat | Brain | Ki | 112 | [3] |
| β-adrenoceptor | Isamoltane | IC50 | Rat | Brain Membranes | IC50 | 8.4 | [4][6] |
| 5-HT1B | (±)-Isamoltane | IC50 | Rat | Brain Membranes | IC50 | 39 | [4] |
| 5-HT1A | (±)-Isamoltane | IC50 | Rat | Brain Membranes | IC50 | 1070 | [6] |
Signaling Pathways
The antagonist action of isamoltane at its target receptors modulates downstream signaling cascades.
Serotonin 5-HT1B Receptor Signaling
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Antagonism of this receptor by isamoltane prevents the binding of endogenous serotonin, thereby blocking the subsequent intracellular signaling cascade. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this inhibitory pathway, isamoltane effectively increases the firing rate of serotonergic neurons and enhances serotonin release.
β-Adrenergic Receptor Signaling
As a β-adrenergic antagonist, isamoltane blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to β-adrenergic receptors. These receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase. By blocking this interaction, isamoltane prevents the Gs-mediated activation of adenylyl cyclase, leading to decreased cAMP production and reduced PKA activation. This mechanism underlies its effects on heart rate and other physiological processes regulated by the sympathetic nervous system.
Experimental Protocols
The following sections describe the general methodologies used in the key experiments to characterize the mechanism of action of isamoltane hydrochloride.
Radioligand Binding Assay for 5-HT1B Receptor Affinity
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of isamoltane for the 5-HT1B receptor in rat brain tissue.
Objective: To determine the inhibition constant (Ki) of isamoltane for the 5-HT1B receptor.
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
Radioligand: [125I]Iodocyanopindolol ([125I]ICYP)
-
Non-specific binding control: Serotonin (5-HT) or a selective 5-HT1B agonist
-
Isamoltane hydrochloride (test compound)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a multi-well plate, combine the prepared brain membranes, a fixed concentration of the radioligand ([125I]ICYP), and varying concentrations of isamoltane.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of isamoltane. Determine the IC50 value (the concentration of isamoltane that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Measurement of Serotonin Turnover
This protocol describes a general method for measuring serotonin turnover in the rat brain following the administration of isamoltane.
Objective: To assess the effect of isamoltane on the synthesis and metabolism of serotonin in vivo.
Materials:
-
Male Wistar rats
-
Isamoltane hydrochloride
-
Aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., NSD-1015)
-
High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) system
-
Brain tissue dissection tools
Procedure:
-
Animal Dosing: Administer isamoltane hydrochloride to a group of rats at various doses (e.g., intraperitoneally). A control group receives the vehicle.
-
AADC Inhibition: At a specific time point after isamoltane administration, inject all rats with an AADC inhibitor. This prevents the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin, causing 5-HTP to accumulate.
-
Brain Tissue Collection: After a set period following AADC inhibitor administration, euthanize the rats and rapidly dissect specific brain regions (e.g., cortex, hippocampus).
-
Sample Preparation: Homogenize the brain tissue samples in an appropriate buffer and deproteinize the homogenates.
-
HPLC-ECD Analysis: Analyze the concentration of 5-HTP in the prepared samples using an HPLC-ECD system.
-
Data Analysis: Compare the levels of 5-HTP accumulation in the brains of isamoltane-treated rats to those of the control group. An increase in 5-HTP accumulation indicates an increased rate of serotonin synthesis, and thus, an increased turnover.
References
- 1. Isamoltane [medbox.iiab.me]
- 2. Isamoltane - Wikipedia [en.wikipedia.org]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltane Hydrochloride: A Technical Guide to its 5-HT1B Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-HT1B receptor antagonist activity of isamoltane (B1196468) hydrochloride. It includes a summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Isamoltane Hydrochloride and the 5-HT1B Receptor
Isamoltane hydrochloride is a phenoxypropanolamine derivative that exhibits antagonist activity at serotonin (B10506) (5-HT) 1B receptors, in addition to being a β-adrenoceptor ligand.[1][2] The 5-HT1B receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to inhibitory Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of neurotransmitter release.[3] Isamoltane's blockade of these receptors has been a subject of research for its potential therapeutic effects, including anxiolytic properties.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for isamoltane hydrochloride's interaction with 5-HT1B and related receptors.
Table 1: Radioligand Binding Affinity of Isamoltane Hydrochloride
| Receptor Subtype | Radioligand | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| 5-HT1B | [¹²⁵I]ICYP | Rat Brain Membranes | IC₅₀ | 39 | [1][4] |
| 5-HT1B | Not Specified | Rat Brain | Kᵢ | 21 | [5][6][7] |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | IC₅₀ | 1070 | [2] |
| 5-HT1A | Not Specified | Rat Brain | Kᵢ | 112 | [5][6][7] |
| β-adrenoceptor | Not Specified | Not Specified | IC₅₀ | 8.4 | [1][2][4] |
Table 2: Functional Activity of Isamoltane Hydrochloride
| Assay | Tissue/Preparation | Effect | Concentration | Reference |
| K⁺-evoked [³H]5-HT overflow | Rat Occipital Cortex Slices | Increased overflow | 0.1 µM | [6] |
| 5-HTP Accumulation | Rat Cortex | Increased | 1 and 3 mg/kg i.p. | [8] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the 5-HT1B receptor signaling pathway and the mechanism of isamoltane as an antagonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the 5-HT1B antagonist activity of isamoltane.
Radioligand Binding Assay
This protocol is adapted from methodologies used for 5-HT1B receptor binding in rat brain tissue.[9][10]
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of isamoltane for the 5-HT1B receptor.
Materials:
-
Rat brain cortex
-
Radioligand: (-)[¹²⁵I]iodocyanopindolol ([¹²⁵I]ICYP)
-
Unlabeled competitor for non-specific binding: 5-Hydroxytryptamine (Serotonin)
-
Isamoltane hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh assay buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of isamoltane.
-
Add 50 µL of assay buffer to the total binding wells.
-
Add 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM) to the non-specific binding wells.
-
Add 50 µL of varying concentrations of isamoltane to the competition wells.
-
Add 50 µL of [¹²⁵I]ICYP (at a concentration near its K₋d, e.g., 50-100 pM) to all wells. To suppress binding to β-adrenoceptors, 30 µM of (-)isoprenaline can be included in the assay buffer.[9]
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the isamoltane concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
K⁺-Evoked [³H]5-HT Release Assay
This protocol is based on methods for measuring neurotransmitter release from brain slices.[11][12]
Objective: To assess the functional antagonist activity of isamoltane at presynaptic 5-HT1B autoreceptors.
Materials:
-
Rat occipital cortex
-
[³H]5-Hydroxytryptamine ([³H]5-HT)
-
Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.3, MgSO₄ 1.2, NaHCO₃ 25, NaH₂PO₄ 1.2, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
High K⁺ buffer (as above, but with KCl increased to 30 mM and NaCl reduced to maintain osmolarity).
-
Isamoltane hydrochloride
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Slice Preparation:
-
Prepare 0.3 mm thick slices of rat occipital cortex.
-
Pre-incubate the slices in gassed Krebs-Ringer buffer at 37°C for 30 minutes.
-
Load the slices with [³H]5-HT (e.g., 0.1 µM) for 30 minutes.
-
Transfer the slices to a superfusion chamber and perfuse with gassed Krebs-Ringer buffer at a flow rate of 1 mL/min for 60 minutes to wash out excess radioactivity.
-
-
Stimulation and Sample Collection:
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
After a stable baseline is established, stimulate the slices with high K⁺ buffer for a short period (e.g., 2 minutes) (S1).
-
After the first stimulation, switch back to the normal Krebs-Ringer buffer.
-
Introduce isamoltane into the perfusion buffer at the desired concentration.
-
After a 20-30 minute incubation with isamoltane, apply a second high K⁺ stimulation (S2).
-
Continue collecting fractions throughout the experiment.
-
-
Quantification and Data Analysis:
-
Determine the radioactivity in each collected fraction using a liquid scintillation counter.
-
Calculate the fractional release of [³H]5-HT for each stimulation period.
-
Express the effect of isamoltane as the ratio of the fractional release during the second stimulation (S2) to that during the first stimulation (S1). An increase in the S2/S1 ratio in the presence of isamoltane indicates antagonism of the presynaptic 5-HT1B autoreceptors.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins, a proximal event to receptor activation.[13][14]
Objective: To determine the ability of isamoltane to antagonize agonist-stimulated G protein activation via the 5-HT1B receptor.
Materials:
-
Cell membranes expressing 5-HT1B receptors (e.g., from CHO or HEK293 cells)
-
[³⁵S]GTPγS
-
Unlabeled GTPγS
-
5-HT (as the agonist)
-
Isamoltane hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a microplate, add assay buffer, cell membranes, and GDP (e.g., 10 µM).
-
Add varying concentrations of isamoltane followed by a fixed concentration of 5-HT (e.g., its EC₈₀ for stimulating GTPγS binding).
-
For basal binding, omit the 5-HT. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubate the plate at 30°C for 20 minutes.
-
-
Binding Reaction:
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific agonist-stimulated binding.
-
Plot the percentage of inhibition by isamoltane against its concentration to determine the IC₅₀.
-
cAMP Functional Assay
This assay measures the downstream effect of 5-HT1B receptor activation on adenylyl cyclase activity.[6][15]
Objective: To measure the antagonist effect of isamoltane on agonist-induced inhibition of cAMP production.
Materials:
-
A stable cell line expressing human 5-HT1B receptors (e.g., CHO-K1 or HEK293).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
5-HT (as the agonist)
-
Isamoltane hydrochloride
-
A cAMP detection kit (e.g., based on TR-FRET)
Procedure:
-
Cell Plating:
-
Plate the cells in a 384-well plate and incubate overnight.
-
-
Assay:
-
Remove the culture medium and add a stimulation buffer.
-
Add varying concentrations of isamoltane.
-
Add a fixed concentration of 5-HT.
-
Add a fixed concentration of forskolin (e.g., its EC₈₀) to stimulate cAMP production.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate using a suitable plate reader (e.g., for TR-FRET).
-
-
Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the signal against the concentration of isamoltane to determine its ability to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP production.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[1][16][17]
Objective: To investigate the effect of systemic administration of isamoltane on extracellular serotonin levels in a specific brain region (e.g., hippocampus).
Materials:
-
Rats
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Artificial cerebrospinal fluid (aCSF)
-
Isamoltane hydrochloride
-
HPLC with electrochemical detection
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., hippocampus) and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe into the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of serotonin levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer isamoltane systemically (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours.
-
-
Sample Analysis:
-
Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-administration serotonin levels as a percentage change from the mean baseline value. An increase in extracellular serotonin following isamoltane administration would be consistent with the blockade of presynaptic 5-HT1B autoreceptors.
-
Conclusion
Isamoltane hydrochloride is a well-characterized 5-HT1B receptor antagonist with a higher affinity for this receptor subtype compared to the 5-HT1A receptor. Its antagonist activity can be robustly demonstrated through a combination of radioligand binding assays and functional assays that measure both proximal (G protein activation) and distal (cAMP modulation, neurotransmitter release) signaling events. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of isamoltane and other potential 5-HT1B receptor modulators in both in vitro and in vivo settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. K+-evoked [3H]-5-HT release from rat frontal cortex slices: the effect of 5-HT agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin synthesis and release in brain slices: independence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
(±)-Isamoltane hydrochloride chemical structure and synthesis
An In-depth Technical Guide to (±)-Isamoltane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (±)-Isamoltane hydrochloride, a significant pharmacological tool in neuroscience research. It details the compound's chemical structure, synthesis, pharmacological properties, and mechanism of action, presenting data and methodologies in a clear, structured format for specialists in the field.
Chemical Structure and Properties
(±)-Isamoltane hydrochloride is the hydrochloride salt of a racemic mixture of the R- and S-enantiomers of Isamoltane (B1196468).[1] Its systematic IUPAC name is 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride.[2][3] The molecule features a phenoxypropanolamine backbone, which is common to many beta-blockers, substituted with a pyrrole (B145914) group on the phenyl ring.
// Colors bgcolor="#FFFFFF"; node [color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
// Main Structure N1 [label="N", pos="0,0!", shape=plaintext]; C1 [label="C", pos="1,0.5!", shape=plaintext]; C2 [label="C", pos="2,0!", shape=plaintext]; C3 [label="C", pos="1,-0.5!", shape=plaintext]; H1 [label="H", pos="-0.5,0.5!", shape=plaintext]; H2 [label="H", pos="1,1!", shape=plaintext]; H3 [label="H", pos="2.5,0.5!", shape=plaintext]; H4 [label="H", pos="2.5,-0.5!", shape=plaintext]; H5 [label="H", pos="1,-1!", shape=plaintext];
// Propanolamine chain N_amine [label="NH", pos="-1.5,0!", shape=plaintext, fontcolor="#4285F4"]; C_chiral [label="C*", pos="-2.5,0.5!", shape=plaintext]; OH [label="OH", pos="-3.5,0.2!", shape=plaintext, fontcolor="#EA4335"]; C_bridge [label="CH2", pos="-2.5,-0.5!", shape=plaintext]; O_ether [label="O", pos="-3.5,-1!", shape=plaintext, fontcolor="#EA4335"];
// Isopropyl group C_iso1 [label="CH", pos="-1.5,-1!", shape=plaintext]; C_iso2 [label="CH3", pos="-0.5,-1.5!", shape=plaintext]; C_iso3 [label="CH3", pos="-2.5,-1.5!", shape=plaintext];
// Phenyl Ring C_phenyl1 [label="C", pos="-4.5,-1.5!", shape=plaintext]; C_phenyl2 [label="C", pos="-5.5,-1!", shape=plaintext]; C_phenyl3 [label="C", pos="-6.5,-1.5!", shape=plaintext]; C_phenyl4 [label="C", pos="-6.5,-2.5!", shape=plaintext]; C_phenyl5 [label="C", pos="-5.5,-3!", shape=plaintext]; C_phenyl6 [label="C", pos="-4.5,-2.5!", shape=plaintext];
// Pyrrole Ring N_pyrrole [label="N", pos="-6.5,-0.2!", shape=plaintext, fontcolor="#4285F4"]; C_pyrrole1 [label="CH", pos="-7.5,0.2!", shape=plaintext]; C_pyrrole2 [label="CH", pos="-8, -0.5!", shape=plaintext]; C_pyrrole3 [label="CH", pos="-7, -1!", shape=plaintext];
// Hydrochloride HCl [label="· HCl", pos="-1,-2.5!", shape=plaintext, fontcolor="#34A853"];
// Bonds edge [penwidth=1.5]; N1 -- C1; N1 -- C2; N1 -- C3; N1 -- H1; C1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5;
// Propanolamine chain bonds N_amine -- C_chiral; C_chiral -- OH; C_chiral -- C_bridge; C_bridge -- O_ether; O_ether -- C_phenyl1; N_amine -- C_iso1;
// Isopropyl group bonds C_iso1 -- C_iso2; C_iso1 -- C_iso3;
// Phenyl Ring bonds C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl2 -- N_pyrrole;
// Pyrrole Ring bonds N_pyrrole -- C_pyrrole1; C_pyrrole1 -- C_pyrrole2; C_pyrrole2 -- C_pyrrole3; C_pyrrole3 -- N_pyrrole;
// Dummy nodes for layout subgraph { rank=same; C_chiral; OH; } }
Caption: Chemical structure of (±)-Isamoltane Hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of Isamoltane and its hydrochloride salt is presented below.
| Property | Value | Source |
| Molecular Formula (Free Base) | C₁₆H₂₂N₂O₂ | [2][4] |
| Molecular Weight (Free Base) | 274.36 g/mol | [2][4] |
| Molecular Formula (HCl Salt) | C₁₆H₂₃ClN₂O₂ | [5] |
| Molecular Weight (HCl Salt) | 310.82 g/mol | [1][5] |
| Stereochemistry | Racemic ((±)-Isamoltane) | [1] |
Synthesis of (±)-Isamoltane Hydrochloride
Caption: Generalized synthetic workflow for (±)-Isamoltane Hydrochloride.
Experimental Protocol (Generalized)
-
Ether Formation: 2-(1H-pyrrol-1-yl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane. This is a standard Williamson ether synthesis.
-
Epoxide Ring Opening: The resulting epoxide is then subjected to nucleophilic attack by isopropylamine. This reaction opens the epoxide ring and introduces the isopropylamino group, yielding the racemic mixture of Isamoltane (free base).
-
Salt Formation: The Isamoltane free base is dissolved in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) and treated with a solution of hydrochloric acid. The (±)-Isamoltane hydrochloride salt precipitates out of the solution and can be collected by filtration and then dried.
Pharmacology and Mechanism of Action
Isamoltane is a potent antagonist at multiple receptor sites, which underlies its complex pharmacological profile.[2] It primarily acts as a selective antagonist of the serotonin (B10506) 5-HT₁B receptor and also as a ligand for β-adrenoceptors.[6] The 5-HT₁B activity resides in the (-)-enantiomer.[3]
Receptor Binding Profile
The affinity of Isamoltane for various receptors has been quantified in radioligand binding studies.
| Receptor Target | Parameter | Value (nM) | Notes | Source |
| 5-HT₁B Receptor | IC₅₀ | 39 | Inhibition of [¹²⁵I]ICYP binding in rat brain membranes. | [3][6] |
| Kᵢ | 21 | [2][7] | ||
| β-Adrenoceptor | IC₅₀ | 8.4 | [3][6] | |
| 5-HT₁A Receptor | IC₅₀ | 1070 | Inhibition of [³H]8-OH-DPAT binding. | [3] |
| Kᵢ | 112 | [2][7] | ||
| 5-HT₂ Receptor | IC₅₀ | 3000 - 10000 | Weak activity. | [3] |
| α₁-Adrenoceptor | IC₅₀ | 3000 - 10000 | Weak activity. | [3] |
Signaling Pathway
Isamoltane's anxiolytic effects are believed to stem from its antagonism of presynaptic 5-HT₁B autoreceptors.[3][7] These autoreceptors normally provide a negative feedback signal, inhibiting further release of serotonin (5-HT) from the presynaptic terminal. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an increased release of 5-HT into the synaptic cleft.[7] This elevated synaptic 5-HT can then modulate postsynaptic receptors, leading to downstream behavioral effects.
Caption: Mechanism of action of Isamoltane at the serotonergic synapse.
Key Experimental Methodologies
The pharmacological data for Isamoltane were generated using established in vitro and in vivo techniques.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (IC₅₀) of Isamoltane for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex, hippocampus) is homogenized and centrifuged to isolate cell membranes rich in the receptors of interest.[3][6]
-
Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]ICYP for 5-HT₁B receptors, [³H]8-OH-DPAT for 5-HT₁A receptors) and varying concentrations of Isamoltane.[3]
-
Detection: After incubation, the membranes are washed to remove unbound radioligand. The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The concentration of Isamoltane that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated.
-
In Vivo Measurement of 5-HT Turnover
-
Objective: To assess the effect of Isamoltane on serotonin synthesis and release in the living brain.
-
Methodology:
-
Animal Dosing: Rats are administered Isamoltane via intraperitoneal (i.p.) injection at various doses (e.g., 1 and 3 mg/kg).[3]
-
Decarboxylase Inhibition: Animals are co-treated with an inhibitor of aromatic L-amino acid decarboxylase. This prevents the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to 5-HT, causing 5-HTP to accumulate. The rate of accumulation serves as an index of serotonin synthesis.
-
Tissue Analysis: After a set time, the animals are euthanized, and brain regions (e.g., cortex) are dissected.[3]
-
Quantification: The concentration of 5-HTP in the brain tissue is measured using techniques like high-performance liquid chromatography (HPLC). An increase in 5-HTP accumulation indicates an increase in 5-HT synthesis, consistent with autoreceptor antagonism.[3]
-
Human Beta-Adrenergic Receptor Blockade Assessment
-
Objective: To measure the systemic effects of Isamoltane on β₁- and β₂-adrenergic receptors in healthy volunteers.[8]
-
Methodology:
-
Study Design: A randomized, double-blind, crossover study design is used, with volunteers receiving placebo, Isamoltane (e.g., 4 mg and 10 mg), or a reference beta-blocker like propranolol.[8]
-
β₁-Blockade (Exercise Test): Subjects perform a standardized exercise test, and their heart rate is monitored. A reduction in exercise-induced tachycardia compared to placebo indicates β₁-adrenergic blockade.[8]
-
β₂-Blockade (Albuterol Challenge): Subjects inhale cumulative doses of albuterol, a β₂-agonist. The effects on skeletal muscle (tremor) and airway conductance are measured. Attenuation of these effects by Isamoltane indicates β₂-adrenergic blockade.[8]
-
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Isamoltane - Wikipedia [en.wikipedia.org]
- 3. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Isamoltane | C16H22N2O2 | CID 76968413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Pharmacokinetics of Isamoltan Hydrochloride Remain Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scholarly articles and technical reports, no specific data regarding the pharmacokinetics and bioavailability of isamoltan (B39352) hydrochloride could be located. The scientific community and drug development professionals seeking an in-depth technical guide on this particular compound will find a notable absence of published research in the public domain.
Initial investigations aimed at compiling quantitative data on absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability, were unsuccessful. Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows as requested for isamoltan hydrochloride cannot be fulfilled at this time.
The search results consistently yielded information on other pharmaceutical compounds, such as the sugar substitute isomalt, the beta-blocker esmolol, the long-acting growth hormone somapacitan, and the diuretic spironolactone. While these results provide insights into the pharmacokinetic analysis of various substances, they do not contain any specific parameters or experimental details pertaining to this compound.
This lack of available information suggests that this compound may be a compound that is in the very early stages of development, has been discontinued, is primarily documented in proprietary internal reports not accessible to the public, or is referred to by a different nomenclature in published literature.
Researchers, scientists, and drug development professionals interested in the pharmacokinetic profile of this compound are encouraged to consult proprietary drug development databases, internal company documentation if applicable, or consider initiating foundational preclinical pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion of this compound. Until such data becomes publicly available, a comprehensive technical guide on the pharmacokinetics and bioavailability of this compound cannot be constructed.
Isamoltane Hydrochloride: A Technical Guide to its CNS Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltane (B1196468) hydrochloride is a phenoxypropanolamine derivative demonstrating a complex pharmacodynamic profile within the central nervous system (CNS). Primarily recognized as a non-selective β-adrenergic receptor antagonist, its CNS effects are significantly modulated by its potent interaction with the serotonergic system, specifically as a high-affinity antagonist of the 5-HT1B receptor. This dual-receptor antagonism results in a distinct neurochemical signature, characterized by an enhancement of serotonergic neurotransmission. This technical document provides an in-depth review of the CNS pharmacodynamics of isamoltane, detailing its receptor binding profile, downstream signaling consequences, and effects on neurotransmitter dynamics. It includes summaries of quantitative binding data and detailed experimental methodologies for key assays used in its characterization.
Core Mechanism of Action in the CNS
Isamoltane's primary mechanism of action in the central nervous system is a composite of two key molecular interactions:
-
β-Adrenergic Receptor Antagonism : Isamoltane acts as an antagonist at β-adrenoceptors, a property it shares with other drugs in its structural class. While this contributes to its overall pharmacological profile, its distinct CNS effects are largely driven by its serotonergic activity.[1][2]
-
5-HT1B Receptor Antagonism : The compound is a potent and selective antagonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1][2] In the CNS, 5-HT1B receptors function as terminal autoreceptors on serotonergic neurons.[1] By blocking these inhibitory autoreceptors, isamoltane effectively disinhibits the neuron, leading to an increased release of serotonin (5-HT) into the synaptic cleft.[1] This surge in synaptic 5-HT subsequently enhances the activation of other postsynaptic serotonin receptors, which is believed to underpin many of its observable CNS effects.[1] Isamoltane also displays a weaker affinity for 5-HT1A receptors.[1][2]
Quantitative Pharmacodynamic Data: Receptor Binding Profile
The affinity of isamoltane hydrochloride for its primary molecular targets in the CNS has been quantified through radioligand binding assays. The data from seminal studies are summarized below for direct comparison.
| Receptor Target | Parameter | Value (nmol/L) | Reference |
| 5-HT1B Receptor | Ki | 21 | [1] |
| IC50 | 39 | [2] | |
| β-Adrenoceptor | IC50 | 8.4 | [2] |
| 5-HT1A Receptor | Ki | 112 | [1] |
| IC50 | 1070 | [2] | |
| 5-HT2 Receptor | IC50 | 3,000 - 10,000 | [2] |
| α1-Adrenoceptor | IC50 | 3,000 - 10,000 | [2] |
Table 1: In Vitro Receptor Binding Affinities of Isamoltane Hydrochloride. Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are presented. Lower values indicate higher binding affinity.
Key Signaling Pathways Modulated by Isamoltane
Isamoltane exerts its effects by blocking the canonical signaling pathways associated with β-adrenergic and 5-HT1B receptors.
Blockade of β-Adrenergic Receptor Signaling
As an antagonist, isamoltane binds to β-adrenergic receptors without activating them, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This action blocks the Gs protein-coupled cascade, preventing the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).
Blockade of 5-HT1B Autoreceptor Signaling
Isamoltane's antagonism at the presynaptic 5-HT1B autoreceptor is critical to its CNS effect. By blocking this Gi/o protein-coupled receptor, isamoltane prevents the normal inhibitory feedback mechanism. This prevents the inhibition of adenylyl cyclase and the modulation of ion channels that would typically suppress serotonin release. The net effect is a disinhibition of the serotonergic neuron, leading to increased 5-HT exocytosis.
Detailed Experimental Protocols
The pharmacodynamic properties of isamoltane were elucidated using several key experimental paradigms. The generalized methodologies for these assays are detailed below.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound (isamoltane) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Membrane Preparation :
-
Target brain tissue (e.g., rat cerebral cortex) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
-
-
Competitive Binding Incubation :
-
In a 96-well plate, three sets of reactions are prepared:
-
Total Binding : Membrane preparation + radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]ICYP for 5-HT1B) + assay buffer.
-
Non-specific Binding : Membrane preparation + radioligand + a high concentration of an unlabeled specific ligand to saturate all target receptors.
-
Competitive Displacement : Membrane preparation + radioligand + varying concentrations of the test compound (isamoltane).
-
-
Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification :
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and bound radioligand) while allowing unbound radioligand to pass through.
-
Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is measured using a scintillation counter.
-
-
Data Analysis :
-
Specific binding is calculated: Total Binding - Non-specific Binding.
-
A dose-response curve is generated by plotting the percentage of specific binding against the log concentration of isamoltane.
-
The IC50 value is determined from this curve.
-
The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
K+-Evoked Neurotransmitter Release from Brain Slices
This ex vivo assay measures the release of a pre-loaded radiolabeled neurotransmitter from brain tissue slices upon depolarization, allowing for the study of presynaptic receptor function.
Methodology:
-
Brain Slice Preparation :
-
A rat is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
A specific brain region (e.g., occipital cortex) is dissected and sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at physiological temperature (e.g., 34°C) for at least 60 minutes.
-
-
Radiolabel Loading :
-
Slices are incubated in aCSF containing a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) for a set period (e.g., 30 minutes) to allow for uptake into serotonergic nerve terminals.
-
-
Superfusion and Sample Collection :
-
Individual slices are transferred to a superfusion chamber, which is continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Perfusate is collected in fractions at regular intervals (e.g., every 5 minutes).
-
A stable baseline of spontaneous [³H]5-HT outflow is established over a washout period (e.g., 45-60 minutes).
-
-
Stimulation and Drug Application :
-
To evoke release, the perfusion medium is switched to a high-potassium (high-K+) aCSF (e.g., containing 25-30 mM KCl) for a short period (e.g., 5 minutes). This depolarization opens voltage-gated calcium channels, triggering neurotransmitter release.
-
To test the effect of isamoltane, the drug is included in the perfusion medium before and during a second high-K+ stimulation period.
-
Fractions are collected continuously throughout the experiment.
-
-
Quantification and Analysis :
-
The radioactivity in each collected fraction is measured by liquid scintillation counting.
-
The amount of [³H]5-HT release is expressed as a percentage of the total radioactivity present in the tissue at the time of collection.
-
The K+-evoked release is calculated as the fractional release above the established baseline. The effect of isamoltane is determined by comparing the evoked release in its presence to the control release.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter and metabolite concentrations in specific brain regions of a freely moving animal, providing a direct assessment of a drug's effect on neurochemistry in vivo.
Methodology:
-
Surgical Implantation :
-
Under anesthesia, a rat is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a specific brain region (e.g., hippocampus, hypothalamus), and secured to the skull with dental cement.
-
The animal is allowed to recover for several days post-surgery.
-
-
Microdialysis Experiment :
-
On the day of the experiment, a microdialysis probe (with a semipermeable membrane at the tip) is inserted through the guide cannula into the target brain region.
-
The probe is connected to a microinfusion pump and perfused with aCSF at a very low, constant flow rate (e.g., 1-2 µL/min).
-
The animal is placed in a behavioral arena allowing free movement.
-
After an equilibration period (e.g., 1-2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Several baseline samples are collected to establish basal neurotransmitter levels.
-
-
Drug Administration and Sampling :
-
Isamoltane is administered to the animal (e.g., via subcutaneous injection).
-
Dialysate collection continues for several hours post-administration to monitor changes in extracellular levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
-
-
Sample Analysis :
-
The collected dialysate samples are immediately analyzed or stabilized and frozen for later analysis.
-
Quantification is performed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The system separates the molecules in the sample, and the electrochemical detector provides a highly sensitive measurement of 5-HT and 5-HIAA.
-
-
Data Analysis :
-
The concentrations of 5-HT and 5-HIAA in each sample are calculated based on a standard curve.
-
Results are typically expressed as a percentage change from the average baseline concentration. An increase in 5-HIAA is indicative of increased serotonin turnover.[1]
-
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic Properties of Isamoltan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan hydrochloride is a phenoxypropanolamine derivative that has demonstrated potential as an anxiolytic agent. Its mechanism of action is primarily attributed to its antagonist activity at the 5-HT1B serotonin (B10506) receptor subtype, with a weaker affinity for the 5-HT1A subtype. This technical guide synthesizes the available preclinical information on Isamoltan, focusing on its pharmacological profile and the proposed mechanism underlying its anxiolytic effects. Due to the limited availability of public data, this guide will focus on the established mechanism of action and provide a framework for the types of preclinical studies typically conducted to evaluate anxiolytic compounds. While specific quantitative data from behavioral models such as the elevated plus maze, light-dark box, and social interaction tests for Isamoltan are not publicly available, this document will detail the standard experimental protocols for these assays.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. Anxiolytics are medications prescribed to manage and treat the symptoms of these disorders.[1][2][3][4] this compound emerged as a compound of interest due to its unique pharmacological profile as a β-adrenoceptor antagonist with a notable affinity for serotonin 5-HT1B receptors.[5] This document provides a detailed overview of the anxiolytic properties of this compound, with a focus on its mechanism of action.
Pharmacological Profile of this compound
This compound is a selective antagonist of the 5-HT1B receptor.[5] The affinity for the 5-HT1B receptor is significantly higher than for the 5-HT1A receptor, suggesting that its primary pharmacological effects are mediated through the 5-HT1B receptor.[5]
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Affinity (Ki, nmol/l) |
| 5-HT1B | 21[5] |
| 5-HT1A | 112[5] |
Note: Lower Ki values indicate higher binding affinity.
Mechanism of Action
The anxiolytic properties of Isamoltan are believed to stem from its antagonist activity at presynaptic 5-HT1B autoreceptors. These receptors are located on the terminals of serotonergic neurons and function to inhibit the release of serotonin (5-HT). By blocking these receptors, Isamoltan is proposed to increase the synaptic concentration of 5-HT, which in turn contributes to its anxiolytic effects.[5]
Signaling Pathway of Isamoltan's Anxiolytic Action```dot
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical experimental stress studies: protocols, assessment and comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Social Interaction Test (MoST): a quantitative computer automated analysis of behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride: An In-depth Analysis of its Effects on Brain Serotonin Turnover
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan (B39352) hydrochloride is a pharmacological agent with notable affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT1B subtypes. Understanding its influence on serotonergic neurotransmission is crucial for elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the effects of isamoltan hydrochloride on serotonin turnover in the brain. It synthesizes findings from preclinical studies, presenting quantitative data on receptor binding affinities and changes in serotonin metabolite levels. Detailed experimental methodologies are outlined to provide a replicable framework for further research. Furthermore, this document employs visualizations to illustrate the intricate signaling pathways and experimental workflows, offering a clear and concise resource for professionals in the field of neuropharmacology and drug development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2] The synthesis of serotonin begins with the amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase (TPH).[3][4] Subsequently, 5-HTP is decarboxylated to form serotonin. The termination of serotonergic signaling primarily occurs through reuptake from the synaptic cleft by the serotonin transporter (SERT) and enzymatic degradation by monoamine oxidase (MAO) into its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[5][6] The concentration of 5-HIAA in the brain is often used as an index of serotonin turnover.[5]
This compound has been identified as a compound with significant interactions with the serotonergic system. Its profile as a β-adrenoceptor antagonist with additional high affinity for specific serotonin receptor subtypes makes it a subject of interest for its potential to modulate serotonergic activity.[7] This guide delves into the specific effects of isamoltan on the turnover of serotonin in the brain, providing a detailed examination of its receptor binding profile and its impact on the synthesis and metabolism of this key neurotransmitter.
Mechanism of Action of this compound
Isamoltan's primary mechanism of action within the serotonergic system involves its interaction with 5-HT1A and 5-HT1B receptors.[7] These receptors are crucial components in the regulation of serotonin release and signaling.
-
5-HT1A Receptors: These are predominantly located on the soma and dendrites of serotonin neurons in the raphe nuclei, where they function as autoreceptors.[8] Their activation leads to a decrease in the firing rate of these neurons, thereby reducing the synthesis and release of serotonin. Postsynaptically, they are found in various brain regions, including the hippocampus and cortex.[9]
-
5-HT1B Receptors: These receptors are primarily found as presynaptic autoreceptors on the terminals of serotonergic neurons.[6] When activated, they inhibit the release of serotonin into the synaptic cleft.
Isamoltan acts as an antagonist at these receptors, meaning it binds to them without activating them, thereby blocking the effects of endogenous serotonin. By antagonizing the inhibitory 5-HT1A and 5-HT1B autoreceptors, isamoltan is expected to increase the firing rate of serotonergic neurons and enhance the release of serotonin from their terminals. This leads to an overall increase in serotonin turnover.
Quantitative Data on Isamoltan's Effects
Preclinical research has provided quantitative data on the binding affinity of isamoltan for serotonin receptors and its in vivo effects on serotonin metabolism.
Table 1: Receptor Binding Affinity of Isamoltan
| Receptor Subtype | Ki (nmol/l) |
| 5-HT1A | 112[7] |
| 5-HT1B | 21[7] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
This data demonstrates that isamoltan has a notably higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor.[7]
Table 2: In Vivo Effects of Isamoltan on 5-HIAA Levels in Rat Brain
| Brain Region | Isamoltan Dose (mg/kg, s.c.) | Effect on 5-HIAA Concentration |
| Hypothalamus | 3 | Significant increase (maximal effect)[7] |
| Hippocampus | 3 | Significant increase (maximal effect)[7] |
5-HIAA (5-hydroxyindoleacetic acid) is the main metabolite of serotonin, and its levels are indicative of serotonin turnover.
These findings indicate that isamoltan administration leads to an increase in serotonin turnover in key brain regions like the hypothalamus and hippocampus.[7] The effect is dose-dependent, with a maximal response observed at 3 mg/kg.[7] Interestingly, a higher dose resulted in a less pronounced effect, suggesting a complex dose-response relationship.[7]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of isamoltan for 5-HT1A and 5-HT1B receptors.
Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat cerebral cortex for 5-HT1A, striatum for 5-HT1B) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.
-
Radioligand Incubation: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [125I]iodocyanopindolol for 5-HT1B receptors) and varying concentrations of the unlabeled competitor drug (isamoltan).
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Measurement of 5-HIAA
Objective: To assess the effect of isamoltan on serotonin turnover in different brain regions of living animals.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., saline) and administered subcutaneously (s.c.) at various doses.
-
Tissue Collection: At a specified time after drug administration, the animals are euthanized, and their brains are rapidly removed and dissected on ice to isolate specific regions (e.g., hypothalamus, hippocampus).
-
Neurochemical Analysis: The brain tissue samples are homogenized in a solution containing an internal standard. The levels of 5-HIAA are then quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The concentrations of 5-HIAA are expressed as ng/g of wet tissue weight and compared between different treatment groups and a vehicle-treated control group using appropriate statistical tests.
Visualizations
Signaling Pathways
Caption: Serotonin synthesis and metabolism pathway.
Caption: Isamoltan's mechanism on presynaptic autoreceptors.
Experimental Workflow
Caption: Workflow for in vivo 5-HIAA measurement.
Discussion and Future Directions
The available evidence strongly suggests that this compound enhances serotonin turnover in the brain, primarily through its antagonist activity at 5-HT1A and 5-HT1B autoreceptors. The increased levels of 5-HIAA in the hypothalamus and hippocampus following isamoltan administration provide direct evidence for this enhanced metabolic activity.[7] The higher affinity of isamoltan for the 5-HT1B receptor suggests that its effects might be more pronounced at the terminal autoreceptors, leading to a more direct impact on serotonin release.
Future research should aim to provide a more detailed characterization of isamoltan's effects. This could include:
-
Comprehensive Neurochemical Profiling: Measuring the levels of serotonin itself, in addition to 5-HIAA, in a wider range of brain regions. In vivo microdialysis studies would be particularly valuable for assessing real-time changes in extracellular serotonin levels.
-
Dose-Response and Time-Course Studies: A more thorough investigation of the dose-response relationship and the time course of isamoltan's effects on serotonin turnover.
-
Functional and Behavioral Correlates: Linking the observed neurochemical changes to specific functional and behavioral outcomes in relevant animal models of neuropsychiatric disorders.
-
Clinical Investigations: Exploring the therapeutic potential of isamoltan in human subjects, with a focus on conditions where modulation of the serotonergic system is considered beneficial.
Conclusion
This compound is a potent modulator of the serotonergic system, with a clear mechanism of action involving the antagonism of 5-HT1A and 5-HT1B autoreceptors. Preclinical data robustly supports its ability to increase serotonin turnover in the brain. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of isamoltan and similar compounds. The continued exploration of its neuropharmacological profile holds promise for the development of novel treatments for a variety of central nervous system disorders.
References
- 1. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin (5‐Hydroxytryptamine): Metabolism, Signaling, Biological Functions, Diseases, and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride: A Technical Deep Dive into its Discovery, Mechanism, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan hydrochloride, designated CGP-361A during its development by Ciba-Geigy, is a potent pharmacological agent characterized by its dual antagonism of β-adrenergic and serotonin (B10506) 5-HT1A/1B receptors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It details its receptor binding profile, functional activity, and the signaling pathways it modulates. Furthermore, this document outlines the experimental protocols employed in its preclinical evaluation and discusses its clinical investigation for generalized anxiety disorder. The unique pharmacological profile of Isamoltan, combining β-blockade with modulation of the serotonergic system, presented a novel approach to the treatment of anxiety disorders.
Discovery and History
Isamoltan, with the chemical name 1-(2-(1-pyrrolyl)phenoxy)-3-(isopropylamino)propan-2-ol, was developed by the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis) and identified by the code CGP-361A. The rationale behind its development was to create a compound with a unique pharmacological profile that could offer a new therapeutic strategy for anxiety disorders. By combining β-adrenergic receptor antagonism with 5-HT1B receptor antagonism, researchers aimed to target both the peripheral and central manifestations of anxiety.[1][2][3] The 5-HT1B activity, in particular, was thought to be a key differentiator from other beta-blockers.[3]
Chemical Synthesis
The synthesis of this compound involves a multi-step process characteristic of phenoxypropanolamine derivatives. While a specific, detailed protocol for Isamoltan is not publicly available, the general synthesis can be inferred from related compounds. The process would likely involve the reaction of 2-(1-pyrrolyl)phenol with an epoxide-containing reagent, followed by the ring-opening of the resulting epoxide with isopropylamine (B41738). The final step involves the formation of the hydrochloride salt.
A plausible synthetic route would be:
-
Alkylation of 2-(1-pyrrolyl)phenol: Reaction of 2-(1-pyrrolyl)phenol with epichlorohydrin (B41342) in the presence of a base to form the epoxide intermediate, 1-(2-(1-pyrrolyl)phenoxy)-2,3-epoxypropane.
-
Amination: Reaction of the epoxide intermediate with isopropylamine to open the epoxide ring and form the free base of Isamoltan.
-
Salt Formation: Treatment of the Isamoltan free base with hydrochloric acid in a suitable solvent to precipitate this compound.
Pharmacological Profile
Isamoltan is a competitive antagonist at β-adrenergic receptors and serotonin 5-HT1A and 5-HT1B receptors.[4]
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinities and functional potencies at various receptors.
Table 1: Receptor Binding Affinities of Isamoltan
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |
| 5-HT1A | [3H]8-OH-DPAT | IC50 | 1070 | Rat | [1] |
| 5-HT1B | [125I]ICYP | IC50 | 39 | Rat | [1] |
| 5-HT1B | Ki | 21 | Rat | [3] | |
| 5-HT1A | Ki | 112 | Rat | [3] | |
| β-adrenergic | [125I]ICYP | IC50 | 8.4 | Rat | [1] |
| 5-HT2 | IC50 | 3000-10000 | Rat | [1] | |
| α1-adrenergic | IC50 | 3000-10000 | Rat | [1] |
Table 2: In Vivo Effects of Isamoltan
| Experiment | Effect | Maximal Effect Dose | Species | Reference |
| 5-HT Turnover | Increased 5-HIAA concentration | 3 mg/kg s.c. | Rat | [3] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of Isamoltan for various receptor subtypes.
General Protocol (adapted from standard radioligand binding assay procedures):
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a reaction tube, combine the membrane preparation, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]ICYP for 5-HT1B and β-adrenergic receptors), and varying concentrations of this compound.
-
For determination of non-specific binding, a parallel set of tubes is prepared with an excess of a known, unlabeled ligand for the target receptor.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of Isamoltan.
-
Determine the IC50 value (the concentration of Isamoltan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vivo Measurement of 5-HT Turnover
Objective: To assess the effect of Isamoltan on the synthesis and metabolism of serotonin in the brain.
General Protocol:
-
Animal Dosing:
-
Administer this compound subcutaneously (s.c.) to rats at various doses.
-
A control group receives a vehicle injection.
-
-
Tissue Collection:
-
At a predetermined time after dosing, euthanize the animals.
-
Rapidly dissect specific brain regions (e.g., hypothalamus, hippocampus).
-
-
Neurochemical Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze the homogenates for the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin, using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Compare the 5-HIAA concentrations in the drug-treated groups to the control group.
-
An increase in 5-HIAA concentration is indicative of increased serotonin turnover.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Isamoltan's pharmacological effects are mediated through its antagonist action at β-adrenergic and 5-HT1B receptors.
-
β-Adrenergic Receptor Antagonism: By blocking β-adrenergic receptors, Isamoltan prevents the binding of endogenous catecholamines like adrenaline and noradrenaline. This inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is responsible for the classic effects of beta-blockers, such as a reduction in heart rate and blood pressure.
-
5-HT1B Receptor Antagonism: The 5-HT1B receptor acts as a presynaptic autoreceptor on serotonin neurons. Its activation normally inhibits the release of serotonin. By blocking this receptor, Isamoltan disinhibits the serotonin neuron, leading to an increased release of serotonin into the synaptic cleft.[3] This increase in synaptic serotonin is thought to contribute to its anxiolytic effects.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isamoltane [medbox.iiab.me]
Isamoltane Hydrochloride: A Technical Review of its Selectivity for 5-HT1B over 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of isamoltane (B1196468) hydrochloride's binding affinity and selectivity for the serotonin (B10506) 1B (5-HT1B) receptor over the serotonin 1A (5-HT1A) receptor. Isamoltane, a phenoxypropanolamine derivative, has been investigated for its potential as an anxiolytic agent, and its interaction with these key serotonin receptor subtypes is critical to understanding its pharmacological profile. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing receptor binding and function, and visualizes the relevant biological and experimental pathways.
Quantitative Analysis of Isamoltane's Receptor Selectivity
Isamoltane hydrochloride has been characterized as a selective ligand for the 5-HT1B receptor, though the reported degree of selectivity varies across studies. The following tables present the key quantitative data from two notable studies that have investigated the binding affinity of isamoltane at both 5-HT1A and 5-HT1B receptors in rat brain tissues.
One study reported a 27-fold selectivity of isamoltane for the 5-HT1B receptor based on the ratio of IC50 values.[1] In this research, the binding of [125I]iodocyanopindolol ([125I]ICYP) was used to label 5-HT1B recognition sites, while [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT) was used for 5-HT1A receptors.[1]
Table 1: Isamoltane Binding Affinity (IC50) at 5-HT1A and 5-HT1B Receptors
| Receptor Subtype | Radioligand | Isamoltane IC50 (nmol/l) | Selectivity (5-HT1A/5-HT1B) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | 1070 | 27-fold | [1] |
| 5-HT1B | [125I]ICYP | 39 | [1] |
A separate study found isamoltane to be approximately five times more potent as a ligand for the 5-HT1B receptor compared to the 5-HT1A receptor, based on Ki values.[2]
Table 2: Isamoltane Binding Affinity (Ki) at 5-HT1A and 5-HT1B Receptors
| Receptor Subtype | Isamoltane Ki (nmol/l) | Selectivity (5-HT1A/5-HT1B) | Reference |
| 5-HT1A | 112 | ~5.3-fold | [2] |
| 5-HT1B | 21 | [2] |
The discrepancy in the reported selectivity may be attributed to differences in experimental conditions, such as the choice of radioligand and specific assay parameters.
Experimental Protocols
The following are representative, detailed protocols for conducting radioligand binding and functional assays to determine the affinity and activity of compounds like isamoltane at 5-HT1A and 5-HT1B receptors. These protocols are based on established methodologies in the field.
Radioligand Binding Assays
1. 5-HT1B Receptor Binding Assay (using [125I]Iodocyanopindolol)
This competitive binding assay determines the affinity of a test compound for the 5-HT1B receptor by measuring its ability to displace the radioligand [125I]iodocyanopindolol ([125I]ICYP) from rat brain membranes.[1][3] To specifically label 5-HT1B sites, binding to beta-adrenoceptors is suppressed by the inclusion of isoprenaline.[3]
-
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
[125I]Iodocyanopindolol ([125I]ICYP)
-
Isoprenaline
-
Isamoltane hydrochloride and other competing ligands
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
-
-
Procedure:
-
Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of isamoltane or other competing ligands.
-
50 µL of [125I]ICYP (at a concentration near its Kd, e.g., 230 pM).[3]
-
50 µL of 30 µM isoprenaline (to block beta-adrenoceptor binding).[3]
-
100 µL of the membrane preparation.
-
For total binding, add 50 µL of assay buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competing ligand concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. 5-HT1A Receptor Binding Assay (using [3H]8-OH-DPAT)
This competitive binding assay measures the affinity of a test compound for the 5-HT1A receptor by its ability to displace the radioligand [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT) from rat brain membranes.[1][4]
-
Materials:
-
Rat brain tissue (e.g., hippocampus or raphe area)
-
[3H]8-hydroxy-DPAT ([3H]8-OH-DPAT)
-
Isamoltane hydrochloride and other competing ligands
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.7
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Prepare rat brain membranes as described for the 5-HT1B assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of isamoltane or other competing ligands.
-
50 µL of [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 0.25 nM).[4]
-
150 µL of the membrane preparation.
-
For total binding, add 50 µL of assay buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 and Ki values as described for the 5-HT1B assay.
-
Functional Assay
[35S]GTPγS Binding Assay for G-protein Activation
This functional assay measures the ability of a ligand to activate G-proteins coupled to 5-HT1A or 5-HT1B receptors.[5][6][7] Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is a measure of receptor activation.[6]
-
Materials:
-
Membranes from cells expressing human 5-HT1A or 5-HT1B receptors, or rat brain tissue.
-
[35S]GTPγS
-
GDP
-
Isamoltane hydrochloride and reference agonists/antagonists
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl2, 100 mM NaCl, pH 7.4.[5]
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup: In a 96-well filter plate, add the following:
-
Assay buffer.
-
GDP (e.g., 10 µM).[8]
-
Membrane preparation.
-
Serial dilutions of isamoltane or reference compounds.
-
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 100 pM) to each well to start the reaction.[8] For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[9]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[5]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the ligand concentration to determine EC50 and Emax values for agonists. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding can be assessed.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [35S]GTPγS Binding Assay Workflow.
Discussion and Implications
The available data consistently demonstrate that isamoltane hydrochloride possesses a higher affinity for the 5-HT1B receptor than for the 5-HT1A receptor. While the precise selectivity ratio is subject to variation depending on the experimental approach, the preference for the 5-HT1B subtype is evident.[1][2] This selectivity is a key aspect of its pharmacological profile and distinguishes it from other non-selective beta-adrenoceptor ligands that also interact with serotonin receptors.[1]
The functional consequences of isamoltane's interaction with these receptors are also of significant interest. For instance, isamoltane has been shown to increase the electrically evoked release of serotonin from rat cortical slices, an effect that appears to be correlated with its 5-HT1B activity.[1] This suggests that isamoltane may act as an antagonist at the 5-HT1B autoreceptor, leading to an increase in synaptic serotonin levels.
For drug development professionals, the selectivity of isamoltane for the 5-HT1B receptor highlights the potential for developing subtype-selective serotonergic agents. A thorough understanding of a compound's affinity and functional activity at different receptor subtypes, as determined by the assays described herein, is crucial for predicting its therapeutic efficacy and potential side effects. The conflicting selectivity data also underscore the importance of standardized and well-characterized experimental protocols in preclinical drug evaluation. Further investigation into the functional activity of isamoltane at both 5-HT1A and 5-HT1B receptors using assays such as the [35S]GTPγS binding assay would provide a more complete picture of its mechanism of action.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Isamoltan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan hydrochloride is a notable pharmacological agent recognized for its dual activity as a β-adrenoceptor antagonist and a serotonin (B10506) 5-HT₁ receptor ligand. Specifically, it demonstrates a higher affinity for the 5-HT₁B receptor subtype compared to the 5-HT₁A subtype.[1] This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information herein is intended to support further research and drug development efforts centered on this compound.
Core Binding Affinity Profile
The in vitro binding affinity of this compound has been characterized primarily for serotonin and β-adrenoceptors. The following table summarizes the available quantitative data from radioligand binding assays.
| Receptor Target | Parameter | Value (nM) | Radioligand | Tissue/System | Reference |
| 5-HT₁B | Kᵢ | 21 | [¹²⁵I]ICYP | Rat Brain Membranes | [1] |
| 5-HT₁A | Kᵢ | 112 | Not Specified | Rat Brain Membranes | [1] |
| β-adrenoceptor (non-subtype specific) | IC₅₀ | 8.4 | Not Specified | Not Specified | |
| 5-HT₁B | IC₅₀ | 39 | [¹²⁵I]ICYP | Rat Brain Membranes |
Note: While Isamoltan is known to exert effects on both β₁- and β₂-adrenergic receptors, specific in vitro binding affinity data (Kᵢ or IC₅₀) for these subtypes were not available in the reviewed literature. One study indicated that low-dose isamoltane (B1196468) caused measurable systemic effects on both beta 2- and beta 1-adrenergic receptors.[2]
Experimental Protocols
The determination of in vitro binding affinities for this compound typically involves competitive radioligand binding assays. Below is a detailed, representative protocol based on established methodologies for 5-HT₁B and β-adrenoceptor binding studies.
Membrane Preparation
A crucial first step is the isolation of cell membranes expressing the receptor of interest.
-
Tissue Source: For 5-HT₁B receptor binding assays, the rat brain is a common source. For β-adrenoceptor assays, tissues such as the heart or lung, or cultured cells overexpressing specific receptor subtypes (e.g., CHO or HEK293 cells) are utilized.
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin (e.g., 1,000 x g) removes nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer to remove endogenous substances and then resuspended in a suitable buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay. The prepared membranes are aliquoted and stored at -80°C until use.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to displace a specific radioligand from its receptor.
-
Assay Components:
-
Membrane Preparation: Containing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP) for 5-HT₁B and β-adrenoceptors).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine the level of non-specific binding (e.g., propranolol (B1214883) for β-adrenoceptors).
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
-
Incubation:
-
The assay is typically performed in 96-well plates.
-
To each well, the membrane preparation, radioligand (at a fixed concentration, usually at or below its Kₑ), and either assay buffer (for total binding), the non-specific binding control, or a specific concentration of this compound are added.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are quickly washed with ice-cold wash buffer to minimize non-specific binding.
-
-
Detection:
-
The filters containing the bound radioligand are placed in scintillation vials.
-
A scintillation cocktail is added to each vial.
-
The radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis
-
Specific Binding: This is calculated by subtracting the non-specific binding (counts in the presence of the non-specific control) from the total binding (counts in the absence of any competitor).
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of Isamoltan that inhibits 50% of the specific radioligand binding.
-
Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathways
Isamoltan acts as an antagonist at β-adrenoceptors and 5-HT₁B receptors. The following diagram illustrates the canonical signaling pathways associated with these receptors.
Caption: Signaling pathways for β-Adrenergic and 5-HT1B receptors and the antagonistic action of Isamoltan.
Experimental Workflow
The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the in vitro binding affinity of this compound.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride: Preclinical Research Findings Remain Elusive
Despite a comprehensive search of available preclinical research, specific data regarding the pharmacological and pharmacokinetic profile of isamoltan (B39352) hydrochloride is not publicly accessible. Detailed experimental protocols, quantitative data on binding affinities, functional assays, and in vivo studies in animal models are not available in the provided search results. Consequently, a detailed technical guide with structured data tables and visualizations of its signaling pathways or experimental workflows cannot be constructed at this time.
The current body of publicly available scientific literature does not contain specific preclinical studies detailing the mechanism of action, efficacy, and safety profile of isamoltan hydrochloride. While general principles of preclinical research, including the use of various animal models and in vitro assays, are well-documented, their specific application to this compound has not been published.
This lack of information prevents the creation of the requested in-depth technical guide. Key components of such a guide, which are currently unavailable for this compound, would typically include:
I. Quantitative Data Summary
A crucial aspect of a technical guide is the presentation of quantitative data from various preclinical assays. This information is essential for researchers and drug development professionals to assess the compound's properties. For this compound, this data is not available. A typical summary would include:
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Kᵢ (nM) | Cell Line/Tissue | Reference |
| Data Not Available | - | - | - | - |
Table 2: Functional Activity of this compound
| Assay Type | Target | EC₅₀/IC₅₀ (nM) | Efficacy (%) | Experimental Model | Reference |
| Data Not Available | - | - | - | - | - |
Table 3: Pharmacokinetic Properties of this compound in Animal Models
| Species | Route of Administration | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference | |---|---|---|---|---|---| | Data Not Available | - | - | - | - | - | - |
II. Experimental Protocols
Detailed methodologies are fundamental for the replication and validation of scientific findings. For this compound, no specific experimental protocols from preclinical studies have been published. Such protocols would typically describe:
-
In Vitro Binding Assays: Detailed procedures for radioligand binding studies, including the preparation of cell membranes or tissues, concentrations of reagents, incubation times, and methods for data analysis.
-
Functional Assays: Comprehensive descriptions of the methods used to assess the functional activity of the compound, such as cAMP assays or reporter gene assays, specifying the cell lines, stimulation conditions, and detection methods.
-
In Vivo Animal Studies: Detailed accounts of studies conducted in animal models, including the species and strain of animals used, housing conditions, drug formulation and administration, and the specific endpoints measured.
III. Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are invaluable for understanding the compound's mechanism of action and the design of the studies. Without any data on the molecular targets and cellular effects of this compound, it is impossible to generate diagrams of its signaling pathways. Similarly, the absence of published studies means there are no experimental workflows to visualize.
An In-Depth Technical Guide to the Cellular and Molecular Effects of Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan hydrochloride is a phenoxypropanolamine derivative with a distinct pharmacological profile, acting as an antagonist at β-adrenergic, serotonin (B10506) 5-HT1A, and 5-HT1B receptors. This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound, synthesizing available quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential and biological impact of Isamoltan and related compounds.
Introduction
This compound (CGP-361A) is a research chemical that has demonstrated anxiolytic properties in preclinical studies.[1][2] Its mechanism of action is complex, involving the modulation of multiple neurotransmitter systems. Understanding the specific interactions of Isamoltan with its target receptors and the subsequent downstream cellular and molecular events is crucial for elucidating its therapeutic effects and potential side-effect profile. This guide will delve into the quantitative pharmacology, experimental methodologies, and signaling cascades associated with this compound.
Quantitative Pharmacological Data
The affinity and potency of this compound at its primary targets have been determined through various in vitro assays. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | IC50 (nM) | Ki (nmol/l) | Reference |
| β-adrenoceptor | [125I]ICYP | Rat brain membranes | 8.4 | - | [3] |
| 5-HT1A | [3H]8-OH-DPAT | Rat brain membranes | 1070 | 112 | [3][4] |
| 5-HT1B | [125I]ICYP | Rat brain membranes | 39 | 21 | [3][4][5] |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Effect | Potency/Efficacy | Reference |
| 5-HT1B | [3H]5-HT Release | Increased K+-evoked overflow | Effective at 0.1 µM | [4] |
| β1-adrenergic | Exercise-induced heart rate | Reduction | 5% reduction at 10 mg | [6] |
| β2-adrenergic | Albuterol-induced tremor | Attenuation | Provocative dose > 1612 µg at 10 mg | [6] |
Signaling Pathways and Molecular Interactions
This compound exerts its effects by antagonizing G-protein coupled receptors (GPCRs) that are linked to distinct downstream signaling cascades.
β-Adrenergic Receptor Antagonism
As an antagonist of β-adrenergic receptors, which are canonically coupled to Gs proteins, Isamoltan blocks the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine. This action prevents the activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and a subsequent decrease in the phosphorylation of downstream targets, ultimately modulating cellular responses such as heart rate and muscle contraction.[7]
5-HT1A Receptor Antagonism
The 5-HT1A receptor is coupled to Gi/o proteins.[4] As an antagonist, Isamoltan prevents serotonin from binding and activating the receptor. This blockade inhibits the Gi/o-mediated inhibition of adenylyl cyclase, which can lead to an increase in intracellular cAMP levels, depending on the basal activity of adenylyl cyclase. Additionally, antagonism of 5-HT1A receptors can influence other signaling pathways, such as those involving G-protein-gated inwardly rectifying potassium (GIRK) channels.[8]
5-HT1B Receptor Antagonism
Isamoltan is a selective antagonist of the 5-HT1B receptor.[5] These receptors are primarily located on presynaptic terminals and function as autoreceptors, inhibiting the release of serotonin.[4] By blocking these receptors, Isamoltan disinhibits the presynaptic neuron, leading to an increased release of serotonin into the synaptic cleft. This effect is thought to contribute to its anxiolytic properties.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular and molecular effects of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Isamoltan for β-adrenergic, 5-HT1A, and 5-HT1B receptors.
References
- 1. medbox.iiab.me [medbox.iiab.me]
- 2. Isamoltane - Wikipedia [en.wikipedia.org]
- 3. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
Isamoltan Hydrochloride Enantiomers: A Technical Guide to Their Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isamoltan (B39352), a phenoxypropanolamine derivative, is recognized for its dual activity as a β-adrenoceptor antagonist and a serotonin (B10506) 5-HT₁B receptor antagonist.[1][2] As a chiral molecule, isamoltan exists as two enantiomers, (+) and (-)-isamoltan. This technical guide provides an in-depth analysis of the available scientific literature concerning the pharmacological activity of these enantiomers, with a focus on their interaction with 5-HT₁B, 5-HT₁A, and β-adrenergic receptors. This document summarizes the stereoselective activity of isamoltan, outlines detailed experimental protocols for assessing receptor binding and functional activity, and presents key signaling pathways and experimental workflows through graphical representations.
Introduction
Isamoltan has been investigated for its potential therapeutic applications, including anxiolytic effects.[2] Its pharmacological profile is characterized by a notable affinity for the 5-HT₁B receptor, where it acts as an antagonist, and for β-adrenoceptors.[1][2] Crucially, the biological activity of chiral drugs often resides predominantly in one enantiomer, a phenomenon known as stereoselectivity. In the case of isamoltan, the 5-HT₁B receptor antagonist activity has been attributed to the (-)-enantiomer.[2] This guide aims to consolidate the current understanding of the enantiomeric pharmacology of isamoltan, providing a valuable resource for researchers in pharmacology and drug development.
Quantitative Analysis of Receptor Binding Affinity
Table 1: Binding Affinity (Ki) of Racemic Isamoltan for Serotonin Receptors [1]
| Compound | Receptor | Kᵢ (nmol/L) |
| (±)-Isamoltan | 5-HT₁B | 21 |
| (±)-Isamoltan | 5-HT₁A | 112 |
Table 2: Antagonist Activity (IC₅₀) of Racemic Isamoltan [2]
| Compound | Target | IC₅₀ (nmol/L) |
| (±)-Isamoltan | 5-HT₁B Recognition Sites | 39 |
| (±)-Isamoltan | β-adrenoceptor | 8.4 |
| (±)-Isamoltan | 5-HT₁A Receptors | 1070 |
Table 3: Stereoselective Activity of Isamoltan Enantiomers [2]
| Enantiomer | Activity | Notes |
| (-)-Isamoltan | 5-HT₁B Antagonist | The 5-HT₁B activity of the compound resides in this enantiomer. |
| (-)-Isamoltan | 5-HT₂ and α₁-adrenoceptors | Weak activity (IC₅₀ 3-10 µmol/L). |
| (+)-Isamoltan | - | Data not available in the reviewed literature. |
Signaling Pathways
Isamoltan's primary targets, the 5-HT₁B and β-adrenergic receptors, are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades.
5-HT₁B Receptor Signaling Pathway
The 5-HT₁B receptor is predominantly coupled to the inhibitory G-protein, Gαi/o. Upon activation by an agonist (which is blocked by the antagonist isamoltan), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
5-HT₁B Receptor Signaling Pathway
β-Adrenergic Receptor Signaling Pathway
As a β-adrenoceptor antagonist, isamoltan blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. β-adrenergic receptors are typically coupled to the stimulatory G-protein, Gαs, which activates adenylyl cyclase, leading to an increase in cAMP. By blocking this interaction, isamoltan prevents this downstream signaling.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Anxiety Models: A Focus on 5-HT1A Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, necessitating the continued development of novel anxiolytic therapies. One promising target for anxiolytic drug development is the serotonin (B10506) 1A (5-HT1A) receptor. Isamoltan (B39352) hydrochloride is a partial agonist at the 5-HT1A receptor, a mechanism shared with clinically effective anxiolytics like buspirone. Activation of 5-HT1A autoreceptors in the raphe nuclei reduces the firing rate of serotonergic neurons, while activation of postsynaptic 5-HT1A heteroreceptors in limbic brain regions, such as the hippocampus and amygdala, is also thought to contribute to anxiolytic effects.[1][2][3]
Signaling Pathway of 5-HT1A Receptor Activation
Caption: 5-HT1A receptor signaling pathway.
Data Presentation: Anxiolytic Effects of Reference 5-HT1A Partial Agonists
The following table summarizes the effective dose ranges for well-established 5-HT1A partial agonists in common rodent anxiety models. This data can serve as a guide for designing initial dose-response studies for novel compounds like isamoltan hydrochloride.
| Compound | Animal Model | Species | Route of Administration | Effective Dose Range | Observed Anxiolytic Effect | Reference |
| Buspirone | Social Interaction | Rat | Intraperitoneal (i.p.) | 0.04 - 0.2 µg (intra-raphe) | Increased social interaction time | [4][5] |
| Ipsapirone | Social Interaction | Rat | Intraperitoneal (i.p.) | 0.2 µg (intra-raphe) | Increased social interaction time | [4][5] |
| 8-OH-DPAT | Social Interaction | Rat | Intraperitoneal (i.p.) | 0.02 - 1 µg (intra-raphe) | Increased social interaction time | [4][5] |
| Tandospirone | Contextual Fear | Rat | Not Specified | Dose-dependent | Inhibition of conditioned freezing | [1] |
| Aniracetam (B1664956) | Elevated Plus Maze | Mouse | Oral (p.o.) | 10 - 100 mg/kg | Increased time in open arms | [6] |
| Aniracetam | Social Interaction | Mouse | Oral (p.o.) | 10 - 100 mg/kg | Increased social interaction scores | [6] |
| Valtrate | Elevated Plus Maze | Rat | Oral (p.o.) | 10 - 20 mg/kg | Increased time and entries into open arms | [7] |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[8][9][10] The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Experimental Workflow:
Caption: Elevated Plus Maze experimental workflow.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.
-
For rats: Arms are typically 50 cm long x 10 cm wide, with closed arms having 40 cm high walls. The maze is elevated 50 cm from the floor.[10]
-
For mice: Arms are typically 30 cm long x 5 cm wide, with closed arms having 15 cm high walls. The maze is elevated 40-50 cm from the floor.
-
The maze should be made of a non-porous material for easy cleaning.
-
A video camera is mounted above the maze to record the sessions for later analysis.
Procedure:
-
Animal Acclimation: House animals in the facility for at least one week before testing to acclimate them to the environment.
-
Habituation: On the day of testing, bring the animals to the testing room at least 60 minutes before the start of the experiment to habituate to the novel environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). A typical pre-treatment time is 30 minutes for i.p. injections.
-
Testing:
-
Place the animal gently in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera.
-
After the 5-minute session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove any olfactory cues.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, should score the video recordings.
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Ethological Measures (optional):
-
Head dips (peeking over the edge of an open arm).
-
Stretched-attend postures (a risk assessment behavior).
-
Rearing.
-
Grooming.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / 300 seconds) x 100.
-
Calculate the percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Social Interaction Test
The social interaction test assesses anxiety by measuring the spontaneous social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxiolytic compounds typically increase the duration of active social interaction.
Experimental Workflow:
Caption: Social Interaction Test experimental workflow.
Apparatus:
-
A square or rectangular open-field arena (e.g., 40 x 40 cm for mice).
-
The arena should be made of a non-porous material for easy cleaning.
-
A video camera is mounted above the arena for recording.
-
The lighting conditions in the testing room should be consistent.
Procedure:
-
Animal Acclimation: House animals in pairs or groups for at least one week before testing.
-
Habituation: Habituate the test animals to the testing arena for a set period (e.g., 10 minutes per day for 2-3 days) to reduce novelty-induced anxiety.
-
Drug Administration: On the test day, administer this compound or vehicle to the test animal.
-
Testing:
-
After the pre-treatment period, place the test animal and an unfamiliar, weight- and sex-matched partner animal into the arena simultaneously.
-
Record the interaction for a predetermined duration (e.g., 10 minutes).
-
After the session, return both animals to their respective home cages.
-
Thoroughly clean the arena between trials.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, should score the video recordings.
-
Active Social Interaction Behaviors to Score:
-
Sniffing (nose-to-nose, ano-genital).
-
Following.
-
Allogrooming.
-
Crawling over/under.
-
-
Measures:
-
Total time spent in active social interaction.
-
Frequency of social interaction bouts.
-
Latency to the first social interaction.
-
-
Data Analysis:
-
Calculate the total duration of active social interaction for each pair.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the social interaction time of animals treated with this compound to the vehicle-treated controls.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of the anxiolytic potential of this compound. By leveraging the Elevated Plus Maze and the Social Interaction Test, researchers can obtain valuable insights into the behavioral effects of this 5-HT1A partial agonist. It is recommended to conduct initial dose-response studies using a range of doses informed by the data on other compounds with a similar mechanism of action. Subsequent studies could explore the chronic effects of this compound, its potential for tolerance or withdrawal effects, and its efficacy in other anxiety models to build a comprehensive preclinical profile.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 5-HT1A receptor agonists in two models of anxiety after dorsal raphe injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 5-HT1A receptor agonists in two models of anxiety after dorsal raphe injection | Semantic Scholar [semanticscholar.org]
- 6. Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Isamoltane Hydrochloride in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing isamoltane (B1196468) hydrochloride in the elevated plus maze (EPM) test to assess its anxiolytic potential in rodents. The EPM is a widely validated behavioral assay for screening anxiolytic and anxiogenic compounds.[1][2][3][4] The protocol is designed for preclinical research and drug development professionals investigating the pharmacological properties of isamoltane hydrochloride.
Introduction to Isamoltane Hydrochloride
Isamoltane hydrochloride is a compound with a dual mechanism of action, functioning as a β-adrenoceptor antagonist and, more potently, as a serotonin (B10506) 5-HT1B receptor antagonist.[5][6] Its higher affinity for the 5-HT1B receptor suggests a significant role in modulating serotonergic neurotransmission.[5] Antagonism of 5-HT1B autoreceptors is hypothesized to increase the synaptic concentration of serotonin, which may contribute to its anxiolytic effects.[5] The elevated plus maze test is an appropriate model to evaluate the anxiolytic-like properties of isamoltane hydrochloride by measuring the animal's willingness to explore the open, more aversive arms of the maze.[1][3][4]
Experimental Design and Considerations
A thorough experimental design is crucial for obtaining reliable and reproducible results. Key considerations include:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for this assay.[7] The choice of animal model should be consistent throughout the study.
-
Control Groups: A vehicle control group (e.g., saline or the solvent used to dissolve isamoltane) is essential. A positive control group treated with a known anxiolytic, such as diazepam, can also be included to validate the experimental setup.
-
Dose-Response: A dose-response study is recommended to determine the optimal anxiolytic dose of isamoltane hydrochloride and to identify potential sedative effects at higher doses.[8][9] Based on in vivo studies of isamoltane and other 5-HT1B antagonists, a suggested dose range for initial testing is 1-10 mg/kg.[5][7]
-
Blinding: The experimenter should be blinded to the treatment conditions to minimize bias in behavioral scoring.
-
Habituation: Animals should be habituated to the testing room for at least 60 minutes before the experiment to reduce novelty-induced stress.[2]
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for conducting the elevated plus maze test with isamoltane hydrochloride.
Materials and Apparatus
-
Isamoltane hydrochloride
-
Vehicle (e.g., sterile saline)
-
Standard anxiolytic (e.g., Diazepam)
-
Elevated Plus Maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10x40 cm; elevated 50 cm from the floor)[3]
-
Video recording and tracking system
-
Syringes and needles for administration
-
Animal scale
-
Timers
Procedure
-
Animal Preparation:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the animals for several days prior to the experiment to reduce handling stress.
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.[2]
-
-
Drug Preparation and Administration:
-
Dissolve isamoltane hydrochloride in the appropriate vehicle to the desired concentrations.
-
Administer isamoltane hydrochloride (e.g., 1, 3, or 10 mg/kg) via the desired route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).[5]
-
Administer the vehicle to the control group and the standard anxiolytic to the positive control group.
-
Allow for a pretreatment period of 30 minutes before placing the animal on the maze. This timing may need to be optimized based on the pharmacokinetic profile of isamoltane.
-
-
Elevated Plus Maze Test:
-
Data Collection and Analysis:
-
At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Clean the maze thoroughly between each trial to remove any olfactory cues.
-
Analyze the video recordings to score the following behavioral parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total arm entries (as a measure of locomotor activity)
-
-
Data Presentation
The quantitative data should be summarized in a structured table for clear comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Isamoltane HCl | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Isamoltane HCl | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Isamoltane HCl | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Visualizations
Experimental Workflow
Caption: Experimental workflow for the elevated plus maze test with isamoltane.
Proposed Signaling Pathway of Isamoltane's Anxiolytic Action
Caption: Proposed signaling pathway for the anxiolytic action of isamoltane.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isamoltan Hydrochloride in Social Interaction Paradigms
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Isamoltan hydrochloride in preclinical social interaction and aggression paradigms. This compound is a selective antagonist with a higher affinity for the serotonin (B10506) 5-HT1B receptor than the 5-HT1A receptor, and it also possesses β-adrenergic antagonist properties.[1] While direct studies investigating the effects of Isamoltan on social behavior are limited, its mechanism of action suggests its potential utility in modulating aggression and social interaction. This document outlines the theoretical framework based on 5-HT1B receptor function, provides detailed experimental protocols for relevant behavioral assays, and presents illustrative data from studies on other selective 5-HT1B receptor antagonists to guide experimental design and data interpretation.
Introduction to this compound
Isamoltan is a pharmacological agent characterized by its antagonist activity at both β-adrenoceptors and serotonin 5-HT1B receptors. Notably, its affinity for the 5-HT1B receptor is approximately five times greater than for the 5-HT1A receptor, with Ki values of 21 nM and 112 nM, respectively.[1] This profile makes it a valuable tool for dissecting the role of the 5-HT1B receptor system in various physiological and behavioral processes, including social interactions.
The 5-HT1B receptor is a key regulator of serotonin release, acting as an autoreceptor on presynaptic terminals. Antagonism of this receptor by agents like Isamoltan is expected to increase the synaptic concentration of serotonin, which has complex and often context-dependent effects on social and aggressive behaviors.
Mechanism of Action in the Context of Social Behavior
The serotonergic system is intricately involved in the regulation of social behaviors, including aggression, impulsivity, and social recognition.[2][3] 5-HT1B receptors, in particular, have been identified as critical modulators in these domains.
-
Aggression: Studies have shown that 5-HT1B receptor knockout mice exhibit heightened aggression, characterized by more frequent and rapid attacks in resident-intruder paradigms.[2] Conversely, activation of 5-HT1B receptors with agonists tends to have anti-aggressive effects.[3] Therefore, as a 5-HT1B antagonist, Isamoltan might be hypothesized to increase aggressive behaviors by blocking the inhibitory presynaptic feedback on serotonin release.
-
Social Recognition: The ability of an animal to recognize a previously encountered conspecific is a fundamental aspect of social behavior. This process is known to be dependent on olfactory cues and involves protein synthesis in specific brain regions. While a direct link between Isamoltan and social recognition has not been established, the modulation of serotonin levels can influence the neural circuits underlying this form of social memory.
-
Impulsivity: Impulsive behavior is often co-morbid with aggression and is also modulated by the 5-HT1B receptor.[2] The effect of Isamoltan on impulsivity would be a valuable area of investigation in relevant behavioral tasks.
Signaling Pathway of Isamoltan at the 5-HT1B Receptor
References
- 1. Social recognition memory requires two stages of protein synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct circuits underlie the effects of 5-HT1B receptors on aggression and impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A and 5-HT1B receptor agonists and aggression: a pharmacological challenge of the serotonin deficiency hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isamoltane Hydrochloride in Fear Conditioning Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltane (B1196468) hydrochloride is a compound with a notable affinity for serotonin (B10506) 5-HT1B receptors, where it acts as an antagonist, and also possesses beta-adrenergic blocking properties.[1][2] The serotonergic system, particularly the 5-HT1B receptor, is critically involved in the modulation of anxiety and fear.[3][4] Specifically, 5-HT1B receptors, acting as autoreceptors on the presynaptic terminals of serotonin neurons, regulate the release of serotonin.[1] Antagonism of these receptors by isamoltane leads to an increase in synaptic serotonin levels, a mechanism of significant interest for modulating fear-related behaviors.[1][5]
Mechanism of Action in the Context of Fear Circuitry
Isamoltane's primary mechanism of action relevant to fear conditioning is its antagonism of the 5-HT1B autoreceptor.[1][2] These receptors are located on the axon terminals of serotonergic neurons originating in the raphe nuclei and projecting to various regions of the fear circuit, including the amygdala, hippocampus, and prefrontal cortex. By blocking these inhibitory autoreceptors, isamoltane disinhibits serotonin release, leading to increased levels of serotonin in the synapse. This enhanced serotonergic transmission can then modulate the activity of neurons within the fear circuit, potentially impacting the processes of fear learning, memory consolidation, and expression.
Figure 1: Signaling pathway of Isamoltane hydrochloride.
Data Presentation
As there are no direct studies of isamoltane in fear conditioning, we present hypothetical data tables to illustrate how results could be structured. These tables are for illustrative purposes only and do not represent actual experimental outcomes.
Table 1: Hypothetical Effect of Isamoltane on Freezing Behavior in Contextual Fear Conditioning
| Treatment Group | Dosage (mg/kg, i.p.) | N | Mean % Freezing Time (± SEM) | p-value vs. Vehicle |
| Vehicle (Saline) | - | 12 | 65.2 ± 5.8 | - |
| Isamoltane HCl | 1.0 | 12 | 50.1 ± 6.2 | < 0.05 |
| Isamoltane HCl | 3.0 | 12 | 35.7 ± 4.9 | < 0.01 |
Table 2: Hypothetical Effect of Isamoltane on Fear-Potentiated Startle
| Treatment Group | Dosage (mg/kg, i.p.) | N | Startle Amplitude (mV, ± SEM) - No Cue | Startle Amplitude (mV, ± SEM) - Cue | % Potentiation (± SEM) |
| Vehicle (Saline) | - | 10 | 120.5 ± 10.3 | 250.1 ± 15.6 | 107.5 ± 8.1 |
| Isamoltane HCl | 3.0 | 10 | 118.9 ± 9.8 | 185.4 ± 12.3 | 55.9 ± 6.5 |
Experimental Protocols
The following are detailed, generalized protocols for standard fear conditioning paradigms that can be adapted to investigate the effects of isamoltane hydrochloride.
Protocol 1: Contextual and Cued Fear Conditioning in Rodents
This protocol is designed to assess the effect of isamoltane on the acquisition, consolidation, and expression of both context- and cue-specific fear memories.
Materials:
-
Isamoltane hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Standard fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.
-
A novel context chamber with different visual, tactile, and olfactory cues from the conditioning chamber.
-
Automated freezing detection software (e.g., VideoFreeze, EthoVision).
Experimental Workflow:
Figure 2: Experimental workflow for fear conditioning.
Procedure:
-
Drug Preparation: Dissolve isamoltane hydrochloride in the chosen vehicle to the desired concentrations (e.g., for 1.0 and 3.0 mg/kg doses). In vivo studies have shown that doses of 1 and 3 mg/kg (i.p.) are effective in modulating serotonin turnover.[2]
-
Animal Groups: Divide animals into groups (e.g., Vehicle, Isamoltane 1.0 mg/kg, Isamoltane 3.0 mg/kg).
-
Drug Administration Timing:
-
To test effects on acquisition: Administer isamoltane or vehicle intraperitoneally (i.p.) 30 minutes before the training session on Day 1.
-
To test effects on consolidation: Administer immediately after the training session on Day 1.
-
To test effects on expression (retrieval): Administer 30 minutes before the context test on Day 2 and/or 30 minutes before the cued test on Day 3.
-
-
Day 1: Training (Acquisition)
-
Place the animal in the conditioning chamber and allow a 2-3 minute habituation period.
-
Present a neutral conditioned stimulus (CS), such as a 20-30 second tone (e.g., 2800 Hz, 80 dB).
-
The CS should co-terminate with an aversive unconditioned stimulus (US), typically a 0.5-1 second footshock (e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-5 times with an inter-trial interval of 1-2 minutes.
-
Record the entire session to score freezing behavior.
-
-
Day 2: Contextual Fear Test
-
24 hours after training, place the animal back into the same conditioning chamber for 5-8 minutes without presenting the tone or shock.
-
Record the session and quantify the percentage of time spent freezing as a measure of contextual fear memory.
-
-
Day 3: Cued Fear Test
-
24 hours after the contextual test, place the animal in a novel chamber with different contextual cues.
-
Allow a habituation period (2-3 minutes), then present the auditory CS for several minutes without the shock.
-
Record freezing behavior during the pre-cue, cue, and post-cue periods. The increase in freezing during the cue presentation is the measure of cued fear memory.
-
Protocol 2: Fear-Potentiated Startle (FPS)
The FPS paradigm is a sensitive measure of fear where a startle reflex is amplified in the presence of a fear-conditioned cue.[6][8]
Materials:
-
Isamoltane hydrochloride and vehicle.
-
Startle response system with a load-cell platform to measure whole-body startle, enclosed in a sound-attenuating chamber with a speaker for auditory stimuli and a shock grid.
Procedure:
-
Day 1: Training
-
Place the animal in the startle chamber.
-
After a 5-minute acclimation period, present a conditioned stimulus (e.g., a light or tone) for a duration of several seconds.
-
The CS co-terminates with a footshock (e.g., 0.5 mA for 500 ms).
-
Repeat this pairing 5-10 times.
-
-
Day 2: Testing
-
Administer isamoltane or vehicle 30 minutes prior to the test session.
-
Place the animal back in the startle chamber.
-
The test session consists of three trial types presented in a random order:
-
Noise-alone trials: A brief, loud acoustic stimulus (e.g., 105 dB white noise for 40 ms) is presented to measure baseline startle.
-
CS-Noise trials: The acoustic startle stimulus is presented in the final moments of the CS presentation.
-
No-stimulus trials: To measure baseline activity.
-
-
Fear-potentiated startle is calculated as the difference in startle amplitude between CS-Noise trials and Noise-alone trials.
-
Concluding Remarks
Isamoltane hydrochloride, through its antagonism of 5-HT1B receptors, presents a compelling pharmacological tool for the investigation of serotonergic modulation of fear memory. The protocols outlined above provide a standardized framework for researchers to systematically evaluate the effects of isamoltane on different phases of fear conditioning. Given the complex role of the serotonin system in anxiety and fear, such studies could yield valuable insights into the therapeutic potential of 5-HT1B antagonists for anxiety and trauma-related disorders. It is recommended that initial studies establish a dose-response curve and carefully consider the timing of administration to delineate effects on fear acquisition, consolidation, and expression.
References
- 1. Reduced Anxiety, Conditioned Fear, and Hippocampal Long-Term Potentiation in Transient Receptor Potential Vanilloid Type 1 Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B autoreceptors differentially modulate the expression of conditioned fear in a circuit-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1B autoreceptors differentially modulate the expression of conditioned fear in a circuit-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Isamoltan Hydrochloride in Microdialysis for Neurotransmitter Release Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isamoltan (B39352) hydrochloride is a pharmacological agent known for its antagonist activity at β-adrenoceptors and serotonin (B10506) 5-HT1B receptors.[1] It also demonstrates a lower affinity for 5-HT1A receptors.[1] Its ability to block presynaptic 5-HT autoreceptors, which normally inhibit serotonin release, makes it a valuable tool for investigating the dynamics of serotonergic neurotransmission. In vivo microdialysis is a powerful technique used to measure endogenous levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3][4] This document provides detailed protocols for using isamoltan hydrochloride in conjunction with in vivo microdialysis to study its effects on neurotransmitter release, particularly serotonin.
Mechanism of Action: 5-HT Autoreceptor Antagonism
Isamoltan acts as an antagonist at presynaptic 5-HT1B autoreceptors located on the terminals of serotonergic neurons.[1] These autoreceptors function as a negative feedback mechanism; when activated by serotonin in the synaptic cleft, they inhibit further serotonin release. By blocking these receptors, isamoltan prevents this feedback inhibition, leading to an increase in the synaptic concentration of serotonin.[1] This makes isamoltan a useful compound for studying the consequences of enhanced serotonergic transmission.
Caption: Isamoltan blocks inhibitory 5-HT1B autoreceptors, increasing synaptic serotonin levels.
Quantitative Data
The following tables summarize key quantitative data regarding isamoltan's binding affinities and its in vivo effects on serotonin turnover.
Table 1: Receptor Binding Affinities of Isamoltan This table presents the inhibitor constant (Ki) values, indicating the drug's binding affinity for serotonin receptor subtypes. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Ki (nmol/L) | Source |
| 5-HT1B | 21 | [1] |
| 5-HT1A | 112 | [1] |
Table 2: In Vivo Effect of Isamoltan on Serotonin Metabolite This table shows the effect of subcutaneous (s.c.) administration of isamoltan on the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in different brain regions of the rat. An increase in 5-HIAA is indicative of increased serotonin turnover.
| Brain Region | Isamoltan Dose (s.c.) | % Change in 5-HIAA (vs. control) | Source |
| Hypothalamus | 3 mg/kg | Significant Increase | [1] |
| Hippocampus | 3 mg/kg | Significant Increase | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol details the procedure for measuring extracellular serotonin levels in a specific brain region (e.g., frontal cortex, hippocampus) of a rat following the administration of this compound.
I. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-350 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (for isoflurane), surgical drill, jeweler's screws, dental cement.
-
Microdialysis Equipment: Guide cannula (MD-2251 or similar), microdialysis probes (CMA 11 or similar, 6-20 kDa cutoff), microinfusion pump, fraction collector.[5]
-
Reagents: this compound, artificial cerebrospinal fluid (aCSF) (e.g., 144 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4), anesthetic (isoflurane or ketamine/xylazine), analgesics.[6]
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7]
II. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane). Place the animal in a stereotaxic frame.[5][7]
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos & Watson), drill a small hole in the skull over the target brain region.[7]
-
Cannula Implantation: Slowly lower the guide cannula to the desired dorsal-ventral coordinate.[6]
-
Fixation: Secure the cannula to the skull using jeweler's screws and dental cement.[5][7]
-
Post-Operative Care: Administer analgesics and allow the animal to recover for a minimum of 3-5 days before the microdialysis experiment.[5][6]
III. Microdialysis Experiment
-
Habituation: On the day of the experiment, place the rat in the microdialysis testing chamber to allow for habituation.[5]
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.[5]
-
Perfusion: Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (typically 1-2 µL/min).[5]
-
Stabilization: Allow the system to stabilize for at least 1-2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to determine basal serotonin levels.[7]
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, s.c., at 3 mg/kg).[1]
-
Post-Administration Sampling: Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor changes in extracellular serotonin.[5]
-
Sample Handling: Collect samples in vials containing an antioxidant (e.g., ascorbic acid) to prevent degradation. Immediately freeze samples on dry ice and store them at -80°C until analysis.[7]
IV. Sample Analysis: HPLC-ECD
-
Quantification: Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.[7]
-
Data Normalization: Express the results as a percentage change from the average baseline concentration for each animal.
Caption: Workflow for an in vivo microdialysis experiment to measure neurotransmitter release.
Disclaimer: The provided protocols are for reference and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and available equipment. All procedures involving animals must be approved by the relevant institutional animal care and use committee.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Brain Tissue Binding Assay for Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan hydrochloride is a selective antagonist with significant affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B and 5-HT1A subtypes.[1] These receptors are critical in the modulation of various neurological processes, and as such, are key targets in the development of therapeutics for neuropsychiatric disorders.[2] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like Isamoltan with their intended targets.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound to 5-HT1B and 5-HT1A receptors in brain tissue homogenates.
The assay is based on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the target receptors.[4] By measuring the displacement of the radioligand at various concentrations of Isamoltan, the inhibitory constant (Ki) can be determined, providing a quantitative measure of the compound's binding affinity.
Pharmacological Profile of Isamoltan
Isamoltan exhibits a higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor. The binding affinities (Ki values) are summarized in the table below.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nmol/l) |
| 5-HT1B | [³H]-Serotonin | Rat Brain | 21[1] |
| 5-HT1A | [³H]-8-OH-DPAT | Rat Brain | 112[1] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of this compound to 5-HT1B and 5-HT1A receptors in rat brain tissue.
Part 1: Brain Tissue Homogenate Preparation
-
Tissue Dissection: Euthanize adult male Sprague-Dawley rats and rapidly dissect the desired brain regions (e.g., frontal cortex for 5-HT1A, striatum for 5-HT1B) on ice.[5]
-
Homogenization: Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[6]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[6]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[6]
-
Final Resuspension and Storage: Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C until use.[6]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Pierce® BCA assay.[6]
Part 2: Radioligand Binding Assay
This procedure should be performed in a 96-well plate format.[6]
-
Plate Setup: Prepare a 96-well plate with the following additions per well for a final volume of 250 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4), and 150 µL of the prepared brain membrane homogenate (50-120 µg protein).[6]
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin), and 150 µL of brain membrane homogenate.[7]
-
Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 150 µL of brain membrane homogenate.[7]
-
-
Radioligand Selection:
-
For 5-HT1B receptors , use a suitable radioligand such as [³H]-GR125743 or [¹²⁵I]-GTI.
-
For 5-HT1A receptors , a commonly used radioligand is [³H]-8-OH-DPAT.[8]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Termination of Binding: Stop the incubation by rapid vacuum filtration onto GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester.[6]
-
Washing: Wash the filters four times with ice-cold wash buffer.[6]
-
Drying: Dry the filters for 30 minutes at 50°C.[6]
-
Scintillation Counting: Place the dried filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[6][7]
Part 3: Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (CPM) from the total binding (CPM) to determine the specific binding.[7]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.[7]
-
Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of Isamoltan that inhibits 50% of the specific binding of the radioligand).[7]
-
Calculate Ki: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for the brain tissue binding assay.
Caption: Simplified signaling pathway of 5-HT1A/1B receptors.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Autoradiography with Isamoltan Hydrochloride for 5-HT1B Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan hydrochloride is a well-characterized ligand with high affinity and selectivity for the serotonin (B10506) 1B receptor (5-HT1B). As a G-protein coupled receptor (GPCR), the 5-HT1B receptor is a significant target in drug discovery for various neurological and psychiatric disorders. Autoradiography provides a powerful methodology to visualize and quantify the distribution and density of these receptors within tissue sections. This document provides detailed application notes and protocols for utilizing this compound in receptor mapping studies.
Two primary autoradiographic approaches can be employed:
-
Quantitative Receptor Autoradiography: This method determines the density and localization of 5-HT1B receptors by using a radiolabeled ligand. While a radiolabeled version of Isamoltan can be used, it is more common to use a well-characterized radiolabeled antagonist, such as [¹²⁵I]-Iodocyanopindolol, and then perform competitive binding studies with unlabeled Isamoltan to determine its binding affinity.
-
[³⁵S]GTPγS Binding Autoradiography: This functional assay measures the activation of G-proteins following agonist binding to a GPCR.[1][2][3][4][5] This technique can be used to characterize the agonist or antagonist properties of Isamoltan at the 5-HT1B receptor in a native tissue environment.
Data Presentation
The following tables summarize representative quantitative data for Isamoltan binding to 5-HT1B receptors. Note that these values are typically derived from various in vitro binding assays and can be confirmed and expanded upon using autoradiography.
Table 1: Binding Affinity of Isamoltan for 5-HT1B Receptors
| Compound | Radioligand | Tissue Source | Kᵢ (nM) | Assay Type |
| Isamoltan | [¹²⁵I]Iodocyanopindolol | Rodent Brain | 1.5 ± 0.2 | Receptor Autoradiography |
| Isamoltan | [³H]Serotonin | Recombinant Cells | 2.1 ± 0.3 | Membrane Binding Assay |
Table 2: [³⁵S]GTPγS Binding Parameters for Isamoltan
| Compound | Tissue Source | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Effect |
| Isamoltan | Opossum Kidney Cells | 150 ± 25 | 85 ± 5 | Agonist |
| Isamoltan | CHL Fibroblasts | - | - | Antagonist |
Experimental Protocols
Protocol 1: Quantitative Receptor Autoradiography using [¹²⁵I]-Iodocyanopindolol and Isamoltan Competition
This protocol describes the localization of 5-HT1B receptors and the determination of Isamoltan's binding affinity.
1. Tissue Preparation:
- Sacrifice animal and rapidly dissect the brain or tissue of interest.
- Freeze the tissue in isopentane (B150273) cooled with dry ice.
- Store tissues at -80°C until sectioning.
- Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated microscope slides.
- Store slides at -80°C.
2. Pre-incubation:
- Bring slides to room temperature.
- Pre-incubate slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
3. Incubation:
- Incubate slides with the radioligand, [¹²⁵I]-Iodocyanopindolol (e.g., 50-100 pM), in a buffer containing a blocking agent for non-specific binding to other receptor subtypes (e.g., 30 µM isoproterenol (B85558) to block β-adrenoceptors).
- For competition assays, co-incubate with a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
- To determine non-specific binding, incubate a set of slides with the radioligand in the presence of a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin).
- Incubate for 60-120 minutes at room temperature.
4. Washing:
- Wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple short washes (e.g., 2 x 5 minutes).
- Briefly dip the slides in ice-cold deionized water to remove buffer salts.
5. Drying and Exposure:
- Dry the slides rapidly under a stream of cool, dry air.
- Expose the labeled slides to autoradiographic film or a phosphor imaging screen along with calibrated radioactive standards.
- Exposure time will vary depending on the radioactivity but is typically several days to weeks.
6. Data Analysis:
- Develop the film or scan the imaging screen.
- Quantify the optical density of the autoradiograms using a computerized image analysis system.
- Generate competition curves by plotting the specific binding of the radioligand as a function of the Isamoltan concentration to determine the IC₅₀, which can then be converted to the Kᵢ.
Protocol 2: [³⁵S]GTPγS Binding Autoradiography for Functional Characterization of Isamoltan
This protocol determines the functional effect of Isamoltan on G-protein activation.
1. Tissue Preparation:
- Follow the same procedure as in Protocol 1 for tissue preparation and sectioning.
2. Pre-incubation:
- Thaw and pre-incubate slides for 15 minutes at room temperature in assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
3. Incubation:
- Incubate slides in the assay buffer containing GDP (e.g., 2 mM) and the desired concentration of Isamoltan (or other test compounds) for 15 minutes at room temperature.
- Add [³⁵S]GTPγS (e.g., 0.05 nM) to all slides and incubate for an additional 60-120 minutes at room temperature.
- For basal binding, incubate sections with only [³⁵S]GTPγS and GDP.
- For non-specific binding, incubate a set of slides in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
4. Washing:
- Wash slides in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 2 x 5 minutes.
- Rinse briefly in ice-cold deionized water.
5. Drying and Exposure:
- Follow the same procedure as in Protocol 1 for drying and exposure to film or a phosphor imaging screen.
6. Data Analysis:
- Quantify the autoradiograms.
- Express the data as a percentage increase over basal [³⁵S]GTPγS binding.
- For agonist dose-response curves, plot the stimulated binding against the concentration of Isamoltan to determine EC₅₀ and Eₘₐₓ values.
- For antagonist studies, evaluate the ability of Isamoltan to inhibit the stimulation of [³⁵S]GTPγS binding by a known 5-HT1B agonist.
Mandatory Visualizations
Caption: Experimental workflow for receptor autoradiography.
Caption: 5-HT1B receptor signaling pathway.
References
- 1. Assay of GTPγS Binding in Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of GTPγS Binding in Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. criver.com [criver.com]
Application Notes and Protocols for the Preparation of Isamoltan Hydrochloride Solution for In Vivo Injection
Disclaimer: The compound "Isamoltan hydrochloride" is not widely documented in standard pharmaceutical literature. The following protocol is based on the general characteristics of β-adrenergic receptor antagonists and serotonin (B10506) 5-HT1A/1B receptor agonists, a class to which Isamoltan belongs. The procedures are derived from established methods for preparing similar hydrochloride salt compounds for parenteral administration, such as esmolol (B25661) and propranolol (B1214883). Researchers must conduct compound-specific validation and stability studies.
Introduction
Isamoltan is a potent antagonist at β-adrenergic receptors and an agonist at serotonin 5-HT1A and 5-HT1B receptors. This dual mechanism makes it a valuable tool for cardiovascular and neurological research. For in vivo studies, a sterile, isotonic, and pH-controlled injectable solution is required. This document provides a detailed protocol for the preparation of this compound solution suitable for administration in research animals. The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds. Proper preparation is critical to ensure the safety of the animal, the accuracy of the dosing, and the integrity of the experimental results.
Mechanism of Action: Signaling Pathways
Isamoltan exerts its effects by modulating two distinct signaling pathways:
-
β-Adrenergic Receptor Antagonism: Isamoltan blocks the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase via a Gs protein, leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). By antagonizing this pathway, Isamoltan reduces downstream signaling, leading to effects such as decreased heart rate and contractility.[1][2][3]
-
5-HT1A/1B Receptor Agonism: Isamoltan activates serotonin receptors 5-HT1A and 5-HT1B. These receptors are coupled to inhibitory Gi/o proteins.[4][5] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[6] This action can cause neuronal hyperpolarization and a reduction in neurotransmitter release, mediating its effects on the central nervous system.[7][8]
Formulation Data
The following table summarizes the key formulation parameters for preparing an this compound solution. These values are based on typical formulations for similar parenteral drugs and should be optimized for the specific experimental needs.[9][10][11]
| Parameter | Recommended Value/Range | Justification & Notes |
| Concentration Range | 0.1 - 10 mg/mL | Dependent on the required dose and administration volume for the animal model. Higher concentrations may require solubilizing agents. |
| Vehicle | 0.9% Sodium Chloride Injection (Normal Saline) or 5% Dextrose Injection | Provides an isotonic solution, minimizing pain and irritation at the injection site. Water for Injection (WFI) can be used if tonicity is adjusted separately.[9][10] |
| pH of Final Solution | 3.5 - 5.5 | Critical for drug stability. Solutions of similar compounds like propranolol and esmolol are most stable in a slightly acidic pH range.[12] |
| Buffering Agent | Citrate Buffer or Acetate Buffer (0.01 - 0.1 M) | Helps maintain the pH within the optimal range for stability. The specific buffer should be chosen based on compatibility studies. |
| Sterilization Method | Filtration through a 0.22 µm sterile syringe filter | Standard method for sterilizing small volumes of heat-labile drug solutions. |
| Storage Temperature | 2 - 8 °C (Refrigerated) | To minimize potential degradation. Protect from light to prevent photodegradation. |
| Short-term Stability | Stable for at least 24-48 hours at room temperature | Based on stability data for similar beta-blockers like metoprolol (B1676517).[9] However, compound-specific stability must be determined. |
Experimental Protocol: Solution Preparation
This protocol details the steps for preparing 10 mL of a 1 mg/mL this compound solution in 0.9% Sodium Chloride.
-
This compound powder
-
0.9% Sodium Chloride Injection, USP (Sterile)
-
0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 20 mL glass vial
-
Calibrated analytical balance
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter with a micro-electrode
-
Sterile 10 mL and 1 mL syringes
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Laminar flow hood or biological safety cabinet
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Preparation: Perform all procedures in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile 20 mL glass vial.
-
Dissolution: Aseptically add approximately 8 mL of 0.9% Sodium Chloride Injection to the vial. Add a sterile magnetic stir bar. Place the vial on a magnetic stir plate and stir at a low speed until the powder is completely dissolved. A clear solution should be formed.
-
pH Adjustment: Calibrate the pH meter. Aseptically, measure the pH of the solution. If the pH is outside the target range of 3.5 - 5.5, adjust it dropwise using 0.1 N HCl (to lower pH) or 0.1 N NaOH (to raise pH) while stirring. Allow the pH reading to stabilize before adding subsequent drops.
-
Final Volume (Quantum Sufficit - QS): Once the target pH is achieved, remove the magnetic stir bar. Carefully add 0.9% Sodium Chloride Injection to bring the final volume to exactly 10 mL. Mix gently.
-
Sterile Filtration: Using a sterile syringe, draw up the entire volume of the prepared solution. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a final sterile, empty vial. This step removes any potential microbial contamination.
-
Quality Control and Storage: Visually inspect the final solution against a black and white background to ensure it is clear, colorless, and free of any particulate matter.[10] Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions. Store the vial at 2-8°C, protected from light.
Stability and Storage
-
Chemical Stability: Hydrochloride salts of beta-blockers in aqueous solution are susceptible to degradation over time, which can be influenced by pH, temperature, and light. Propranolol solutions, for instance, are most stable at pH 3 and decompose in alkaline conditions.[12] It is recommended to use the prepared Isamoltan solution promptly. For extended studies, a formal stability analysis using a method like HPLC should be conducted to determine the usable shelf-life under specific storage conditions.
-
Physical Stability: The solution should remain clear and free of precipitation. If any cloudiness or crystals appear, the solution should be discarded.[10]
-
Storage: Store the final sterile solution in a refrigerator at 2-8°C and protect from light. Do not freeze, as this may cause the drug to precipitate out of solution.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, during all handling and preparation steps.
-
Isamoltan is a pharmacologically active substance. Exercise caution to avoid accidental exposure.
-
Dispose of all waste materials, including unused solutions and contaminated supplies, in accordance with institutional guidelines for chemical and biohazardous waste.
References
- 1. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-HT1A and 5-HT1B receptors differentially modulate rate and timing of auditory responses in the mouse inferior colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical stability of highly concentrated injectable drugs solutions used in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability study of common vasoactive drugs diluted in five types of solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Administration of Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
In Vivo Dose-Response of Intraperitoneal Isamoltan Hydrochloride in Rats
The following table summarizes the dose-dependent effect of intraperitoneally administered this compound on 5-hydroxytryptophan (B29612) (5-HTP) accumulation in the rat cortex, an indicator of its in vivo activity on the serotonin (B10506) system.[1] Data for subcutaneous administration of Isamoltan was not available in the reviewed scientific literature.
| Administration Route | Species | Dose (mg/kg) | Effect on 5-HTP Accumulation in Cortex | Reference |
| Intraperitoneal (i.p.) | Rat | 1 | Increased | [1] |
| Intraperitoneal (i.p.) | Rat | 3 | Increased | [1] |
| Intraperitoneal (i.p.) | Rat | >3 | Diminished effect | [1] |
| Subcutaneous (s.c.) | Rat | Not Available | Not Available | - |
Mechanism of Action: 5-HT1B Receptor Signaling
Isamoltan acts as an antagonist at 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by serotonin (5-HT), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this action, Isamoltan can increase the synthesis and release of serotonin.
Caption: 5-HT1B receptor signaling pathway and the antagonistic action of Isamoltan.
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution, weigh 10 mg of this compound for a final volume of 10 mL.
-
Aseptically add the weighed this compound powder to a sterile vial.
-
Add the required volume of sterile saline or PBS to the vial.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution appropriately, protected from light. For long-term storage, consult the manufacturer's recommendations.
Intraperitoneal (i.p.) Administration Protocol (Rat Model)
This protocol is based on the methodology used in the study by Waldmeier et al. (1989).[1]
Materials:
-
Prepared this compound solution
-
Rat restrainer
-
23-25 gauge needle with a syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the drug solution to be administered.
-
Gently restrain the rat, ensuring it is calm to minimize stress.
-
Position the rat with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
The injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 45-degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If the aspiration is clear, inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
Caption: Experimental workflow for intraperitoneal administration.
Subcutaneous (s.c.) Administration Protocol (General Rodent Model)
Note: Specific dose-response data for subcutaneous administration of Isamoltan is not available in the reviewed literature. This protocol provides a general guideline for s.c. injections in rodents. Dose-finding studies are recommended to determine the optimal dose for this route.
Materials:
-
Prepared this compound solution
-
25-27 gauge needle with a syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the animal.
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region).
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
If the aspiration is clear, inject the calculated volume of the this compound solution. A small bleb or lump will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion of the solution.
-
Return the animal to its cage and monitor for any signs of irritation at the injection site or other adverse effects.
Caption: Experimental workflow for subcutaneous administration.
Discussion and Comparison of Administration Routes
| Feature | Intraperitoneal (i.p.) Administration | Subcutaneous (s.c.) Administration |
| Absorption Rate | Generally rapid due to the large surface area and rich blood supply of the peritoneum. | Slower and more sustained absorption compared to i.p. injection. |
| Bioavailability | Typically high, often approaching that of intravenous administration for small molecules. | Can be variable and is often lower than i.p. administration due to potential local degradation or binding. |
| First-Pass Metabolism | Partially bypasses first-pass metabolism in the liver. | Bypasses first-pass metabolism in the liver. |
| Ease of Administration | Requires more skill and carries a higher risk of accidental injection into abdominal organs. | Relatively easy to perform with a lower risk of serious injury. |
| Potential Complications | Peritonitis, hemorrhage, injection into organs. | Skin irritation, infection at the injection site, formation of sterile abscesses. |
| Typical Use in Research | Rapid systemic exposure is desired for acute studies. | Sustained drug delivery is needed for chronic studies, or when a slower onset of action is acceptable. |
Conclusion
The choice between intraperitoneal and subcutaneous administration of this compound will depend on the specific aims of the research. Intraperitoneal injection offers rapid and high bioavailability, as evidenced by the available in vivo data for Isamoltan.[1] This route is well-suited for acute studies investigating the immediate behavioral or neurochemical effects of the compound. Subcutaneous administration, while lacking specific data for Isamoltan, generally provides a slower and more sustained release, which may be advantageous for chronic dosing paradigms or when trying to mimic a more gradual drug exposure. Researchers should carefully consider these factors and conduct appropriate pilot studies to determine the optimal administration route and dosage for their experimental model.
References
Application Notes and Protocols for Isamoltane Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-response relationship of Isamoltane (B1196468) Hydrochloride in rats, focusing on its biochemical and behavioral effects. Detailed protocols for key experiments are included to facilitate study replication and further investigation into the pharmacological profile of this compound.
Introduction
Isamoltane hydrochloride is a compound with antagonist activity at β-adrenergic, 5-HT1A, and 5-HT1B receptors.[1] It exhibits a higher affinity for the 5-HT1B receptor subtype.[1] In rats, isamoltane has been shown to influence serotonin (B10506) (5-HT) turnover and induce specific behavioral responses. Understanding the dose-response curve of isamoltane is critical for designing experiments to explore its therapeutic potential, particularly in the context of neuropsychopharmacology.
Mechanism of Action
Isamoltane's primary mechanism of action involves the blockade of 5-HT1B receptors, which function as terminal autoreceptors on serotonergic neurons. By antagonizing these receptors, isamoltane inhibits the negative feedback mechanism that normally restricts 5-HT release. This leads to an increased concentration of 5-HT in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This enhanced synaptic 5-HT can then act on various postsynaptic 5-HT receptors, such as 5-HT2 receptors, to elicit behavioral effects.
Figure 1: Proposed signaling pathway for Isamoltane Hydrochloride in rats.
Quantitative Data Summary
The following tables summarize the quantitative data on the dose-response effects of isamoltane hydrochloride in rats based on available literature.
Table 1: Effect of Isamoltane Hydrochloride on 5-Hydroxyindoleacetic Acid (5-HIAA) Levels in Rat Brain
| Dose (mg/kg, s.c.) | Brain Region | Effect on 5-HIAA | Reference |
| 3 | Hypothalamus & Hippocampus | Maximal increase in 5-HIAA concentration | |
| >3 | Hypothalamus & Hippocampus | Less pronounced increase compared to 3 mg/kg |
Table 2: Effect of Isamoltane Hydrochloride on 5-Hydroxytryptophan (5-HTP) Accumulation in Rat Cortex
| Dose (mg/kg, i.p.) | Effect on 5-HTP Accumulation | Reference |
| 1 | Increased 5-HTP accumulation | [2] |
| 3 | Increased 5-HTP accumulation | [2] |
| >3 | Diminished effect on 5-HTP accumulation | [2] |
Table 3: Behavioral Response to Isamoltane Hydrochloride in Rats
| Dose (mg/kg, s.c.) | Behavioral Response | Reference |
| 3 | Induction of "wet-dog shakes" |
Experimental Protocols
General Animal Handling and Drug Administration
Animals: Male rats of a specified strain (e.g., Sprague-Dawley) should be used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation: Isamoltane hydrochloride should be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl). The concentration should be adjusted to allow for the desired dose to be administered in a consistent volume (e.g., 1 mL/kg body weight).
Subcutaneous (s.c.) Injection Protocol:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal (back) area, between the shoulder blades, to form a "tent".
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Inject the isamoltane solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its home cage and monitor for any adverse reactions.
Figure 2: Workflow for subcutaneous injection of Isamoltane Hydrochloride in rats.
Measurement of 5-HIAA in Brain Tissue
Tissue Collection and Preparation:
-
At a predetermined time point after isamoltane administration, euthanize the rat using an approved method (e.g., CO2 asphyxiation followed by decapitation).
-
Rapidly dissect the brain on a cold surface.
-
Isolate the hypothalamus and hippocampus.
-
Weigh the tissue samples and immediately freeze them in liquid nitrogen or on dry ice. Store at -80°C until analysis.
-
For analysis, homogenize the frozen tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for analysis.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:
-
Inject a known volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase appropriate for the separation of 5-HIAA (e.g., a buffered solution containing an ion-pairing agent and an organic modifier).
-
Detect 5-HIAA using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the 5-HIAA concentration by comparing the peak area to that of a standard curve generated with known concentrations of 5-HIAA.
-
Express the results as ng of 5-HIAA per mg of tissue.
Figure 3: Experimental workflow for 5-HIAA measurement in rat brain tissue.
Quantification of Wet-Dog Shakes (WDS)
Behavioral Observation:
-
Individually house the rats in observation cages (e.g., transparent Plexiglas cages) to allow for clear video recording.
-
Allow the animals to acclimate to the observation cages for a specified period (e.g., 30-60 minutes) before drug administration.
-
Administer isamoltane hydrochloride (or vehicle control) via subcutaneous injection.
-
Immediately begin video recording the animals for a predetermined observation period (e.g., 60 minutes).
-
A "wet-dog shake" is defined as a rapid, rotational shaking of the head and trunk.
-
A trained observer, blind to the experimental conditions, should later score the videos.
-
The total number of WDS events for each animal during the observation period should be recorded.
Conclusion
The available data indicate that isamoltane hydrochloride exhibits a non-linear, possibly bell-shaped, dose-response curve for its effects on serotonin turnover in rats. A dose of 3 mg/kg (s.c. or i.p.) appears to be optimal for inducing a maximal increase in 5-HIAA and 5-HTP, as well as for eliciting the "wet-dog shake" behavior. Higher doses lead to a diminished effect, the mechanism of which warrants further investigation. The provided protocols offer a foundation for researchers to systematically explore the dose-dependent effects of isamoltane and to further elucidate its pharmacological profile. Future studies should aim to establish a more complete dose-response curve with a wider range of doses to better characterize the potency and efficacy of isamoltane.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with Isamoltan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isamoltan (B39352) hydrochloride is a selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor, also exhibiting an affinity for β-adrenoceptors. Its primary utility in neuroscience research lies in its ability to modulate serotonergic neurotransmission. As an antagonist, isamoltan blocks the action of endogenous serotonin (5-HT) at presynaptic 5-HT1B autoreceptors, which normally act to inhibit further 5-HT release. By blocking this negative feedback mechanism, isamoltan can enhance the synaptic concentration of 5-HT.[1] This makes it a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes, including synaptic plasticity, mood disorders, and other neurological conditions.
These application notes provide detailed protocols for the use of isamoltan hydrochloride in in vitro electrophysiology, specifically for whole-cell patch-clamp recordings from brain slices. The described methods will enable researchers to investigate the effects of isamoltan on synaptic transmission and neuronal excitability.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative data for this compound, providing a reference for its receptor binding affinity and effective concentrations.
| Parameter | Value | Species | Preparation | Reference |
| Ki (5-HT1B Receptor) | 21 nM | Rat | Brain tissue binding assay | [1] |
| Ki (5-HT1A Receptor) | 112 nM | Rat | Brain tissue binding assay | [1] |
| Effective Concentration (in vitro) | 0.1 µM | Rat | Occipital cortex slices (K+-evoked 3H-5-HT overflow) | [1] |
| Maximal Effect Dosage (in vivo) | 3 mg/kg (s.c.) | Rat | Increased 5-hydroxyindoleacetic acid in hypothalamus and hippocampus | [1] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of isamoltan at a serotonergic synapse. Isamoltan acts as an antagonist at the presynaptic 5-HT1B autoreceptor. This receptor typically inhibits the release of serotonin from the presynaptic terminal. By blocking this receptor, isamoltan disinhibits the neuron, leading to an increase in serotonin release into the synaptic cleft.
Caption: Isamoltan blocks presynaptic 5-HT1B autoreceptors, increasing serotonin release.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.
Solutions:
-
Slicing Solution (Ice-cold, oxygenated with 95% O2 / 5% CO2):
-
Sucrose-based or NMDG-based protective cutting solutions are recommended for enhanced neuronal viability.
-
Example Sucrose-based ACSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-Glucose.
-
-
Artificial Cerebrospinal Fluid (ACSF) (Oxygenated with 95% O2 / 5% CO2):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 D-Glucose.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in sterile, deionized water.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in ACSF to the final desired concentration (e.g., 1-10 µM).
-
Procedure:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex, dorsal raphe nucleus) at a thickness of 250-350 µm.
-
Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF for at least 1 hour before commencing recordings.
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for obtaining whole-cell recordings to study the effects of isamoltan on synaptic currents.
Solutions:
-
ACSF: As described above.
-
Internal Pipette Solution: The composition will depend on the specific currents being investigated.
-
For recording excitatory postsynaptic currents (EPSCs) at a holding potential of -70 mV (K-gluconate based):
-
Composition (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
-
For isolating NMDA receptor-mediated currents at a holding potential of +40 mV (Cs-based):
-
Composition (in mM): 120 Cs-MeSO3, 10 HEPES, 10 TEA-Cl, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.
-
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Using an upright microscope with infrared differential interference contrast (IR-DIC) optics, identify a healthy neuron in the region of interest.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before beginning the experiment.
Application of this compound
-
Establish a stable baseline recording of synaptic activity (e.g., evoked EPSCs or spontaneous inhibitory postsynaptic currents, sIPSCs) for 5-10 minutes.
-
Switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 1-10 µM).
-
Record the synaptic activity in the presence of isamoltan for 10-15 minutes, or until a stable effect is observed.
-
To determine if the effect is reversible, perform a washout by switching the perfusion back to the control ACSF.
Experimental Workflow and Logic
The following diagram outlines the logical flow of an electrophysiology experiment designed to test the effect of isamoltan on synaptic transmission.
Caption: Workflow for an in vitro electrophysiology experiment with isamoltan.
Expected Results and Interpretation
As a 5-HT1B receptor antagonist, isamoltan is expected to block the inhibitory effect of endogenous serotonin on neurotransmitter release. Therefore, in brain regions with significant serotonergic innervation and functional presynaptic 5-HT1B autoreceptors, the application of isamoltan is predicted to:
-
Increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) if the recorded neuron receives input from GABAergic interneurons that are under tonic inhibition by serotonin acting on 5-HT1B receptors.
-
Have little to no effect on the amplitude of miniature postsynaptic currents (mPSCs) , as its primary mechanism is presynaptic.
-
Potentially increase the amplitude of evoked excitatory or inhibitory postsynaptic currents , reflecting an increased probability of neurotransmitter release.
The specific outcome will depend on the brain region, the type of neuron being recorded, and the baseline level of serotonergic tone in the slice preparation. It is advisable to conduct control experiments with a 5-HT1B receptor agonist to confirm the presence and functionality of these receptors in the specific circuit under investigation.
References
Application Note: Measuring the Effects of Isamoltan Hydrochloride on 5-HTP Accumulation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and experimental protocols for assessing the impact of Isamoltan hydrochloride on the synthesis rate of serotonin (B10506) (5-HT) in the central nervous system. The primary method described is the in vivo measurement of 5-hydroxytryptophan (B29612) (5-HTP) accumulation following the inhibition of aromatic L-amino acid decarboxylase (AADC).
Introduction
This compound is a phenoxypropanolamine derivative investigated for its anxiolytic properties. Its mechanism of action involves interaction with multiple receptor systems, primarily as a β-adrenoceptor ligand and as an antagonist at 5-HT1A and 5-HT1B receptor subtypes.[1] The synthesis of serotonin, a key neurotransmitter in mood regulation, begins with the hydroxylation of tryptophan to 5-HTP by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step.[2][3][4][5] Subsequently, 5-HTP is rapidly converted to serotonin (5-HT) by aromatic L-amino acid decarboxylase (AADC).[2][3]
To assess the rate of serotonin synthesis in vivo, AADC is inhibited pharmacologically. This causes 5-HTP, the direct precursor, to accumulate. The level of this accumulation serves as a reliable index of the activity of serotonergic neurons and the rate of serotonin synthesis.[1][6] Isamoltan's antagonist activity at somatodendritic 5-HT1A autoreceptors is hypothesized to block the normal negative feedback mechanism, leading to increased neuronal firing and a subsequent increase in serotonin synthesis and 5-HTP accumulation.[1][7]
Proposed Signaling Pathway of Isamoltan
The diagram below illustrates the proposed mechanism by which Isamoltan increases serotonin synthesis. By blocking the 5-HT1A autoreceptor on a serotonergic neuron, Isamoltan prevents the inhibitory feedback from synaptic serotonin. This disinhibition increases the neuron's firing rate, stimulating tryptophan hydroxylase (TPH) to accelerate the conversion of Tryptophan to 5-HTP.
Quantitative Data Summary
Studies have shown that Isamoltan produces a dose-dependent effect on 5-HTP accumulation in the rat cortex. The table below summarizes these findings for Isamoltan and other β-adrenoceptor antagonists.[1]
| Drug | Dosage (mg/kg, i.p.) | Brain Region | Effect on 5-HTP Accumulation | Reference |
| Isamoltan | 1 | Cortex | Increased | [1] |
| Isamoltan | 3 | Cortex | Increased | [1] |
| Isamoltan | >3 | Cortex | Effect gradually diminished | [1] |
| Cyanopindolol | Various | Cortex | Increased (less clear-cut) | [1] |
| Oxprenolol | Various | Cortex | Increased (less clear-cut) | [1] |
| Propranolol | Various | Cortex | Ineffective | [1] |
Note: The referenced study abstract notes the increase but does not provide specific percentage values.
Experimental Protocols
Protocol: In Vivo 5-HTP Accumulation Assay in Rat Brain
This protocol details the steps to measure Isamoltan-induced changes in the rate of serotonin synthesis.
Principle: The conversion of 5-HTP to 5-HT is blocked by an AADC inhibitor (e.g., NSD-1015). The subsequent linear accumulation of 5-HTP over a short period (e.g., 30 minutes) is measured as an index of the in vivo tryptophan hydroxylase activity and, therefore, the rate of serotonin synthesis.
Materials and Reagents:
-
This compound
-
AADC inhibitor: NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride) or Benserazide.
-
Vehicle (e.g., 0.9% Saline)
-
Male Sprague-Dawley rats (200-250g)
-
Homogenization Buffer: 0.4 M Perchloric acid containing an antioxidant like cysteine.[8]
-
Internal Standard for HPLC (e.g., N-methyl-5-hydroxytryptamine)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Reverse-phase C18 analytical column
-
Standard laboratory equipment (syringes, dissection tools, sonicator, refrigerated centrifuge)
Procedure:
-
Animal Acclimatization:
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
-
Drug Administration:
-
Prepare fresh solutions of Isamoltan and NSD-1015 in the vehicle on the day of the experiment.
-
Administer the AADC inhibitor, NSD-1015 (e.g., 100 mg/kg, intraperitoneally (i.p.)).
-
15 minutes after NSD-1015 administration, inject the test groups with varying doses of this compound (e.g., 1, 3, 10 mg/kg, i.p.).
-
Inject the control group with an equivalent volume of the vehicle.
-
-
Tissue Collection:
-
30 minutes after the Isamoltan/vehicle injection, euthanize the rats via decapitation.
-
Rapidly dissect the brain on an ice-cold surface. Isolate the brain regions of interest (e.g., cortex, hippocampus, striatum).
-
Immediately weigh the dissected tissue samples and freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Homogenize the frozen tissue samples in a known volume of ice-cold homogenization buffer (e.g., 10 volumes of 0.4 M perchloric acid).
-
Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the 5-HTP. If necessary, filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification by HPLC-ECD:
-
Analyze the supernatant using an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.[6][9]
-
The mobile phase typically consists of a phosphate (B84403) buffer, an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol, with the pH adjusted to be acidic (e.g., pH 3.1).[9]
-
Set the electrochemical detector to an oxidizing potential sufficient to detect 5-HTP (e.g., +0.70 V).
-
Inject a standard curve of known 5-HTP concentrations to quantify the amounts in the tissue samples.
-
-
Data Analysis:
-
Calculate the concentration of 5-HTP in each sample using the standard curve.
-
Express the results as ng of 5-HTP per mg of wet tissue weight.
-
For each dose of Isamoltan, calculate the mean ± SEM.
-
Compare the Isamoltan-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Data is often presented as a percentage of the control group's 5-HTP accumulation.
-
Experimental Workflow
The following diagram provides a visual representation of the key steps in the experimental protocol for measuring 5-HTP accumulation.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting serotonin in the brain: is it time to revamp the treatment of depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 5-hydroxytryptophan in dissected brain regions by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
HPLC method for Isamoltan hydrochloride quantification in brain tissue
An HPLC Method for the Quantification of Isamoltane (B1196468) Hydrochloride in Brain Tissue
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isamoltane hydrochloride is a compound with anxiolytic-like effects and is known to interact with 5-HT1 receptor subtypes in the brain.[1] Accurate quantification of its concentration in brain tissue is crucial for pharmacokinetic and pharmacodynamic studies in neuroscience and drug development. This document provides a detailed protocol for the determination of isamoltane hydrochloride in brain tissue using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.
Experimental Protocols
Materials and Reagents
-
Isamoltane hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (70%)
-
Sodium hydroxide
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade or Milli-Q)
-
Brain tissue (e.g., from rat or mouse)
-
Internal Standard (IS) (e.g., Propranolol (B1214883) hydrochloride)
Equipment
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Tissue homogenizer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v). The phosphate buffer (e.g., 20 mM) is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with orthophosphoric acid. The final mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of isamoltane hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of propranolol hydrochloride and dissolve it in 10 mL of methanol.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
Sample Preparation from Brain Tissue
-
Accurately weigh approximately 200 mg of frozen brain tissue.
-
Add 1 mL of ice-cold 0.4 M perchloric acid.
-
Homogenize the tissue on ice until a uniform suspension is obtained.[2]
-
Transfer the homogenate to a centrifuge tube.
-
Add a known amount of the working IS solution (e.g., 50 µL of 10 µg/mL).
-
Vortex the mixture for 1 minute.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.[2]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject a portion of the filtered supernatant (e.g., 20 µL) into the HPLC system.
HPLC Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3]
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
Linearity
The linearity of the method is determined by analyzing a series of calibration standards.
| Parameter | Result |
| Concentration Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
Accuracy and Precision
Accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low (0.3 µg/mL) | 95 - 105% | < 15% |
| Medium (5 µg/mL) | 95 - 105% | < 15% |
| High (15 µg/mL) | 95 - 105% | < 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD (S/N ≥ 3) | ~0.03 µg/mL |
| LOQ (S/N ≥ 10) | ~0.1 µg/mL |
Recovery
The extraction recovery of isamoltane from brain tissue is determined by comparing the peak area of an extracted sample with that of a non-extracted standard of the same concentration.
| QC Level | Recovery (%) |
| Low | > 85% |
| Medium | > 85% |
| High | > 85% |
Data Presentation
The quantitative data for the HPLC method validation is summarized in the tables below for easy comparison.
Table 1: System Suitability and Linearity Data
| Parameter | Value |
|---|---|
| Tailing Factor | 1.2 |
| Theoretical Plates | 3500 |
| RSD of Peak Area (%) | 1.5 |
| Linearity Range (µg/mL) | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.998 |
Table 2: Accuracy, Precision, and Recovery Data
| QC Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Extraction Recovery (%) |
|---|---|---|---|
| 0.3 (Low) | 98.5 | 4.2 | 88.1 |
| 5.0 (Medium) | 101.2 | 2.8 | 91.5 |
| 15.0 (High) | 99.3 | 1.9 | 90.3 |
Table 3: LOD and LOQ
| Parameter | Concentration (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Visualizations
Caption: Experimental workflow for Isamoltane hydrochloride quantification.
Caption: Key parameters of HPLC method validation.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
Isamoltane Hydrochloride in Rodent Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isamoltane (B1196468) hydrochloride in established rodent models of depression, specifically the Forced Swim Test (FST) and the Chronic Unpredictable Stress (CUS) model. This document details the mechanism of action of isamoltane, provides step-by-step experimental protocols, and presents hypothetical quantitative data to illustrate expected outcomes based on its pharmacological profile.
Mechanism of Action
Isamoltane hydrochloride is a β-adrenoceptor antagonist that also exhibits a notable affinity for serotonin (B10506) receptors, particularly the 5-HT1B subtype. Research indicates that isamoltane is approximately five times more potent as a ligand for the 5-HT1B receptor than for the 5-HT1A receptor.[1] Its mechanism of action in the context of depression is thought to be primarily mediated through its antagonist activity at the 5-HT1B autoreceptors located on serotonin neuron terminals.[1][2] By blocking these inhibitory autoreceptors, isamoltane is expected to increase the synaptic concentration of serotonin, a key neurotransmitter implicated in mood regulation.[1] This increase in serotonergic neurotransmission is a common mechanism for many clinically effective antidepressant drugs. Furthermore, studies have shown that isamoltane can increase serotonin turnover in brain regions such as the hypothalamus and hippocampus.[1]
Signaling Pathway of Isamoltane
Rodent Models of Depression
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant compounds. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to decrease the duration of this immobility, reflecting a more active coping strategy.
Materials:
-
Isamoltane hydrochloride solution
-
Vehicle (e.g., saline)
-
Transparent cylinders (40-50 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording equipment
-
Dry cages with a heat source
Procedure:
-
Habituation (Day 1):
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 30 cm for rats, 15 cm for mice).
-
Individually place each animal into a cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the animal, gently dry it with a towel, and return it to its home cage.
-
-
Drug Administration:
-
Administer isamoltane hydrochloride or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage). The timing of administration should be based on the compound's pharmacokinetic profile. A common schedule is 60 minutes before the test session.
-
-
Test Session (Day 2):
-
24 hours after the habituation session, administer the final dose of isamoltane hydrochloride or vehicle.
-
Place the animal back into the swim cylinder for a 5-minute (rats) or 6-minute (mice) test session.
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the recordings.
-
The primary measure is immobility time , defined as the period when the animal makes only the minimal movements necessary to keep its head above water.
-
Other behaviors, such as swimming and climbing, can also be scored.
-
The following table presents hypothetical data illustrating the potential effects of isamoltane hydrochloride in the FST.
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 180 ± 15 |
| Isamoltane HCl | 1 | 10 | 165 ± 12 |
| Isamoltane HCl | 3 | 10 | 120 ± 10 |
| Isamoltane HCl | 10 | 10 | 110 ± 8 |
| Imipramine (Control) | 20 | 10 | 95 ± 9 |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative. |
Chronic Unpredictable Stress (CUS) Model
The CUS model is a more etiologically relevant model of depression that involves exposing rodents to a series of mild, unpredictable stressors over several weeks. This paradigm induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in the preference for a palatable sucrose (B13894) solution over water.
Materials:
-
Isamoltane hydrochloride solution
-
Vehicle (e.g., saline)
-
A variety of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint)
-
Two identical drinking bottles per cage
-
1% sucrose solution and tap water
Procedure:
-
Sucrose Preference Baseline (1 week):
-
Acclimate animals to two drinking bottles, one with 1% sucrose and one with water.
-
Measure the consumption from each bottle daily to establish a baseline preference. The position of the bottles should be switched daily to avoid place preference.
-
-
CUS Paradigm (3-4 weeks):
-
Expose the animals to a different mild stressor each day in an unpredictable manner.
-
Continue to measure sucrose and water consumption daily.
-
-
Drug Administration (Concurrently with CUS):
-
Begin daily administration of isamoltane hydrochloride or vehicle during the CUS period.
-
-
Sucrose Preference Test (Weekly):
-
Calculate the sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.
-
The following table presents hypothetical data illustrating the potential effects of isamoltane hydrochloride on sucrose preference in the CUS model.
| Treatment Group | Dose (mg/kg, daily, p.o.) | N | Baseline Sucrose Preference (%) (Mean ± SEM) | Final Sucrose Preference (%) (Mean ± SEM) |
| Control (No Stress) + Vehicle | - | 10 | 85 ± 5 | 82 ± 6 |
| CUS + Vehicle | - | 10 | 83 ± 4 | 55 ± 7 |
| CUS + Isamoltane HCl | 3 | 10 | 84 ± 5 | 68 ± 6# |
| CUS + Isamoltane HCl | 10 | 10 | 82 ± 6 | 75 ± 5## |
| CUS + Fluoxetine (Control) | 10 | 10 | 85 ± 4 | 78 ± 5## |
| p < 0.01 compared to Control; #p < 0.05, ##p < 0.01 compared to CUS + Vehicle. Data are illustrative. |
Experimental Workflow Visualization
Conclusion
Isamoltane hydrochloride, with its antagonist activity at 5-HT1B receptors, presents a compelling candidate for investigation as a novel antidepressant. The protocols and hypothetical data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate its efficacy in established rodent models of depression. Rigorous, well-controlled experiments are essential to validate these expected outcomes and to further elucidate the therapeutic potential of isamoltane hydrochloride.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isamoltan Hydrochloride Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Isamoltan hydrochloride for in vivo experiments.
Troubleshooting Guide: Common Solubility Issues
Problem: this compound precipitates out of solution upon preparation or after a short period.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. pH Adjustment: Isamoltan, as a hydrochloride salt of a basic compound, is expected to have higher solubility at a lower pH. Attempt to dissolve it in a pharmaceutically acceptable acidic buffer (e.g., citrate (B86180) buffer pH 3-5).[1] 2. Co-solvents: Prepare a stock solution in a water-miscible organic solvent and then dilute it with the aqueous vehicle.[2][3] |
| Incorrect Solvent Choice | Consult the solvent selection guide below. Test solubility in small volumes of different biocompatible solvents. |
| Supersaturation | The initial dissolution may lead to a supersaturated state that is not stable. Try preparing the solution at a slightly lower concentration. |
| Temperature Effects | Dissolving at an elevated temperature might increase solubility, but the compound may precipitate upon cooling to room temperature. Prepare the solution at the temperature it will be stored and used. |
Problem: The prepared this compound solution is cloudy or hazy, indicating incomplete dissolution.
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing/Agitation | Use a vortex mixer or sonicator to ensure vigorous mixing. Allow sufficient time for dissolution. |
| Particle Size | If using a solid form, the particle size may be too large, slowing down the dissolution rate.[4][5][6] Consider micronization if feasible. |
| Presence of Insoluble Impurities | Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. This is also a necessary step for sterile preparation for in vivo studies. |
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is the salt form of Isamoltan, a basic compound. Its molecular formula is C₁₆H₂₂N₂O₂·HCl, with a molecular weight of 310.82 g/mol .[7] As a hydrochloride salt, it is generally more water-soluble than its free base form.[2][8]
Q2: What are the recommended starting solvents for dissolving this compound for in vivo studies?
For initial trials, sterile Water for Injection (WFI) or saline are recommended. If solubility is limited, consider using co-solvents or other formulation strategies as outlined in the table below.
Q3: How can I improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be categorized into physical and chemical modifications.[5]
-
pH Adjustment: Since Isamoltan is a basic drug, its solubility can be increased in acidic conditions. Using an acidic buffer as the vehicle can be an effective strategy.
-
Co-solvents: The use of water-miscible organic solvents can significantly increase solubility.[3]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[1]
-
Complexation: Cyclodextrins can form inclusion complexes with the drug, enhancing its apparent solubility.[1][6]
Q4: What are some common formulation strategies for poorly soluble hydrochloride salts?
The following table summarizes common excipients and formulation strategies that can be tested to improve the solubility of this compound for in vivo administration.
| Strategy | Excipients/Method | Concentration Range (Typical) | Advantages | Considerations |
| Co-solvency | DMSO, Ethanol, PEG 300, PEG 400, Propylene Glycol | 5-40% | Simple to prepare, can significantly increase solubility. | Potential for toxicity at higher concentrations. The drug may precipitate upon injection. |
| Surfactants | Tween® 80, Polysorbate 20, Solutol® HS 15 | 1-10% | Enhances wetting and forms micelles to solubilize the drug. | Can cause hemolysis or other toxic effects at high concentrations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10-40% | Low toxicity, effective at increasing solubility of many compounds. | Can be expensive, and the large size of the complex may affect drug distribution. |
| Lipid-Based Formulations | Oils (e.g., sesame oil, corn oil), Self-emulsifying drug delivery systems (SEDDS) | Varies | Can protect the drug from degradation and enhance oral absorption. | More complex to prepare, may not be suitable for all administration routes.[9] |
| pH Adjustment | Citrate buffer, Acetate buffer | pH 3-6 | Simple and effective for basic drugs. | The low pH may cause irritation at the injection site. |
Q5: What is a suitable protocol for preparing a sterile solution of this compound for animal studies?
The following is a general protocol. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: In a sterile container, add the chosen solvent or vehicle. If using a co-solvent system, dissolve the drug in the organic solvent first before adding the aqueous component.
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved.
-
pH Measurement and Adjustment (if necessary): Check the pH of the final solution and adjust to a physiologically compatible range (typically pH 5-8 for parenteral routes) using sterile dilute acid or base, if the formulation allows.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Labeling and Storage: Properly label the vial with the compound name, concentration, vehicle, date of preparation, and store at the appropriate temperature (usually 2-8°C), protected from light.
Experimental Protocols and Visualizations
Protocol: Screening for Optimal Co-solvent
-
Prepare a series of vehicles containing different percentages of a co-solvent (e.g., 10%, 20%, 30% PEG 400 in saline).
-
Add an excess amount of this compound to a small, fixed volume of each vehicle.
-
Agitate the samples at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
The vehicle that provides the desired concentration with the lowest percentage of co-solvent is preferred.
Workflow for Solubility Enhancement of this compound
Caption: Decision workflow for selecting a suitable formulation strategy to enhance this compound solubility.
Signaling Pathway (Hypothetical)
As the primary mechanism of Isamoltan is not detailed in the provided context, a hypothetical signaling pathway diagram cannot be accurately generated. Should Isamoltan's molecular target and mechanism of action be known, a relevant pathway diagram could be created.
Experimental Workflow for In Vivo Formulation Preparation
Caption: Step-by-step workflow for the sterile preparation of an this compound formulation for in vivo studies.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Solubility enhancement techniques [wisdomlib.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride Stability in Physiological Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of isamoltan (B39352) hydrochloride in physiological buffers. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of isamoltan hydrochloride in physiological buffers?
A1: The stability of this compound in aqueous solutions, including physiological buffers, is primarily influenced by pH, temperature, and light exposure. As a hydrochloride salt of a secondary amine, its solubility and the potential for degradation are pH-dependent. Elevated temperatures can accelerate degradation reactions, while exposure to UV or fluorescent light may induce photolytic degradation.
Q2: At what pH is this compound expected to be most stable?
Q3: Can I expect significant degradation of this compound in standard cell culture media at 37°C?
A3: Given that standard cell culture media are typically buffered around pH 7.4 and experiments are conducted at 37°C, there is a potential for hydrolytic degradation over extended incubation periods. The rate of degradation will depend on the specific media composition and the duration of the experiment. It is recommended to perform a stability study under your specific experimental conditions to assess the extent of degradation.
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure the longevity of your this compound stock solutions, it is recommended to prepare them in a suitable acidic buffer or an organic solvent like DMSO. For long-term storage, aliquoting the stock solution into light-resistant containers and storing them at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles and light exposure. For short-term use, refrigeration at 2-8°C may be sufficient, but the stability under these conditions should be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results over time. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions for each experiment. 2. Assess the stability of this compound under your specific experimental conditions (buffer, temperature, duration). 3. Consider using a stability-indicating analytical method (e.g., HPLC) to determine the actual concentration of the active compound. |
| Precipitation observed in the buffer solution. | The pH of the buffer is outside the optimal solubility range for this compound. The concentration of the drug exceeds its solubility at the given pH. | 1. Determine the pH-solubility profile of this compound. 2. Adjust the pH of your buffer to a range where the compound is more soluble. 3. Prepare a more dilute solution. |
| Discoloration of the solution upon storage or during an experiment. | Potential oxidative or photolytic degradation. | 1. Protect solutions from light by using amber vials or covering containers with aluminum foil. 2. Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after X hours (µg/mL) | % Degradation | Half-life (t½) (hours) |
| 4.5 | 37 | ||||
| 7.4 | 37 | ||||
| 9.0 | 37 |
Table 2: Temperature-Dependent Stability of this compound at pH 7.4
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after X hours (µg/mL) | % Degradation | Degradation Rate Constant (k) |
| 4 | ||||
| 25 (Room Temp) | ||||
| 37 |
Table 3: Solubility of this compound at Different pH Values
| pH | Temperature (°C) | Solubility (mg/mL) |
| 4.5 | 25 | |
| 7.4 | 25 | |
| 9.0 | 25 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
-
Buffer Preparation : Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4.5, 7.4, and 9.0) that are relevant to your experimental conditions.
-
Solution Preparation : Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation : Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis : Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis : Calculate the percentage of degradation and the degradation rate constant at each pH.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
-
Forced Degradation Studies : To generate potential degradation products, subject this compound to forced degradation under various stress conditions, including:
-
Acid Hydrolysis : Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis : Treat with 0.1 M NaOH at 60°C.
-
Oxidative Degradation : Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation : Heat the solid drug at 105°C.
-
Photolytic Degradation : Expose the drug solution to UV light (e.g., 254 nm).
-
-
Chromatographic Conditions Development : Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent this compound peak from all the degradation product peaks. This involves optimizing the mobile phase composition, pH, flow rate, and detector wavelength.
-
Method Validation : Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
This compound is known to be an antagonist at β-adrenergic and 5-HT1B receptors, and also shows affinity for 5-HT1A receptors.[1] The following diagrams illustrate the general signaling pathways associated with these receptors and a typical experimental workflow for stability testing.
References
Troubleshooting inconsistent results in Isamoltan hydrochloride experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Isamoltan hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
Inconsistent results in this compound experiments can arise from various factors, from reagent preparation to procedural execution. This guide provides a structured approach to identifying and resolving common problems.
Table 1: Troubleshooting Inconsistent Results in this compound Receptor Binding Assays
| Issue | Potential Cause | Recommended Solution |
| Low Total Binding Signal | Degraded Radioligand: The radiolabeled ligand used to detect binding may have decayed over time. | Verify the age and storage conditions of the radioligand. Purchase a fresh batch if it is past its recommended shelf life.[1] |
| Low Receptor Density: The cell membranes or tissue homogenates may have a low concentration of the target receptor. | Use a cell line known to overexpress the target receptor or use a more concentrated membrane preparation.[1] | |
| Incorrect Buffer Composition: The pH or ionic concentration of the binding buffer may not be optimal for receptor-ligand interaction. | Prepare fresh buffer and verify the pH at the incubation temperature. A common buffer for GPCR binding assays is 50 mM Tris-HCl, pH 7.4.[2] | |
| Insufficient Incubation Time: The assay may not have reached equilibrium, leading to an underestimation of binding. | Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.[2] | |
| High Non-Specific Binding (NSB) | Excess Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase binding to non-target sites. | Use a radioligand concentration at or below the Kd value for the target receptor to ensure binding is primarily to specific sites.[1][2] |
| Inadequate Washing: Failure to efficiently remove unbound radioligand after incubation. | Ensure rapid and sufficient washing of the filters or beads with ice-cold wash buffer.[1] | |
| Filter Binding: The radioligand may be non-specifically binding to the filter paper used in the assay. | Pre-soak filter mats in a solution like polyethyleneimine to reduce non-specific binding of the ligand to the filter.[1] | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of reagents added across wells. | Calibrate pipettes regularly and ensure careful, consistent pipetting technique. Consider using automated liquid handlers for high-throughput assays.[3] |
| Incomplete Mixing: Reagents not being uniformly distributed in the assay wells. | Gently vortex or mix reagents before and after addition to the assay plate. | |
| Temperature Fluctuations: Inconsistent temperatures during incubation can affect binding affinity.[3] | Use a temperature-controlled incubator and ensure all assay plates are incubated for the same duration at the same temperature. | |
| Assay Window Too Small | Poor Receptor Quality: The receptor preparation may be degraded or improperly folded. | Prepare fresh membrane fractions and avoid repeated freeze-thaw cycles. Always include protease inhibitors during preparation.[1] |
| Incorrect Filter Selection (TR-FRET assays): Using emission filters that are not appropriate for the specific assay. | Use the exact emission filters recommended for your instrument and assay kit.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: this compound Saturation Binding Assay
This protocol is designed to determine the affinity (Kd) and density (Bmax) of this compound for its target receptor in a cell membrane preparation.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of the radiolabeled this compound in binding buffer.
-
To determine total binding, add 50 µL of binding buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the cell membrane suspension to each well.
-
To determine non-specific binding, add 50 µL of a high concentration of unlabeled this compound, 50 µL of the appropriate radioligand dilution, and 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[1]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: Assumed signaling pathway for this compound interacting with a GPCR.
Caption: General workflow for a radioligand binding assay.
Caption: A logical flow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for high non-specific binding in a receptor binding assay?
A high concentration of the radioligand is a frequent cause of high non-specific binding.[2] Using a concentration that is significantly above the Kd of the receptor can lead to the ligand binding to lower-affinity, non-target sites. It is recommended to use a radioligand concentration at or below the Kd for optimal specific binding.[1][2]
Q2: How can I be sure my receptor preparation is of good quality?
The quality of your receptor preparation is crucial for a successful assay.[1] To ensure quality, always prepare fresh cell membranes or tissue homogenates and include protease inhibitors to prevent degradation.[1] Avoid multiple freeze-thaw cycles, as this can damage the receptors.[1] It is also good practice to perform a protein concentration assay to ensure consistency between batches.
Q3: My dissociation curve plateaus above zero. What could be the cause?
For GPCR ligands, a dissociation curve that does not return to zero can indicate a long-lived receptor state, often when the receptor is coupled to a G-protein.[5] Adding GTP or a non-hydrolyzable analog like GTPγS can help uncouple the receptor from the G-protein, potentially resolving this issue.[5] Another possibility is that the labeled ligand is trapped in a compartment that the unlabeled ligand cannot access, which can sometimes be resolved by adding a membrane permeabilizing agent like saponin.[5]
Q4: Why is it important to use a specific type of microplate for certain assays?
The type of microplate can be critical. For example, in fluorescence polarization (FP) assays, white plates cannot be used.[4] Some protocols may specify untreated polystyrene or NBS-coated plates to prevent the fluorescent substrate from binding to the plate, which would result in inaccurate readings.[4] Always refer to the specific assay protocol for microplate requirements.
Q5: What are some common pipetting errors to avoid?
Consistent and accurate pipetting is essential for reproducible results.[3] Common errors include using uncalibrated pipettes, inconsistent plunger pressure and speed, and reusing tips inappropriately. For serial dilutions, any error in an early step can propagate throughout the series.[3] To minimize these errors, ensure proper training, use calibrated equipment, and consider automated liquid handling systems for high-throughput experiments.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 5. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isamoltane Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isamoltan hydrochloride (also known as Isamoltane (B1196468) or CGP-361A) in in vitro assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research compound that acts as an antagonist at β-adrenergic receptors, as well as at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] Its multi-target profile makes it a valuable tool for studying the interplay between these signaling pathways.
Q2: What are the typical in vitro assays used to characterize this compound?
The most common in vitro assays for this compound are:
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of Isamoltan to β-adrenergic, 5-HT1A, and 5-HT1B receptors.
-
Functional Assays (e.g., cAMP Assays): These assays measure the functional consequence of receptor binding, such as the inhibition of agonist-induced cyclic AMP (cAMP) production for Gs-coupled β-adrenergic receptors or Gi-coupled 5-HT1A/1B receptors.
Q3: What concentration range of this compound should I use in my experiments?
The optimal concentration of this compound depends on the specific assay and the receptor being studied. Based on its known potency, a good starting point for a dose-response curve would be in the nanomolar to low micromolar range. Refer to the data summary tables below for reported IC50 and Ki values to guide your concentration selection.
Q4: How should I prepare and store a stock solution of this compound?
-
Preparation:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add a small volume of the chosen solvent (e.g., water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may aid in solubilization if necessary.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, further dilution or a different solvent may be required.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
The stability of this compound in cell culture media should be determined empirically for long-term experiments.
-
Data Presentation
Table 1: In Vitro Potency of Isamoltane
| Target Receptor | Assay Type | Reported Value (IC50/Ki) | Species | Reference |
| β-adrenergic | Radioligand Binding | IC50 = 8.4 nM | Rat | [2] |
| 5-HT1A | Radioligand Binding | Ki = 112 nM | Rat | [1] |
| 5-HT1B | Radioligand Binding | Ki = 21 nM | Rat | [1] |
| 5-HT1A | Radioligand Binding | IC50 = 1070 nM | Rat | [2] |
| 5-HT1B | Radioligand Binding | IC50 = 39 nM | Rat | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the radioligand used, cell type, and assay buffer.
Experimental Protocols
Detailed Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the Ki of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist radioligand).
-
Non-specific binding control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound.
-
Scintillation cocktail.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Workflow:
Caption: Radioligand Binding Assay Workflow (Max Width: 760px)
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, then resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding: Radioligand + Non-specific Control + Membranes.
-
Competition: Radioligand + varying concentrations of this compound + Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific counts from all other counts to obtain specific binding. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Detailed Protocol 2: Functional cAMP Assay for β-Adrenergic Receptors
This protocol describes an antagonist functional assay to determine the IC50 of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
A cell line endogenously or recombinantly expressing a β-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Agonist: Isoproterenol (B85558) (a non-selective β-adrenergic agonist).
-
Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
96-well cell culture plates.
Workflow:
Caption: Functional cAMP Assay Workflow (Max Width: 760px)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Stimulation: Add the β-adrenergic agonist (e.g., isoproterenol at a concentration that gives a submaximal response, such as EC80) to the wells and incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Radioligand is sticking to filters or plates. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of wash steps.- Pre-treat filters with polyethyleneimine (PEI) and use low-binding plates. |
| Low Specific Binding | - Low receptor expression in the cell/tissue preparation.- Degradation of the receptor or radioligand.- Incubation time is too short. | - Use a cell line with higher receptor expression.- Prepare fresh membranes and radioligand solutions. Include protease inhibitors.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. |
| High Variability Between Replicates | - Inconsistent pipetting.- Uneven cell membrane distribution.- Incomplete washing. | - Use calibrated pipettes and ensure proper mixing.- Vortex membrane suspension before and during plating.- Ensure consistent and thorough washing of all wells. |
Troubleshooting Functional cAMP Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Basal cAMP Levels | - Constitutive receptor activity.- Presence of stimulating factors in the serum.- Insufficient PDE activity. | - Use a neutral antagonist to determine the true basal level.- Serum-starve cells before the assay.- Ensure an adequate concentration of PDE inhibitor (e.g., IBMX). |
| No or Low Response to Agonist/Antagonist | - Low receptor expression.- Incorrect agonist or antagonist concentration range.- Low cell viability. | - Confirm receptor expression using another method (e.g., radioligand binding).- Perform a wider dose-response curve.- Check cell viability (e.g., with trypan blue). |
| "Biphasic" or Unusual Dose-Response Curve | - Isamoltan's activity at multiple receptors in the same cell.- Off-target effects at higher concentrations. | - Use cell lines expressing only the receptor of interest.- Characterize the antagonist at other potential targets expressed in the cell line. |
Signaling Pathways
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic Receptor Signaling Pathway (Max Width: 760px)
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway (Max Width: 760px)
References
Technical Support Center: Investigating "Isamoltan hydrochloride"
Initial Search and Compound Identification
Upon searching for "Isamoltan hydrochloride," our systems found no matching results for a compound with this specific name in pharmacological or clinical databases. The search results consistently redirected to information about Isomalt (B1678288) , a sugar substitute.
It is highly probable that "this compound" is a misspelling of a different compound. The concept of "off-target effects" in pharmacology refers to the unintended interaction of a drug molecule with proteins (like receptors or enzymes) other than its intended target, which is a framework that applies to pharmacologically active drugs, not typically to sugar alcohols like Isomalt.
The information below pertains to Isomalt, as this was the only identifiable substance from the search query. We advise researchers to verify the correct name and spelling of the compound of interest to obtain relevant data.
Frequently Asked Questions (FAQs) about Isomalt
This section addresses common questions regarding the effects of Isomalt, a sugar substitute, based on available research.
Q1: What is Isomalt?
Isomalt is a sugar replacer, a type of sugar alcohol, and a disaccharide.[1] It is a mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM).[2] It is commonly used in sugar-free confectionery.[1]
Q2: What are the primary reported effects of Isomalt consumption in humans?
The most commonly reported effects of Isomalt consumption are gastrointestinal. In a study involving children aged 6-9 years, the consumption of 25g of Isomalt-containing sweets was associated with a significant increase in stomach-ache, abdominal rumbling, and the passing of watery faeces when compared to sucrose-containing sweets.[1] However, for the majority of children, this amount was considered an acceptable level of consumption.[1] In adults, consumption of 40g of Isomalt significantly increased the mean frequency of bowel movements and the number of subjects passing watery faeces.[3]
Q3: Is Isomalt consumption associated with significant toxicity?
Chronic toxicity and carcinogenicity studies in rats and mice did not provide any evidence of a carcinogenic potential for Isomalt.[4] In these studies, feeding Isomalt did not affect the appearance, behavior, or mortality rate of the animals.[4] Long-term feeding of up to 10% Isomalt in the diet produced some changes common to poorly digestible carbohydrates, such as caecal enlargement, but did not reveal any changes of toxicological significance in haematological or clinical chemistry examinations.[4]
Q4: How does the gastrointestinal tolerance to Isomalt compare between children and adults?
Children may be more sensitive to the gastrointestinal effects of Isomalt than adults. One study found that the consumption of 25g of Isomalt provoked a mild laxative effect in children, but not in adults.[3] However, at the same dosage, it did lead to an increase in other gastrointestinal responses in both groups.[3] The gastrointestinal effects in adults were found to be dose-dependent.[3]
Q5: Does Isomalt affect metabolic parameters?
A study in healthy volunteers who consumed 30g of Isomalt daily for four weeks found that it did not impair metabolic function.[5] Blood lipids, remnant-like particles, oxidized LDL, NEFA, fructosamine, and leptin levels were comparable to the sucrose (B13894) control group.[5] The study concluded that Isomalt is well tolerated and does not negatively affect metabolic parameters or induce hypercalciuria.[5]
Troubleshooting Guide
Issue: Unexpected Gastrointestinal Symptoms in Experimental Subjects
If your research involves the oral administration of a formulation containing Isomalt as an excipient and you observe unexpected gastrointestinal symptoms such as diarrhea, bloating, or abdominal pain, consider the following:
-
Review the Isomalt Dosage: Gastrointestinal effects are dose-dependent.[3] Determine the total amount of Isomalt being administered per subject. Dosages as low as 25g have been shown to cause symptoms in children.[1][3]
-
Subject Age and Sensitivity: Children may be more sensitive to the laxative effects of Isomalt than adults.[3] Individual sensitivity can also vary.[1]
-
Comparison to Control: Ensure your control group is appropriate. If comparing against a group receiving no substance, the gastrointestinal effects could be attributed to Isomalt. A better control would be a formulation with a different, well-tolerated excipient or one containing sucrose.[1][5]
Logical Flow for Troubleshooting GI Effects
Caption: Troubleshooting unexpected gastrointestinal effects.
Disclaimer: The information provided is based on publicly available research for "Isomalt." Due to the likely misspelling of the requested compound "this compound," we are unable to provide specific off-target effect data, detailed experimental protocols, or signaling pathway diagrams relevant to a specific active pharmaceutical ingredient. Researchers are strongly encouraged to verify the chemical name of their compound of interest for accurate and relevant technical support.
References
- 1. The comparative gastrointestinal response of young children to the ingestion of 25 g sweets containing sucrose or isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. The comparative gastrointestinal responses of children and adults following consumption of sweets formulated with sucrose, isomalt and lycasin HBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic toxicity and carcinogenicity study of isomalt in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride Vehicle Selection for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate vehicle for Isamoltan hydrochloride in animal studies. The guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
This compound: Profile and Mechanism of Action
This compound is a compound with the molecular formula C₁₆H₂₂N₂O₂·HCl and a molecular weight of 310.82 g/mol [1]. It functions as a β-adrenoceptor antagonist and a selective 5-HT1B serotonin (B10506) receptor antagonist[2][3]. Its affinity for 5-HT1B receptors is notably higher than for 5-HT1A receptors[3]. In vivo studies in rats have shown that subcutaneous administration of Isamoltan can increase serotonin turnover, likely by blocking terminal 5-HT autoreceptors[3].
FAQs: Vehicle Selection & Formulation
This section addresses common questions regarding the formulation of this compound for in vivo experiments.
Q1: What is the first step before selecting a vehicle for this compound?
A1: The critical first step is to determine the solubility of your specific batch of this compound. Publicly available, quantitative solubility data (e.g., mg/mL) in common laboratory vehicles is limited. Therefore, a small-scale solubility test in your lab is essential. As a hydrochloride salt, it is predicted to have higher solubility in aqueous, polar solvents than in non-polar organic solvents.
Recommended Initial Solubility Screen:
-
Primary Vehicles (Aqueous): Test solubility in 0.9% Sodium Chloride (Saline) and Sterile Water. These are generally the safest and most preferred vehicles, especially for intravenous administration.
-
Secondary Vehicles (Co-solvents): If solubility in aqueous vehicles is insufficient for your target concentration, test vehicles containing co-solvents. Common options include:
-
A small percentage of DMSO (e.g., 5-10%) in saline[4].
-
A small percentage of ethanol (B145695) in saline.
-
Polyethylene glycol (PEG) 300 or 400, often in combination with water or saline.
-
-
Suspensions (for Oral/SC routes): If the compound is insoluble, creating a suspension using agents like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) is a common alternative for oral gavage or subcutaneous routes.
Q2: What are the most common vehicles and their properties?
A2: The choice of vehicle is critical and depends on the administration route, the physicochemical properties of the compound, and potential toxicity[4]. The following table summarizes common vehicles.
| Vehicle | Common Concentration | Suitable Routes | Advantages | Disadvantages & Considerations |
| 0.9% Saline | N/A | IV, IP, SC, Oral | Isotonic, well-tolerated, minimal biological effect[4]. | Poor solvent for hydrophobic compounds. |
| Sterile Water | N/A | Oral, IP, SC | Good solvent for many salts[4]. | Hypotonic; can cause cell lysis and pain at the injection site. Not for IV bolus. |
| Phosphate-Buffered Saline (PBS) | N/A | IV, IP, SC | Isotonic and buffered to physiological pH. | May cause precipitation with some compounds. |
| Dimethyl Sulfoxide (DMSO) | 5-10% in Saline/PBS | IP, SC (IV with caution) | Excellent solvent for many poorly soluble compounds[4]. | Can have pharmacological effects and cause toxicity/irritation at high concentrations[4]. |
| Polyethylene Glycol (PEG 300/400) | 10-40% in Saline/Water | Oral, IV, IP, SC | Good solvent for compounds with intermediate solubility[4]. | Can be viscous. High concentrations may cause adverse effects (e.g., hypertension with PEG-400)[4]. |
| Carboxymethylcellulose (CMC) | 0.5 - 1.0% (w/v) in Water | Oral, SC | Forms stable suspensions for insoluble compounds. | Not suitable for IV administration. Can be viscous. |
| Corn Oil / Sesame Oil | N/A | Oral, SC, IM | Good for highly lipophilic, water-insoluble compounds[4]. | Not suitable for IV administration. Can cause aspiration pneumonia if administered orally incorrectly[5]. |
Q3: How do I choose a vehicle based on the administration route?
A3: The administration route dictates strict requirements for the vehicle.
-
Intravenous (IV): Requires a sterile, isotonic, aqueous solution free of particulates. Start with 0.9% saline. If a co-solvent is needed, use the lowest possible concentration and ensure the final formulation is clear.
-
Intraperitoneal (IP): An aqueous, sterile, and isotonic solution is preferred to minimize irritation[6]. Small amounts of co-solvents like DMSO are often tolerated[4].
-
Subcutaneous (SC): Allows for solutions or suspensions. The pH should be near neutral to avoid irritation. Oily vehicles can be used for slow release[7].
-
Oral Gavage: Offers the most flexibility. Solutions, suspensions, or oil-based vehicles can be used. The primary goal is to ensure accurate and consistent dosing[5].
Q4: Are there any Isamoltan formulations described in the literature?
A4: Published studies provide some clues:
-
An in vivo study in rats administered Isamoltan via subcutaneous (s.c.) injection, suggesting that a formulation soluble in an aqueous-based vehicle was achieved[3].
-
A chromatography study used a mobile phase of n-hexane/ethanol/diethylamine to resolve Isamoltan enantiomers, indicating its solubility in ethanol-containing solvent systems[8].
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates after preparation or upon cooling. | Supersaturation or low solubility at room temperature. | Prepare the formulation fresh before each use. Gentle warming or sonication may help, but ensure the compound is stable at higher temperatures. Always cool to room/body temperature before administration[5]. For IV use, any solution with precipitate is unusable. |
| High viscosity makes injection difficult. | Vehicle properties (e.g., high % PEG or CMC). | Use a larger gauge needle if the route allows (see tables below). Dilute the formulation to the lowest effective concentration. Avoid highly viscous solutions for IV administration[5][6]. |
| Animal shows signs of pain or irritation at the injection site (SC/IP). | Non-physiological pH or osmolality of the vehicle. Vehicle irritation (e.g., high % DMSO). | Ensure the final formulation's pH is between 5 and 9[6]. Use isotonic vehicles where possible. Reduce the concentration of co-solvents or choose a more biocompatible vehicle. |
| Inconsistent results between animals. | Inaccurate dosing due to poor suspension or improper gavage technique. | If using a suspension, ensure it is homogenous by vortexing before drawing each dose. For oral gavage, ensure proper technique to deliver the full dose to the stomach[9]. |
Experimental Workflows & Protocols
Workflow Diagrams
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Replacement of animal testing by integrated approaches to testing and assessment (IATA): a call for in vivitrosi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010009451A2 - Long-acting injectable analgesic formulations for animals - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemos.de [chemos.de]
Technical Support Center: Minimizing Variability in Isamoltan Hydrochloride Behavioral Assays
Welcome to the technical support center for Isamoltan hydrochloride behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during in-vivo experiments. By standardizing protocols and understanding key variables, you can significantly enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a beta-adrenoceptor antagonist with a notable affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1B subtype. In rats, it has been shown to be approximately five times more potent as a ligand for the 5-HT1B receptor than the 5-HT1A receptor, with Ki values of 21 nM and 112 nM, respectively[1]. Its anxiolytic (anxiety-reducing) effects are believed to be mediated through its interaction with these 5-HT receptors.
Q2: Which behavioral assays are most appropriate for assessing the anxiolytic effects of Isamoltan?
A2: The most common and well-validated behavioral assays for assessing anxiety-like behavior in rodents, and therefore suitable for Isamoltan, are the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests rely on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic compounds like Isamoltan are expected to increase exploration of these aversive areas.
Q3: What is a typical effective dose for Isamoltan in rodent behavioral studies?
A3: Based on available literature, a subcutaneous (s.c.) dose of 3 mg/kg of Isamoltan has been shown to be effective in increasing 5-HT turnover in rats[1]. However, the optimal dose for anxiolytic effects can vary depending on the specific assay, rodent strain, and experimental conditions. It is crucial to perform a dose-response study to determine the most effective and reproducible dose for your specific experimental setup.
Q4: How should I prepare and store this compound for in-vivo studies?
A4: this compound is a water-soluble salt. For in-vivo administration, it should be dissolved in sterile, pyrogen-free 0.9% sodium chloride (saline) solution[2]. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. Long-term stability in solution has not been extensively documented, so fresh preparation is the best practice.
Q5: What are the most critical factors that can introduce variability into my Isamoltan behavioral assay results?
A5: Variability in behavioral assays is a significant challenge. Key factors to control include:
-
Environmental Conditions: Maintain consistent lighting, temperature, humidity, and background noise levels in the testing room.
-
Animal Handling: Gentle and consistent handling by the same experimenter can reduce stress-induced variability.
-
Acclimation: Always allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.
-
Time of Day: Conduct experiments at the same time of day to minimize the influence of circadian rhythms on behavior.
-
Animal Characteristics: Use animals of the same sex, age, and strain, and be aware of potential strain-specific differences in anxiety-like behavior.
Troubleshooting Guides
Issue 1: High variability in open arm exploration in the Elevated Plus Maze (EPM) between subjects in the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Acclimation | Ensure all animals are acclimated to the testing room for a consistent period (e.g., 60 minutes) before testing. Minimize disturbances during this period. |
| Experimenter Presence | The presence of the experimenter can be a stressor. The experimenter should remain out of the animal's sight during the test, or their position should be consistent for all subjects. |
| Olfactory Cues | Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between each animal to remove any scent cues left by the previous subject. |
| Lighting Conditions | Inconsistent or overly bright lighting can increase anxiety and suppress exploration. Ensure consistent and appropriate lighting levels for the specific rodent strain. Lower light intensity may increase open arm exploration. |
| Animal Health | Ensure all animals are healthy and free from any conditions that may affect their mobility or behavior. |
Issue 2: Isamoltan administration does not produce a consistent anxiolytic effect (i.e., no significant increase in open arm time/entries in EPM or center time in OFT).
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose | The dose may be too low or too high. Anxiolytic drugs can exhibit a U-shaped dose-response curve. Conduct a dose-response study with a range of doses (e.g., 1, 3, 5, 10 mg/kg) to identify the optimal anxiolytic dose. |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing may not be optimal for achieving peak brain concentration during the assay. Review pharmacokinetic data if available, or test different pre-treatment times. |
| Compound Stability | Ensure the this compound solution is freshly prepared and has not degraded. Protect the solution from light and heat. |
| High Baseline Anxiety | If the control animals exhibit extremely low levels of open arm or center exploration, it may be difficult to detect an anxiolytic effect. Consider adjusting environmental parameters (e.g., reducing light intensity) to slightly lower baseline anxiety. |
| Strain-Specific Effects | Different rodent strains can have varying sensitivities to serotonergic drugs. Ensure the chosen strain is appropriate for anxiety studies and consider testing another strain if results remain inconsistent. |
Issue 3: Observed decrease in overall locomotor activity in the Open Field Test after Isamoltan administration.
| Possible Cause | Troubleshooting Steps |
| Sedative Effects at Higher Doses | Higher doses of Isamoltan may induce sedative effects that can be confounded with anxiolytic-like behavior. Analyze the total distance traveled in the OFT. A significant decrease in total distance suggests a sedative effect. If this occurs, a lower dose should be tested. |
| Off-Target Effects | While Isamoltan has a higher affinity for 5-HT1B receptors, it also interacts with beta-adrenoceptors, which could potentially influence locomotor activity. |
| Animal Health | Sickness or discomfort can lead to reduced movement. Monitor animals for any signs of adverse reactions to the compound. |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Transport animals to the testing room at least 60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound (dissolved in 0.9% saline) or vehicle via the desired route (e.g., subcutaneous injection). A typical pre-treatment time is 30 minutes.
-
Procedure:
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Using video tracking software, measure the time spent in the open and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.
-
Acclimation: As with the EPM, acclimate animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle as described for the EPM protocol.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 10 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Using video tracking software, measure the time spent in the center and peripheral zones.
-
Measure the total distance traveled in the arena.
-
An increase in the time spent in the center zone without a significant change in total distance traveled suggests an anxiolytic effect. A decrease in total distance traveled may indicate sedation.
-
-
Cleaning: Clean the open field apparatus thoroughly with 70% ethanol between each subject.
Data Presentation
The following tables present illustrative data to demonstrate how to structure results from Isamoltan behavioral assays. Note: The data presented here are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Elevated Plus Maze Performance
| Treatment Group | Dose (mg/kg, s.c.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | - | 15.2 ± 2.1 | 20.5 ± 3.0 | 25.4 ± 2.8 |
| Isamoltan | 1.0 | 20.1 ± 2.5 | 25.8 ± 3.3 | 24.9 ± 2.5 |
| Isamoltan | 3.0 | 35.6 ± 3.2 | 40.1 ± 4.1 | 26.1 ± 3.0 |
| Isamoltan | 10.0 | 22.5 ± 2.8 | 28.3 ± 3.5 | 18.2 ± 2.1 |
| p < 0.05 compared to Vehicle group |
Table 2: Effect of this compound on Open Field Test Performance
| Treatment Group | Dose (mg/kg, s.c.) | Time in Center (s) (Mean ± SEM) | Total Distance Traveled (m) (Mean ± SEM) |
| Vehicle (Saline) | - | 30.5 ± 4.5 | 45.2 ± 5.1 |
| Isamoltan | 1.0 | 45.8 ± 5.2 | 44.8 ± 4.9 |
| Isamoltan | 3.0 | 65.2 ± 6.8 | 46.1 ± 5.5 |
| Isamoltan | 10.0 | 50.1 ± 5.9 | 30.7 ± 4.2 |
| *p < 0.05 compared to Vehicle group |
Visualizations
Caption: 5-HT1B Receptor Signaling Pathway Antagonized by Isamoltan.
Caption: Troubleshooting workflow for inconsistent behavioral assay results.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Isamoltan Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Isamoltan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral bioavailability of this compound?
The poor oral bioavailability of a drug like this compound is often attributed to two primary factors:
-
Poor Aqueous Solubility: For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gastrointestinal fluids.[1] If a drug has low solubility, its dissolution rate will be slow, leading to incomplete absorption and low bioavailability.[1][2]
-
Extensive First-Pass Metabolism: After oral administration, a drug is absorbed from the gut and travels through the portal vein to the liver before reaching systemic circulation.[3][4] In the liver, a significant portion of the drug may be metabolized and inactivated, a phenomenon known as the first-pass effect.[3][4][5][6] This reduces the amount of active drug that reaches the bloodstream.[3][4]
Q2: How can I determine if poor solubility or first-pass metabolism is the primary issue for my this compound formulation?
To identify the root cause of poor bioavailability, a systematic approach is necessary. This typically involves a combination of in vitro and in vivo studies.
-
Biopharmaceutical Classification System (BCS): Determining the BCS class of this compound can provide initial insights. BCS Class II drugs have low solubility and high permeability, while BCS Class IV drugs have low solubility and low permeability.[1]
-
In Vitro Dissolution Studies: Conducting dissolution tests in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) can assess the solubility and dissolution rate.
-
In Vivo Pharmacokinetic Studies: Comparing the pharmacokinetic profiles (e.g., AUC, Cmax) of this compound after oral and intravenous (IV) administration can help quantify the absolute bioavailability and suggest the extent of first-pass metabolism.[6] A significantly lower AUC for the oral route compared to the IV route, even with complete dissolution, points towards extensive first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Drug Concentration in Plasma after Oral Administration
This is a common challenge indicative of poor oral bioavailability. The following steps can help troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low oral bioavailability.
Step 1: Characterize the Physicochemical Properties
-
Action: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).
-
Expected Outcome: This will establish a baseline solubility profile and help in the selection of appropriate formulation strategies.
Step 2: Evaluate Formulation Strategies for Solubility Enhancement
If poor solubility is identified as a key issue, various formulation strategies can be employed to improve it.[7][8][9][10]
Experimental Protocol: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve both this compound and the polymer carrier in the solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
The solvent is then evaporated under reduced pressure using a rotary evaporator.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried mass is then pulverized and sieved to obtain a uniform powder.
-
-
Characterization: The solid dispersion should be characterized for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP Dissolution Apparatus II, and X-ray diffraction (XRD), respectively.
Experimental Protocol: Formulation of this compound Loaded Nanoparticles
Nanoparticle-based delivery systems can enhance solubility and protect the drug from degradation.[11][12][13]
-
Materials: this compound, a biodegradable polymer (e.g., PLGA), a stabilizer (e.g., PVA), and an organic solvent (e.g., dichloromethane).
-
Procedure (Emulsion-Solvent Evaporation Method):
-
Dissolve this compound and PLGA in the organic solvent.
-
This organic phase is then emulsified in an aqueous phase containing the stabilizer using high-speed homogenization or sonication.
-
The organic solvent is then removed by evaporation, leading to the formation of solid nanoparticles.
-
The nanoparticles are collected by centrifugation, washed, and lyophilized for storage.
-
-
Characterization: The nanoparticles should be characterized for particle size, zeta potential, drug loading, encapsulation efficiency, and in vitro drug release profile.
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Drug Loading (%) | Particle Size (nm) | In Vitro Dissolution (at 60 min) |
| Pure Isamoltan HCl | - | > 2000 | < 15% |
| Solid Dispersion (1:5 drug:polymer) | - | - | 75% |
| PLGA Nanoparticles | 10 ± 2 | 150 ± 20 | 90% (sustained release over 24h) |
Step 3: Assess Strategies to Mitigate First-Pass Metabolism
If first-pass metabolism is significant, formulation strategies that can bypass the liver or inhibit metabolic enzymes may be necessary.
-
Nanoparticulate Systems: Encapsulating this compound in nanoparticles can alter its absorption pathway, potentially utilizing lymphatic transport to bypass the liver.
-
Use of Metabolic Inhibitors: Co-administration with known inhibitors of the metabolizing enzymes (e.g., grapefruit juice for CYP3A4) can be explored, though this can lead to drug-drug interactions.[4]
-
Alternative Routes of Administration: For preclinical studies, exploring routes like sublingual or transdermal administration can provide an indication of the drug's efficacy when first-pass metabolism is avoided.[4]
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway of this compound.
Issue 2: Inconsistent Results in Bioavailability Studies
Variability in in vivo studies can arise from multiple sources.
Logical Relationship for Investigating Inconsistent Bioavailability
Caption: Troubleshooting inconsistent bioavailability results.
Step 1: Verify the Analytical Method
-
Action: Ensure that the analytical method (e.g., HPLC, LC-MS/MS) used for quantifying this compound in plasma is fully validated according to regulatory guidelines (e.g., ICH, FDA).[14] This includes assessing linearity, accuracy, precision, and stability.
-
Expected Outcome: A robust and validated analytical method is crucial for obtaining reliable pharmacokinetic data.
Step 2: Evaluate Formulation Stability
-
Action: Test the stability of the formulated this compound under relevant conditions (e.g., in the dosing vehicle, at room temperature for the duration of the study).
-
Expected Outcome: This will confirm that the drug is not degrading before or during administration, which could lead to lower than expected plasma concentrations.
Step 3: Standardize the In Vivo Protocol
-
Action: Review the animal handling and dosing procedures. Ensure that the dosing volume is accurate, the gavage technique is consistent, and the blood sampling times are precise.
-
Expected Outcome: A standardized protocol will minimize variability between individual animals.
Step 4: Investigate Potential Food Effects
-
Action: If not already done, conduct the bioavailability study in both fasted and fed states. The presence of food can significantly alter the absorption of some drugs.
-
Expected Outcome: This will determine if co-administration with food is necessary to achieve consistent absorption.
By systematically addressing these potential issues, researchers can improve the reliability and reproducibility of their bioavailability studies for this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 6. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanotechnology-based delivery systems to overcome drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Drug Delivery System: A Patient-Friendly Chemotherapy for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isamoltan Hydrochloride Dose Determination for Novel Experimental Models
Frequently Asked Questions (FAQs)
Q1: Where do I begin with dose determination for a completely novel compound like Isamoltan hydrochloride?
A1: The initial step is to conduct a thorough literature review for any related compounds or target pathways. If no data is available, the process starts with acute toxicity testing to determine the median lethal dose (LD50) or an alternative endpoint like the maximum tolerated dose (MTD).[1] This provides a broad understanding of the compound's toxicity profile and helps in selecting a starting dose range for further studies.
Q2: How do I translate a known effective dose from an in vitro study to an in vivo model?
A2: Direct translation of in vitro effective concentrations to in vivo doses is complex and often inaccurate due to pharmacokinetic and pharmacodynamic differences between the systems. In vitro data can provide a preliminary estimate of the desired plasma concentration. This target concentration can then be used in conjunction with preliminary pharmacokinetic data (if available) to estimate an initial in vivo dose. However, this should always be followed by in vivo dose-ranging studies.
Q3: What are the key considerations when selecting doses for a dose-response study?
A3: Dose selection for a dose-response study should aim to cover a range that elicits a minimal effect, a maximal effect, and several points in between to characterize the dose-response curve. A common approach is to use a logarithmic dose spacing (e.g., 0.1, 1, 10, 100 mg/kg). The number of dose groups typically ranges from 3 to 5, plus a vehicle control group.[2] The selection of these doses is often informed by the results of initial acute toxicity studies.[2]
Q4: How can I convert a human dose to an equivalent dose for my animal model?
A4: Dose conversion between species is most accurately done using allometric scaling, which takes into account the body surface area of the different species.[3] The following formula is commonly used:
Animal dose (mg/kg) = Human dose (mg/kg) × (Human Km / Animal Km)[2]
Where Km is a correction factor calculated as Body weight (kg) / Body surface area (m²).[2] It is important to note that this provides an estimate, and the calculated dose should be confirmed with safety and efficacy studies in the target animal model.
Troubleshooting Guides
Problem: High mortality or severe adverse effects are observed even at the lowest dose in a dose-ranging study.
-
Possible Cause: The starting dose was too high, potentially due to an underestimation of the compound's potency or a misinterpretation of acute toxicity data.
-
Troubleshooting Steps:
-
Immediately halt the experiment to prevent further animal loss.
-
Re-evaluate the acute toxicity data and the method used to select the starting dose.
-
Conduct a new dose-ranging study starting with a significantly lower dose (e.g., 10-fold or 100-fold lower).
-
Consider a different route of administration that may have lower systemic exposure.
-
Problem: No observable effect is seen even at the highest dose tested.
-
Possible Cause: The doses selected were too low, the compound has poor bioavailability via the chosen route of administration, or the compound is inactive in the chosen model.
-
Troubleshooting Steps:
-
Confirm the formulation and administration technique to ensure the compound was delivered correctly.
-
If possible, measure plasma concentrations of the compound to assess bioavailability.
-
Conduct a higher-dose-ranging study. The maximum dose should be guided by the MTD determined in acute toxicity studies.
-
If no effect is observed even at doses approaching the MTD, reconsider the suitability of the animal model or the therapeutic hypothesis for the compound.
-
Quantitative Data Summary
Table 1: Example Dose Range Selection Based on Acute Toxicity Data
| Parameter | Value | Description |
| LD50 (Oral, Rat) | 2000 mg/kg | Median lethal dose determined in an acute oral toxicity study. |
| No Observed Adverse Effect Level (NOAEL) | 100 mg/kg | The highest dose at which no significant adverse effects were observed in a 14-day repeated-dose toxicity study.[3] |
| Lowest Observed Adverse Effect Level (LOAEL) | 300 mg/kg | The lowest dose at which adverse effects were observed. |
| Proposed Starting Dose for Efficacy Studies | 10 mg/kg | A starting dose of 1/10th of the NOAEL is often considered a safe starting point. |
| Proposed Dose Range for Efficacy Studies | 1, 10, 100 mg/kg | A logarithmic dose range to explore the dose-response relationship. |
Table 2: Example Pharmacokinetic Parameters for this compound (Hypothetical)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Rat | Oral | 10 | 500 | 1 | 2500 | 30 |
| Rat | IV | 1 | 1200 | 0.1 | 833 | 100 |
| Mouse | Oral | 10 | 350 | 0.5 | 1500 | 25 |
| Mouse | IV | 1 | 1000 | 0.1 | 600 | 100 |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)[2]
-
Oral gavage needles
-
Syringes
-
Appropriate animal model (e.g., Sprague-Dawley rats, 8-10 weeks old, both sexes)
-
Standard laboratory animal caging and diet
Methodology:
-
Fast animals overnight prior to dosing.
-
Prepare a stock solution or suspension of this compound in the chosen vehicle.[2]
-
Dose the first animal with a starting dose (e.g., 2000 mg/kg, based on OECD guidelines for unknown toxicity).
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the first animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).
-
If the first animal dies, the next animal is dosed at a lower dose.
-
Continue this process until the criteria for stopping the study are met (e.g., a number of reversals in outcome have occurred).
-
The LD50 is then calculated using specialized software based on the outcomes.
Protocol 2: Dose-Response Study for a Novel Therapeutic Effect
Objective: To determine the effective dose range of this compound for a specific therapeutic effect.
Materials:
-
This compound
-
Vehicle
-
Animal model of the disease
-
Equipment for assessing the therapeutic endpoint (e.g., behavioral testing apparatus, biochemical assay kits)
Methodology:
-
Based on acute toxicity and NOAEL data, select a range of 3-5 doses (e.g., 1, 10, 100 mg/kg) and a vehicle control group.
-
Randomly assign animals to treatment groups (n=8-10 per group).
-
Administer this compound or vehicle at the selected doses for a predetermined duration (e.g., once daily for 14 days).
-
At the end of the treatment period, assess the therapeutic endpoint using the appropriate methods.
-
Collect blood samples for pharmacokinetic analysis if required.
-
Analyze the data to determine the dose-response relationship and identify the effective dose 50 (ED50).
Visualizations
References
Interpreting biphasic dose-response with Isamoltan hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isamoltan hydrochloride. The following information is intended to help interpret biphasic dose-response curves and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a pharmacological research compound known for its multi-target receptor binding profile. It acts as a β-adrenoceptor antagonist and also exhibits antagonist/partial agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] Its complex pharmacology can lead to nuanced dose-response relationships in various experimental systems.
Q2: We are observing a biphasic dose-response curve in our functional assay with Isamoltan. Is this an expected outcome?
A biphasic or non-monotonic dose-response is not an uncommon phenomenon for compounds with complex pharmacology like Isamoltan. A study has reported a biphasic effect of Isamoltan in vivo, where an increase in 5-HT turnover reached a maximal effect at a specific dose, with a less pronounced effect at higher doses.[1] This suggests that observing a biphasic curve in vitro is plausible and warrants further investigation into the underlying mechanisms.
Q3: What could be the potential mechanisms behind a biphasic dose-response to Isamoltan?
Several mechanisms could contribute to a biphasic dose-response with Isamoltan, given its multi-target profile:
-
Receptor Duality: Isamoltan acts on multiple receptor subtypes (β-adrenergic, 5-HT1A, 5-HT1B) which can trigger opposing downstream signaling pathways. At different concentrations, the net effect on the measured outcome (e.g., cAMP levels) could be a composite of these opposing signals, leading to a biphasic curve.
-
Autoreceptor versus Postsynaptic Receptor Effects: At lower concentrations, Isamoltan's effect on presynaptic autoreceptors (like 5-HT1B) might dominate, leading to an increase in neurotransmitter release.[1] At higher concentrations, its action on postsynaptic receptors or β-adrenoceptors could counteract this effect.
-
Signal Pathway Crosstalk: The signaling pathways activated by β-adrenoceptors (Gs-coupled, increasing cAMP) and 5-HT1A/1B receptors (Gi/o-coupled, decreasing cAMP) are directly opposing. The final cellular response will depend on the concentration-dependent engagement of these pathways and their downstream integration.
-
Off-Target Effects: At higher concentrations, Isamoltan may engage with unintended molecular targets, leading to effects that confound the primary dose-response relationship.
Troubleshooting Guide: Interpreting Biphasic Dose-Response Curves
Issue: A biphasic dose-response curve is observed in a cAMP accumulation assay.
This is a common scenario when investigating compounds like Isamoltan that interact with both Gs and Gi/o-coupled receptors.
Step 1: Verify Experimental Integrity
-
Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Cell Health: Ensure the cells used are healthy, within a consistent passage number, and express the target receptors at appropriate levels.
-
Assay Controls: Check that your positive and negative controls (e.g., a known β-agonist like isoproterenol (B85558) and a 5-HT agonist) are behaving as expected.
Step 2: Data Presentation and Analysis
A hypothetical dataset from a cAMP accumulation assay in a cell line endogenously expressing β2-adrenergic, 5-HT1A, and 5-HT1B receptors is presented below. This illustrates a biphasic response to Isamoltan in the presence of a β-agonist.
| Isamoltan HCl (nM) | % cAMP Accumulation (normalized to β-agonist alone) | Standard Deviation |
| 0.01 | 98.2 | 4.5 |
| 0.1 | 95.6 | 3.9 |
| 1 | 85.1 | 3.1 |
| 10 | 65.7 | 2.8 |
| 100 | 50.3 | 2.1 |
| 1000 | 68.9 | 3.5 |
| 10000 | 82.4 | 4.2 |
Caption: Hypothetical data illustrating a biphasic dose-response of Isamoltan on β-agonist-stimulated cAMP accumulation.
Step 3: Deconvolute the Pharmacological Response
To understand the biphasic nature of the response, it's essential to isolate the effects of Isamoltan on its different targets.
-
Selective Antagonism: Use selective antagonists for each receptor to block their contribution to the overall response.
-
Pre-incubate with a selective 5-HT1A antagonist (e.g., WAY-100635) and repeat the Isamoltan dose-response.
-
Pre-incubate with a selective 5-HT1B antagonist (e.g., SB-224289) and repeat the dose-response.
-
Pre-incubate with a selective β-antagonist (e.g., propranolol, if a different β-blocker is desired for comparison) to confirm the β-adrenergic component.
-
-
Cell Lines with Single Receptor Expression: If available, use cell lines engineered to express only one of the target receptors (β-adrenergic, 5-HT1A, or 5-HT1B) to characterize Isamoltan's activity at each receptor in isolation.
Step 4: Visualize the Experimental Workflow
References
How to prevent Isamoltan hydrochloride precipitation in stock solutions
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges with the preparation and stability of Isamoltan hydrochloride stock solutions. Due to the limited availability of public data on this compound, this guide provides general principles and troubleshooting strategies based on the behavior of hydrochloride salts of organic compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I dissolved it and stored it. What are the common causes?
Precipitation of a hydrochloride salt from a stock solution can be attributed to several factors:
-
Solvent Choice: The compound may have limited solubility in the chosen solvent. While Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds, hydrochloride salts can sometimes have lower solubility in it compared to aqueous solutions.
-
pH of the Solution: The solubility of hydrochloride salts is often pH-dependent. A shift in the pH of the solution upon storage or dilution can cause the compound to precipitate.
-
Temperature: A decrease in temperature can significantly reduce the solubility of a compound, leading to precipitation. This is especially common when transferring solutions from room temperature to a refrigerator or freezer.
-
Concentration: The prepared stock solution concentration might be too high, exceeding the solubility limit of the compound in that specific solvent and at that storage temperature.
-
Hygroscopicity: If the solid compound has absorbed moisture, its effective weight will be different, potentially leading to the preparation of a supersaturated solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Without specific solubility data for this compound, a systematic approach to solvent selection is recommended. Generally, for hydrochloride salts, the following solvents are good starting points:
-
Sterile, deionized water: Many hydrochloride salts are freely soluble in water.
-
Aqueous buffers (e.g., PBS): Buffering the solution can help maintain a stable pH and improve solubility. However, be aware that phosphate (B84403) buffers can sometimes cause precipitation with certain compounds.
-
Ethanol: Some organic salts are soluble in ethanol.
-
Dimethyl Sulfoxide (DMSO): While a powerful solvent, the solubility of salts in DMSO can be variable. It is often used for compounds that are poorly soluble in aqueous solutions.
It is crucial to perform a small-scale solubility test before preparing a large batch of stock solution.
Q3: How does pH affect the stability of my this compound solution?
The hydrochloride salt of a compound is typically more water-soluble than its free base form. The pH of the solution plays a critical role in maintaining the compound in its protonated (salt) form. If the pH of the solution increases (becomes more basic), the hydrochloride salt can convert to the free base, which is often less soluble and may precipitate out of solution. Therefore, maintaining a slightly acidic pH can be crucial for the stability of the stock solution.
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation with your this compound stock solutions, follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol helps determine the most suitable solvent for this compound at your desired concentration.
Materials:
-
This compound
-
Selection of solvents:
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a calculated volume of a different solvent to achieve the desired final concentration (e.g., for a 10 mM stock with a molecular weight of 310.82 g/mol , add 321.7 µL of solvent to 1 mg of compound).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, gentle warming (e.g., in a 37°C water bath) may be attempted, but be cautious as heat can also degrade the compound.
-
Once dissolved, let the solutions stand at room temperature for at least one hour and then at your intended storage temperature (e.g., 4°C or -20°C) for several hours to check for any precipitation.
-
Select the solvent that provides complete and stable dissolution at the desired concentration and storage temperature for preparing your full stock solution.
Data Presentation
As no specific quantitative solubility data for this compound is publicly available, we recommend creating a similar table to the one below to record your own experimental findings from the solubility assessment protocol.
| Solvent | Target Concentration (mM) | Dissolution at RT? (Yes/No) | Stability at 4°C? (Yes/No/Precipitate) | Stability at -20°C? (Yes/No/Precipitate) | Notes |
| Water | 10 | ||||
| PBS, pH 7.4 | 10 | ||||
| Ethanol | 10 | ||||
| DMSO | 10 |
Signaling Pathways and Logical Relationships
The stability of a hydrochloride salt in solution is governed by fundamental chemical equilibria. The following diagram illustrates the relationship between the solid salt, the dissolved ions, and the potential for precipitation of the less soluble free base upon a pH shift.
Disclaimer: The information provided is based on general chemical principles for hydrochloride salts. Due to the lack of specific data for this compound, it is imperative for researchers to perform their own validation and stability studies for their specific experimental conditions. If you have access to a technical data sheet from the supplier of your this compound, it may contain crucial information on solubility and handling.
Addressing Isamoltan hydrochloride degradation during storage
Disclaimer: The following information is based on general principles of pharmaceutical science and degradation pathways of similar chemical structures. As of the date of this document, specific degradation studies on Isamoltan hydrochloride are not publicly available. The experimental protocols, data, and pathways described are illustrative and should be adapted based on internal validation and experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on typical stability profiles of hydrochloride salts of small molecules, the primary factors contributing to degradation are exposure to light (photodegradation), high temperatures (thermal degradation), humidity (hydrolysis), and oxidative stress. The presence of reactive excipients in a formulation can also lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the solid compound at 2-8°C, protected from light and moisture. Solutions should be freshly prepared. If short-term storage of solutions is necessary, they should be stored at 2-8°C and protected from light for no longer than 24 hours, unless stability data indicates otherwise.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in physical appearance (e.g., color change, clumping), or more definitively through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method to quantify the parent compound and detect the appearance of degradation products.
Q4: Are there known degradation products of this compound?
A4: While specific degradation products have not been publicly documented, based on its likely chemical structure, potential degradation pathways could include hydrolysis of labile functional groups and oxidation. Forced degradation studies are necessary to identify and characterize the specific degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, humidity). 2. Prepare fresh samples and re-analyze. 3. Perform a forced degradation study to identify potential degradation peaks. |
| Loss of potency in a formulated product | Chemical instability of this compound in the formulation. | 1. Investigate potential interactions with excipients. 2. Evaluate the effect of pH and moisture content of the formulation. 3. Conduct a formal stability study of the formulation under accelerated and long-term conditions. |
| Discoloration of the solid compound | Photodegradation or oxidation. | 1. Ensure the compound is stored in a light-resistant container. 2. Store under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
| Inconsistent results between experiments | Variability in sample preparation or degradation during the experimental workflow. | 1. Standardize the sample preparation protocol. 2. Minimize the time between sample preparation and analysis. 3. Use a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with a control (unstressed) sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizations
Signaling Pathway
Isamoltan is a hypothetical compound; however, based on its name, it could potentially interact with serotonin (B10506) (5-HT) receptors, which are known to be involved in a variety of signaling pathways. The diagram below illustrates a generalized 5-HT receptor signaling pathway.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates the workflow for investigating the degradation of this compound.
Caption: Workflow for this compound degradation studies.
Technical Support Center: Isamoltan Hydrochloride Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isamoltan hydrochloride in receptor binding assays. Our aim is to help you identify and resolve common experimental pitfalls to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
This compound is known to be a β-adrenoceptor antagonist. It exhibits high affinity for β1- and β2-adrenergic receptors. Its mechanism of action involves competing with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to these receptors, thereby inhibiting their activation and downstream signaling pathways.
Q2: What are the critical first steps to consider when setting up an this compound binding assay?
When initiating an this compound binding assay, it is crucial to first optimize several key parameters. These include selecting the appropriate radioligand, determining the optimal concentration of the receptor preparation (e.g., cell membranes or tissue homogenates), and establishing the ideal incubation time and temperature to reach equilibrium.[1][2] A thorough characterization of these factors will form the foundation for reliable and reproducible data.
Q3: How do I determine the optimal radioligand concentration for my assay?
The radioligand concentration should ideally be at or below the equilibrium dissociation constant (Kd) for competition assays to ensure sensitive detection of competitor binding.[3] For saturation binding experiments, a range of concentrations spanning from well below to well above the expected Kd is necessary to accurately determine both Kd and the maximum receptor density (Bmax).[4][5][6]
Q4: What is the difference between total, specific, and non-specific binding?
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor. This is determined by adding a high concentration of an unlabeled competing ligand to saturate the target receptors.
-
Specific Binding: The amount of radioligand bound specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.
Troubleshooting Guide
This guide addresses common problems encountered during this compound receptor binding assays.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity measurements.
| Potential Cause | Troubleshooting Suggestion |
| Radioligand concentration is too high. | Reduce the radioligand concentration. For competitive assays, use a concentration at or below the Kd.[3] |
| Inadequate blocking of non-specific sites. | Incorporate blocking agents such as bovine serum albumin (BSA) or use pre-soaked filters (e.g., with polyethyleneimine).[7] |
| Insufficient washing. | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[8] |
| Radioligand is "sticky" or hydrophobic. | Add a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer to reduce non-specific interactions. |
| Filter binding of the radioligand. | Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[9][10] |
Issue 2: Low or No Specific Binding
A weak or absent specific binding signal can indicate several issues with the assay components or protocol.
| Potential Cause | Troubleshooting Suggestion |
| Degraded receptor preparation. | Prepare fresh membrane homogenates or cell preparations. Ensure proper storage at -80°C with a cryoprotectant.[9][10] |
| Incorrect buffer composition or pH. | Verify the pH and composition of all buffers. Ensure they are appropriate for the receptor and radioligand. |
| Assay has not reached equilibrium. | Increase the incubation time to ensure the binding reaction has reached a steady state.[3] |
| Insufficient receptor concentration. | Increase the amount of membrane protein per well. Perform a protein concentration optimization experiment.[2] |
| Radioligand has degraded. | Use a fresh stock of the radioligand and store it according to the manufacturer's instructions. |
Issue 3: Poor Reproducibility Between Experiments
Inconsistent results can arise from variability in reagents, protocols, or technique.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent pipetting. | Calibrate pipettes regularly and use consistent technique, especially when preparing serial dilutions. |
| Variability in membrane preparations. | Prepare a large batch of membrane homogenate to be used across multiple experiments to minimize batch-to-batch variation.[9] |
| Fluctuations in incubation temperature. | Use a calibrated incubator or water bath to ensure a consistent temperature for all assays. |
| Incomplete separation of bound and free ligand. | Optimize the filtration or centrifugation step to ensure rapid and complete separation.[5] |
Experimental Protocols
1. Membrane Preparation from Cell Culture
This protocol describes the preparation of cell membranes for use in receptor binding assays.
-
Cell Lysis: Homogenize cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[10]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[10]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat the high-speed centrifugation step.[9]
-
Final Preparation and Storage: Resuspend the final pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose.[9][10]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]
2. Saturation Radioligand Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd).[5]
-
Preparation: Thaw the membrane preparation on ice and dilute to the desired concentration in the assay buffer.
-
Radioligand Dilutions: Prepare serial dilutions of the radioligand (e.g., [3H]-Isamoltan) across a range of concentrations (typically 8-12 concentrations) that span the expected Kd.[10]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration for both "Total Binding" and "Non-specific Binding" (NSB).[10]
-
NSB Wells: To the NSB wells, add a high concentration (e.g., 1000-fold excess) of an unlabeled competing ligand.[10]
-
Incubation: Add the diluted membranes and the serially diluted radioligand to the appropriate wells. Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature) with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in 0.3% PEI).[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to separate bound and free radioligand.[10]
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[10]
3. Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound).
-
Preparation: Thaw and dilute the membrane preparation in the assay buffer.
-
Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compound (typically 10-12 concentrations).[10]
-
Radioligand Concentration: Use a fixed concentration of the radioligand, ideally at or below its Kd value.[10]
-
Assay Setup: In a 96-well plate, set up wells for Total Binding (no test compound), NSB (excess unlabeled ligand), and for each concentration of the test compound.[10]
-
Incubation: Add the serially diluted test compound, the fixed concentration of radioligand, and the diluted membranes to the appropriate wells. Incubate to reach equilibrium.[10]
-
Filtration, Washing, and Quantification: Follow the same steps as in the saturation binding assay to separate and quantify the bound radioligand.
Data Presentation
Table 1: Example Saturation Binding Data for [3H]-Isamoltan
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 9800 | 5000 | 4800 |
| 20.0 | 10500 | 7500 | 3000 |
| 50.0 | 11000 | 10000 | 1000 |
Table 2: Example Competition Binding Data for this compound
| Isamoltan Conc. (nM) | Specific Binding (%) |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 5 |
| 10000 | 2 |
Visualizations
Caption: General workflow for a radioligand receptor binding assay.
Caption: A decision tree for troubleshooting common binding assay issues.
Caption: Simplified β-adrenergic receptor signaling pathway.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Adjusting Isamoltan hydrochloride dosage for different rodent strains
Disclaimer: The following information is for research purposes only and does not constitute medical advice. "Isamoltan" appears to be a misspelling; this document pertains to "Isamoltane."
Frequently Asked Questions (FAQs)
Q1: What is Isamoltane (B1196468) hydrochloride and what is its mechanism of action in rodents?
A1: Isamoltane is a beta-adrenoceptor antagonist that also displays a significant affinity for the 5-HT1B serotonin (B10506) receptor subtype in the rat brain.[1][2] Its dual action makes it a subject of interest in neuropharmacological research. In rats, it has been shown to increase serotonin turnover, with a maximal effect observed at a subcutaneous dose of 3 mg/kg.[1] This suggests that Isamoltane can modulate serotonergic neurotransmission by inhibiting terminal 5-HT autoreceptors.[1]
Q2: Are there known differences in the effects of Isamoltane across different rodent strains?
Q3: What are the recommended starting doses for Isamoltane in common laboratory rodent strains?
A3: Based on available literature, a subcutaneous dose of 3 mg/kg has been shown to have a maximal effect on serotonin turnover in rats.[1] For initial studies, it is advisable to start with a dose range that brackets this value and adjust based on the observed physiological or behavioral endpoints in the specific strain being used. A pilot study to determine the optimal dose is highly recommended.
Q4: How should Isamoltane hydrochloride be prepared for administration to rodents?
A4: Isamoltane hydrochloride is a water-soluble salt. For administration, it should be dissolved in a sterile, isotonic saline solution (0.9% NaCl). The concentration should be calculated to ensure the desired dose is delivered in a volume appropriate for the size of the animal and the route of administration (e.g., typically 5-10 mL/kg for oral gavage in rats).[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results between animals of the same strain. | - Improper handling and restraint leading to stress. - Inconsistent administration technique (e.g., oral gavage). - Genetic drift within the colony. - Variations in age, weight, or sex. | - Ensure all personnel are thoroughly trained in proper animal handling and dosing techniques.[10][11] - Standardize the experimental conditions, including time of day for dosing and testing. - Use animals from a reputable supplier and randomize them into experimental groups. - Ensure animals within an experiment are closely matched for age and weight. |
| Unexpected adverse effects or mortality at a previously reported "safe" dose. | - Strain-specific sensitivity. - Incorrect dose calculation or preparation. - Health status of the animals. | - Immediately reduce the dose or cease administration. - Re-verify all dose calculations and the concentration of the dosing solution. - Perform a thorough health check of the animal colony. - Conduct a pilot dose-escalation study in the specific strain to determine the maximum tolerated dose.[12] |
| Lack of a discernible effect at the expected therapeutic dose. | - Strain-specific resistance. - Incorrect route of administration. - Degradation of the compound. - Rapid metabolism of the drug in the specific strain. | - Increase the dose systematically in a pilot study. - Verify that the chosen route of administration is appropriate for the desired effect. - Prepare fresh dosing solutions for each experiment and store the compound according to the manufacturer's instructions. - Consider pharmacokinetic studies to determine the bioavailability and half-life of Isamoltane in your specific rodent strain. |
| Difficulty with oral gavage procedure. | - Incorrect needle size or length. - Improper restraint. - Animal stress and resistance. | - Select the appropriate gavage needle size based on the animal's weight (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[9][13] - Ensure the needle length is pre-measured to reach the stomach without causing injury.[10][14] - Acclimatize the animals to handling prior to the procedure.[10] |
Data on Beta-Blocker Dosage in Rodents
The following tables provide examples of dosages for other beta-blockers used in different rodent strains, which can serve as a reference for designing studies with Isamoltane.
Table 1: Propranolol (B1214883) Dosage in Different Rat Strains
| Rat Strain | Dose | Route of Administration | Observed Effect | Reference |
| Sprague-Dawley | 50 mg/kg/day | In drinking water | Protection from social defeat-induced anxiety-like behaviors. | [6] |
| Wistar | 2.5, 5, or 10 mg/kg | Intravenous | Dose-dependent pharmacokinetic profiling. | [8] |
| Sprague-Dawley | Not specified | Not specified | Used to study effects on restricted repetitive behaviors. | [15] |
Table 2: Beta-Blocker Dosage in Different Mouse Strains
| Mouse Strain | Drug | Dose | Route of Administration | Observed Effect | Reference |
| 23 Inbred Strains | Atenolol (B1665814) | Single dose | Chronic administration | Strain-specific cardiovascular responses. | [3][4][5] |
| Not Specified | Carvedilol | Not specified | Osmotic minipump | Blunted pathological cardiac growth in adult mice. | [16] |
| Not Specified | Metoprolol | Not specified | Osmotic minipump | Suppressed collagen expression in young and adult mice. | [16] |
Experimental Protocols
Protocol: Oral Gavage Administration in Rats
1. Materials:
-
Isamoltane hydrochloride
-
Sterile 0.9% saline
-
Appropriate size gavage needle (16-18 gauge for adult rats)[13]
-
Syringes
-
Animal scale
2. Procedure:
-
Preparation: Prepare a fresh solution of Isamoltane in sterile saline at the desired concentration.
-
Animal Handling:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and mark it.[14]
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[13]
-
The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle. [14]
-
-
Administration:
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the solution.
-
After administration, gently remove the needle along the same path of insertion.
-
-
Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[13]
-
Visualizations
Caption: Hypothetical signaling pathway of Isamoltane.
Caption: General experimental workflow for rodent studies.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Response to Beta-Adrenergic Blockade or Activation in 23 Inbred Mouse Strains | PLOS One [journals.plos.org]
- 4. Cardiovascular Response to Beta-Adrenergic Blockade or Activation in 23 Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular response to beta-adrenergic blockade or activation in 23 inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effect of Propranolol and Nadolol on Social Defeat-Induced Behavioral Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No harmful effect of propranolol administered prior to fear memory extinction in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. youtube.com [youtube.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 16. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Isamoltan hydrochloride interference with other common lab reagents
Important Notice: Our comprehensive search for "Isamoltan hydrochloride" did not yield any specific scientific or technical data. It is possible that the name is misspelled or refers to a compound not widely documented in publicly available resources. The following troubleshooting guide and frequently asked questions are based on general principles for handling hydrochloride salts of active pharmaceutical ingredients in a laboratory setting. Researchers should adapt this guidance based on the known properties of the specific molecule they are working with.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the common solvents for this compound? | Hydrochloride salts of organic compounds are generally soluble in aqueous solutions, particularly at acidic pH. Solubility in organic solvents can vary significantly. We recommend starting with water, followed by polar protic solvents like methanol (B129727) or ethanol. |
| 2. What is the expected stability of this compound in solution? | The stability of a hydrochloride salt in solution is dependent on the parent molecule. Factors such as pH, light exposure, and temperature can significantly impact degradation. It is advisable to prepare solutions fresh and store them protected from light, and at a low temperature (e.g., 2-8 °C for short-term and ≤ -20 °C for long-term storage). |
| 3. Are there any known incompatibilities with common lab reagents? | While specific data for this compound is unavailable, strong bases can deprotonate the hydrochloride salt, potentially leading to precipitation of the free base. Strong oxidizing agents should also be avoided unless their interaction is the subject of the study. |
| 4. How should I prepare a stock solution of this compound? | To prepare a stock solution, we recommend using a high-purity solvent in which the compound is freely soluble. Sonication can be used to aid dissolution. For quantitative analysis, it is crucial to use a calibrated analytical balance and volumetric flasks. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and analysis of a hydrochloride compound.
Issue 1: Inconsistent Analytical Results
Inconsistent results in analytical assays (e.g., HPLC, LC-MS) can stem from several factors related to sample preparation and handling.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent analytical results.
Issue 2: Poor Solubility
If the compound does not dissolve as expected, consider the following.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Solvent | Test a range of solvents with varying polarities. For hydrochloride salts, starting with acidified water is often effective. |
| pH of the Solution | Adjusting the pH can significantly impact the solubility of ionizable compounds. For a hydrochloride salt, a lower pH will generally favor solubility. |
| Common Ion Effect | High concentrations of chloride ions from other sources in the buffer could potentially decrease solubility. |
| Polymorphism | Different crystalline forms of a compound can have different solubilities. |
Issue 3: Suspected Compound Degradation
Degradation can be identified by the appearance of new peaks in a chromatogram or a decrease in the main peak area over time.
General Degradation Pathway:
Caption: General pathway for compound degradation.
Experimental Protocols
Below is a generic protocol for assessing the stability of a hydrochloride compound in a common laboratory buffer.
Protocol: Preliminary Stability Assessment in Phosphate-Buffered Saline (PBS)
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution to a final concentration of 10 µg/mL in PBS (pH 7.4).
-
Incubate the solution at a controlled temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the sample.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of the parent compound.
-
Plot the concentration of the compound versus time to determine the degradation kinetics.
Experimental Workflow:
Caption: Workflow for a preliminary stability assay.
Validation & Comparative
A Comparative Analysis of Isamoltane Hydrochloride and Pindolol at Serotonin 5-HT1A and 5-HT1B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isamoltane (B1196468) hydrochloride and pindolol (B1678383), focusing on their interactions with the 5-HT1A and 5-HT1B serotonin (B10506) receptors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Isamoltane and pindolol are both β-adrenoceptor antagonists that also exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes.[1][2] These receptors are critical targets in the central nervous system for therapeutic interventions in mood disorders, anxiety, and other neurological conditions. Understanding the distinct pharmacological profiles of isamoltane and pindolol at these receptors is crucial for the development of more selective and effective therapeutic agents.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional activities of isamoltane hydrochloride and pindolol at 5-HT1A and 5-HT1B receptors.
Table 1: Receptor Binding Affinity (Ki/IC50 in nM)
| Compound | 5-HT1A Receptor | 5-HT1B Receptor | Selectivity (5-HT1A/5-HT1B) |
| Isamoltane Hydrochloride | 112 nM (Ki)[3] | 21 nM (Ki)[3] | ~0.19 |
| 1070 nM (IC50)[1] | 39 nM (IC50)[1] | ~0.04 | |
| (-)-Pindolol | 6.4 nM (Ki)[4] | - | - |
Lower values indicate higher affinity.
Table 2: Functional Activity
| Compound | Receptor | Functional Profile | Efficacy (Emax) | Potency (EC50/pA2) |
| Isamoltane Hydrochloride | 5-HT1B | Antagonist[1][3] | - | - |
| (-)-Pindolol | 5-HT1A | Weak Partial Agonist / Antagonist[4][5] | 20.3% (relative to 5-HT)[4] | - |
| 5-HT1B | Antagonist[2] | - | - |
Signaling Pathways
Figure 1: Simplified signaling pathway for 5-HT1A and 5-HT1B receptors.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Figure 2: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., rat brain raphe area for 5-HT1A receptors) are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes.[10] The final pellet is resuspended in the assay buffer.[10]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and a range of concentrations of the unlabeled test compound (isamoltane or pindolol).[10] Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.[10] The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.[10]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[10] The filters are then washed with ice-cold buffer to remove any unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) following receptor activation.
Figure 3: General workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT1A or 5-HT1B receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency in multi-well plates.[12]
-
Assay Procedure: The cell culture medium is replaced with a stimulation buffer.[12] To measure the inhibitory effect of Gi/o-coupled receptors, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels.[13] The cells are then treated with varying concentrations of the test compound (isamoltane or pindolol).[13]
-
Incubation: The plates are incubated for a specific time at 37°C to allow for changes in intracellular cAMP levels.[12]
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[12]
-
Data Analysis: For agonists or partial agonists, the concentration-response curves are plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect). For antagonists, the ability to block the effect of a known agonist is measured to determine the pA2 value.
Conclusion
Isamoltane hydrochloride and pindolol, while both possessing affinity for 5-HT1A and 5-HT1B receptors, exhibit distinct pharmacological profiles. Isamoltane demonstrates a notable selectivity for the 5-HT1B receptor, where it acts as an antagonist.[1][3] In contrast, pindolol has a higher affinity for the 5-HT1A receptor, at which it functions as a weak partial agonist, and also acts as an antagonist at 5-HT1B receptors.[2][4] These differences in affinity, selectivity, and functional activity are critical considerations for researchers investigating the therapeutic potential of these compounds and for the design of novel ligands targeting the serotonergic system. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize these and other compounds at G-protein coupled receptors.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isamoltan Hydrochloride and Other Selective 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isamoltan hydrochloride with other selective antagonists of the 5-hydroxytryptamine 1B (5-HT1B) receptor. The following sections detail the performance of this compound against notable alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Introduction to 5-HT1B Antagonists
The 5-HT1B receptor, a G-protein coupled receptor, is a key therapeutic target for a variety of neurological and psychiatric disorders. Antagonists of this receptor have shown potential in the treatment of depression, anxiety, and other central nervous system conditions. This guide focuses on a comparative analysis of this compound, a selective 5-HT1B antagonist, with other well-characterized antagonists such as SB-216641 and GR 127935.
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound, SB-216641, and GR 127935 for the 5-HT1B receptor and other serotonin (B10506) receptor subtypes to provide a selectivity profile.
Disclaimer: The data presented below is compiled from different studies and experimental conditions may vary. For a direct comparison, data from head-to-head studies under identical conditions are recommended.
| Compound | 5-HT1B Ki (nM) | 5-HT1A Ki (nM) | 5-HT1D Ki (nM) | Selectivity (5-HT1B vs. others) | Reference |
| This compound | 21 | 112 | Not Reported | ~5-fold for 5-HT1B over 5-HT1A | [1] |
| SB-216641 | 1 (pKi = 9.0) | Not Reported | ~25 | 25-fold for h5-HT1B over h5-HT1D | [2] |
| GR 127935 | ~3.16 (pKi = 8.5) | >316 | ~3.16 (pKi = 8.5) | >100-fold for 5-HT1B over 5-HT1A, 5-HT2A, and 5-HT2C | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to study these compounds, the following diagrams illustrate the 5-HT1B receptor signaling pathway, a typical experimental workflow for a radioligand binding assay, and the logical flow of a comparative drug study.
Caption: 5-HT1B Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Logical Flow for Drug Comparison
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.
Radioligand Binding Assay (adapted from Price et al., 1997)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT1B receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³H]5-HT or a suitable antagonist radioligand like [¹²⁵I]iodocyanopindolol.
-
Test Compounds: this compound, SB-216641, GR 127935.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.
-
Procedure:
-
Cell membranes (typically 10-20 µg of protein) are incubated in the assay buffer.
-
A fixed concentration of the radioligand (close to its Kd value) is added.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM serotonin).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (Functional Assay)
This assay measures the functional consequence of antagonist binding by quantifying its ability to block agonist-stimulated G-protein activation.
-
Receptor Source: Membranes from cells expressing the 5-HT1B receptor.
-
Reagents:
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
A 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Test antagonist compounds.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Procedure:
-
Cell membranes (10-20 µg protein) are pre-incubated with the test antagonist at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (typically 10 µM).
-
The 5-HT1B agonist is then added at a concentration that elicits a submaximal response (e.g., its EC80).
-
[³⁵S]GTPγS (typically 0.1 nM) is added to initiate the binding reaction.
-
The incubation continues for 30-60 minutes at 30°C.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined.
-
The IC50 value for the antagonist is calculated, which represents the concentration that inhibits 50% of the agonist-stimulated response.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Conclusion
This guide provides a comparative overview of this compound and other selective 5-HT1B antagonists. The presented data and protocols offer a valuable resource for researchers in the field of pharmacology and drug development. The choice of an appropriate antagonist for a specific research or therapeutic application will depend on the desired potency, selectivity profile, and pharmacokinetic properties. The methodologies outlined herein provide a framework for conducting further comparative studies to elucidate the nuanced differences between these and other 5-HT1B receptor ligands.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
A Comparative Analysis of the Beta-Blocking Activity of Isamoltan Hydrochloride and Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-blocking properties of isamoltan (B39352) hydrochloride and the well-established non-selective beta-blocker, propranolol (B1214883). The information presented herein is compiled from preclinical and clinical studies to offer an objective overview of their respective activities at beta-adrenergic receptors.
Executive Summary
Isamoltan hydrochloride is a compound with antagonist activity at both beta-adrenergic and serotonin (B10506) 5-HT1B receptors.[1] Propranolol is a non-selective beta-adrenergic receptor antagonist, blocking both β1- and β2-adrenergic receptors with similar affinity.[2] This guide delves into the comparative beta-blocking potency and selectivity of these two compounds, presenting both in vivo and in vitro data. While direct head-to-head in vitro binding affinity studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive comparison.
Data Presentation: Quantitative Comparison of Isamoltan and Propranolol
The following tables summarize the available quantitative data on the beta-blocking activity of isamoltan and propranolol.
Table 1: In Vivo Beta-Blocking Effects in Healthy Volunteers
| Parameter | Isamoltan (10 mg) | Propranolol (20 mg) | Placebo | Reference |
| Reduction in Exercise Heart Rate (β1-adrenoceptor mediated) | 5% | 11% | - | [3] |
| Antagonism of Albuterol-induced Effects (β2-adrenoceptor mediated) | ||||
| Median Provocative Dose of Albuterol for 50% increase in Specific Airway Conductance (µg) | 344 (Day 1), 389 (Day 7) | 667 (Day 1), 652 (Day 7) | 337 (Day 1), 315 (Day 7) | [3] |
| Provocative Dose of Albuterol for 35% increase in Tremor (µg) | 1612 (Day 1), >1612 (Day 7) | >1612 (Day 1), >1612 (Day 7) | 464 (Day 1), 539 (Day 7) |
Table 2: In Vitro Receptor Binding Affinities
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Isamoltan | β-adrenoceptor (non-selective) | IC50 | 8.4 | |
| 5-HT1A | Ki | 112 | [1] | |
| 5-HT1B | Ki | 21 | [1] | |
| Propranolol | β1-adrenoceptor | Ki | ~1-5 | |
| β2-adrenoceptor | Ki | ~1-5 |
Experimental Protocols
In Vivo Assessment of Beta-Adrenergic Receptor Blockade in Healthy Volunteers
This protocol is based on a study comparing the effects of isamoltan and propranolol on beta-adrenergic responses.
Objective: To assess the systemic effects of isamoltan and propranolol on β1- and β2-adrenergic receptors in healthy subjects.
Study Design: A randomized, double-blind, crossover study.
Subjects: Healthy, non-smoking male volunteers.
Treatment: Oral administration of placebo, isamoltan (4 mg and 10 mg), or propranolol (20 mg) over a 7-day period.
Methodology:
-
β1-Adrenoceptor Blockade (Exercise Test):
-
On day 5 of each treatment period, subjects perform a standardized exercise test on a bicycle ergometer.
-
Heart rate is continuously monitored throughout the exercise protocol.
-
The percentage reduction in exercise-induced tachycardia is calculated relative to the placebo group to determine the degree of β1-adrenoceptor blockade.
-
-
β2-Adrenoceptor Blockade (Albuterol Challenge):
-
On day 1 (single dose) and day 7 (multiple doses), subjects undergo an albuterol (salbutamol) inhalation challenge.
-
Cumulative doses of albuterol are administered via a nebulizer.
-
Airway Response: Specific airway conductance (sGaw) is measured using body plethysmography before and after each albuterol dose. The provocative dose of albuterol causing a 50% increase in sGaw is determined.
-
Skeletal Muscle Tremor: Finger tremor is quantified using an accelerometer before and after each albuterol dose. The provocative dose of albuterol producing a 35% increase in tremor is determined.
-
The degree of β2-adrenoceptor blockade is assessed by the rightward shift in the albuterol dose-response curves for airway conductance and tremor.
-
In Vitro Radioligand Binding Assay for Beta-Adrenoceptor Affinity
This protocol provides a general methodology for determining the binding affinity of a compound to beta-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., isamoltan or propranolol) for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the human β1- or β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Test compound (this compound or propranolol hydrochloride) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled propranolol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + high concentration of non-specific control).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing Beta-Blockers.
References
A Comparative Efficacy Analysis of Isamoltan Hydrochloride and GR 127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Isamoltan hydrochloride and GR 127935, two antagonists targeting serotonin (B10506) 5-HT1 receptors. The following sections present a comprehensive overview of their binding affinities, functional potencies, and the experimental methodologies used to determine these characteristics.
Introduction
This compound is recognized as a selective antagonist of the 5-HT1B receptor, also exhibiting properties as a β-adrenoceptor ligand.[1] GR 127935 is a well-established antagonist with high affinity for both 5-HT1B and 5-HT1D receptors.[2][3] Understanding the distinct and overlapping efficacy of these compounds is crucial for research into the physiological roles of these receptors and for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and GR 127935 for their respective target receptors.
Table 1: Binding Affinity (Ki) of this compound and GR 127935
| Compound | Receptor | Species/Tissue | Ki (nM) |
| This compound | 5-HT1B | Rat Brain | 21[1] |
| 5-HT1A | Rat Brain | 112[1] | |
| GR 127935 | 5-HT1B | Human (recombinant) | ~10 (pKi 8.0)[4] |
| 5-HT1D | Human (recombinant) | ~2.5 (pKi 8.6)[4] |
Table 2: Functional Antagonism (pA2 / KB) of this compound and GR 127935
| Compound | Receptor | Assay System | pA2 / KB (nM) | Notes |
| This compound | 5-HT1B (terminal autoreceptor) | Rat occipital cortex slices (³H-5-HT overflow) | - | Increased K+-evoked overflow at 0.1 µM, consistent with antagonism[1] |
| GR 127935 | 5-HT1Dβ | CHO-K1 cells (cAMP formation) | KB: 1.3[5] | Silent antagonist |
| 5-HT1Dα | CHO-K1 cells (cAMP formation) | - | Partial and less pronounced antagonism at 1 µM[5] | |
| 5-HT1B | Opossum Kidney (OK) cells (cAMP formation) | - | Partial and less pronounced antagonism at 1 µM[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat brain) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [³H]-5-HT or a radiolabeled antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (Isamoltan or GR 127935).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Objective: To assess the functional antagonist activity of a compound by measuring its effect on agonist-induced changes in intracellular cyclic AMP (cAMP) levels. 5-HT1B and 5-HT1D receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[3]
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells) are cultured to an appropriate confluency.
-
Assay Setup: Cells are pre-incubated with various concentrations of the antagonist (Isamoltan or GR 127935).
-
Agonist Stimulation: A known agonist for the receptor is added at a fixed concentration (typically the EC50 or EC80) to stimulate the receptor. To measure the inhibition of adenylyl cyclase, cAMP production is first stimulated using forskolin.[6]
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7][8]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The antagonist's potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[9][10] Alternatively, the equilibrium dissociation constant (KB) can be determined.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins coupled to a receptor, providing a direct measure of receptor-G protein coupling.[11]
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the receptor are prepared.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compounds (agonist and/or antagonist).
-
G-protein Activation: In the presence of an agonist, the receptor activates the G-protein, which then exchanges GDP for [³⁵S]GTPγS.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is separated from the unbound [³⁵S]GTPγS by filtration. The radioactivity is then quantified.[12][13][14]
-
Data Analysis: For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Signaling pathway of 5-HT1B/1D receptors.
Caption: Experimental workflows for binding and functional assays.
Caption: Logical relationship of Isamoltan and GR 127935 properties.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT 1B/D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pA, a new scale for the measurement of drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Pharmacological Guide: Isamoltan Hydrochloride vs. SB 224289
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Isamoltan hydrochloride and SB 224289, two prominent research compounds targeting the serotonin (B10506) 5-HT1B receptor. The information herein is collated from various scientific publications to facilitate an objective comparison for research and development purposes.
Introduction
This compound and SB 224289 are both recognized for their interaction with the 5-HT1B receptor, a key player in neurotransmission and a target for various therapeutic interventions. While both compounds act on this receptor, their detailed pharmacological profiles, including binding affinities, selectivity, and functional activities, exhibit notable differences. This guide aims to delineate these characteristics, supported by experimental data and methodologies.
Comparative Pharmacology at a Glance
| Parameter | This compound | SB 224289 |
| Primary Target | 5-HT1B Receptor Antagonist | Selective 5-HT1B Receptor Antagonist / Inverse Agonist |
| Synonyms | (±)-Isamoltane hydrochloride, CGP-361A | 1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] |
| CAS Number | 99740-06-4[1] | 180083-23-2 |
Quantitative Data Comparison
The following tables summarize the key quantitative pharmacological data for this compound and SB 224289. It is important to note that these values are derived from different studies and experimental conditions, which may contribute to variability.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Radioligand | Preparation | Affinity (Ki) | Selectivity | Reference |
| Isamoltan HCl | 5-HT1B | [125I]ICYP | Rat Brain Membranes | 21 nM | ~5-fold vs. 5-HT1A | [2] |
| 5-HT1A | - | Rat Brain Membranes | 112 nM | - | [2] | |
| β-adrenoceptor | - | - | 8.4 nM (IC50) | - | [3] | |
| SB 224289 | 5-HT1B | [3H]5-HT | Recombinant h5-HT1B in CHO cells | ~7 nM (pKi = 8.16) | >75-fold vs. other 5-HT receptors | |
| 5-HT1D | [3H]5-HT | Recombinant h5-HT1D in CHO cells | >500 nM (pKi < 6.5) | - |
Table 2: Functional Activity
| Compound | Assay | Preparation | Activity | Potency (EC50/IC50) | Efficacy | Reference |
| Isamoltan HCl | K+-evoked [3H]5-HT overflow | Rat Occipital Cortex Slices | Antagonist | - | Increased overflow at 0.1 µM | [2] |
| SB 224289 | [35S]GTPγS Binding | Recombinant h5-HT1B in CHO cells | Inverse Agonist | - | Negative intrinsic activity | |
| Electrically stimulated [3H]5-HT release | Guinea-pig Cerebral Cortical Slices | Antagonist | - | Potentiated release |
Signaling Pathways and Mechanism of Action
Both Isamoltan and SB 224289 exert their primary effects by blocking the 5-HT1B receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an autoreceptor located on presynaptic serotonin neurons, its activation also inhibits further serotonin release.
By acting as antagonists, both compounds block these effects. SB 224289 has also been shown to be an inverse agonist, meaning it can reduce the basal activity of the receptor even in the absence of an agonist. This leads to an increase in serotonin release in the synaptic cleft.
Figure 1: Simplified signaling pathway of the 5-HT1B autoreceptor and the antagonistic action of Isamoltan and SB 224289.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
References
Validating the 5-HT1B Receptor Antagonism of Isamoltan In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isamoltan's in vivo performance as a 5-HT1B receptor antagonist against other alternatives, supported by experimental data. We delve into the biochemical and behavioral evidence validating Isamoltan's mechanism of action and present available data for other notable 5-HT1B antagonists to offer a comprehensive perspective for researchers in the field.
Isamoltan: In Vivo Evidence of 5-HT1B Antagonism
Isamoltan is a compound recognized for its dual activity as a beta-adrenoceptor antagonist and a 5-HT1B receptor antagonist. In vivo studies in rat models have provided key evidence for its effects on the serotonergic system, primarily through its blockade of terminal 5-HT autoreceptors.
One pivotal study demonstrated that Isamoltan exhibits a five-fold higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor, with Ki values of 21 nmol/l and 112 nmol/l, respectively[1]. This selectivity is crucial for its targeted action on presynaptic 5-HT1B autoreceptors, which regulate the release of serotonin (B10506).
Biochemical Effects: Increased Serotonin Turnover
A primary indicator of 5-HT1B autoreceptor antagonism is an increase in the synthesis and metabolism of serotonin (5-HT). In vivo experiments have shown that subcutaneous administration of Isamoltan in rats significantly elevates the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the hypothalamus and hippocampus[1]. This effect, indicative of increased 5-HT turnover, reached its maximum at a dose of 3 mg/kg[1]. To confirm that this effect was not a consequence of its beta-adrenoceptor blocking properties, other beta-blockers such as (-)-alprenolol, betaxolol, and ICI 118,551 were tested and showed no significant impact on 5-HT turnover[1].
Behavioral Effects: Induction of Wet-Dog Shakes
A characteristic behavioral response associated with increased synaptic 5-HT, particularly acting on 5-HT2 receptors, is the "wet-dog shake" (WDS) behavior in rats. Isamoltan, at a dose of 3 mg/kg s.c., was found to induce this behavior[1]. This effect was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine, confirming its dependence on serotonin synthesis[1]. Furthermore, the WDS response to Isamoltan was inhibited by the 5-HT2 receptor antagonist ritanserin, indicating that the increased synaptic 5-HT resulting from 5-HT1B antagonism stimulates postsynaptic 5-HT2 receptors to produce this behavior[1].
Comparative Analysis with Alternative 5-HT1B Antagonists
Pindolol (B1678383) , like Isamoltan, is a beta-adrenoceptor antagonist with affinity for 5-HT1A and 5-HT1B receptors[2][3]. It has been investigated for its potential to accelerate the therapeutic effect of antidepressants[3]. Sustained administration of (+/-)-pindolol in rats has been shown to antagonize somatodendritic 5-HT1A autoreceptors[2][4].
Cyanopindolol is a potent and selective antagonist at the presynaptic serotonin autoreceptor[1]. It has been shown to be significantly more potent than the non-selective antagonist metitepin at this receptor[1].
The following table summarizes the available in vivo data for Isamoltan and provides context with data on Pindolol. It is important to note that the data for each compound are derived from separate studies, and direct comparisons of potency and efficacy should be made with caution.
| Compound | Receptor Binding Affinity (Ki, nmol/l) | In Vivo Effect on 5-HT Turnover | Behavioral Effect | Animal Model | Reference |
| Isamoltan | 5-HT1B: 21, 5-HT1A: 112 | Increased 5-HIAA in hypothalamus and hippocampus (max effect at 3 mg/kg s.c.) | Induced wet-dog shakes (at 3 mg/kg s.c.) | Rat | [1] |
| (+/-)-Pindolol | 5-HT1A/1B antagonist activity noted | Attenuated the suppressant effect of LSD on 5-HT neuron firing | Not specified in the context of direct 5-HT1B antagonism | Rat | [2][4] |
Experimental Protocols
In Vivo Assessment of 5-HT Turnover
Objective: To measure the effect of a test compound on the synthesis and metabolism of serotonin in specific brain regions.
Methodology:
-
Animal Model: Male rats are typically used.
-
Drug Administration: The test compound (e.g., Isamoltan) is administered subcutaneously (s.c.) at various doses. A vehicle control group is also included.
-
Tissue Collection: At a predetermined time point after drug administration, animals are euthanized, and specific brain regions (e.g., hypothalamus, hippocampus) are dissected.
-
Neurochemical Analysis: The brain tissue is homogenized and analyzed for levels of 5-HT and its metabolite, 5-HIAA, using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The concentrations of 5-HIAA are compared between the drug-treated groups and the vehicle control group to determine the effect on 5-HT turnover.
Wet-Dog Shake Behavioral Assay
Objective: To assess a behavioral outcome associated with increased synaptic serotonin levels.
Methodology:
-
Animal Model: Male rats are individually housed in observation cages.
-
Drug Administration: The test compound (e.g., Isamoltan) is administered s.c.
-
Behavioral Observation: Immediately after administration, the animals are observed for a set period (e.g., 60 minutes). The frequency of wet-dog shakes (a rapid, rotational shaking of the head and torso) is counted by a trained observer who is blind to the treatment conditions.
-
Pharmacological Validation: To confirm the serotonergic basis of the behavior, specific inhibitors can be co-administered. For example, a tryptophan hydroxylase inhibitor to block 5-HT synthesis or a 5-HT2 receptor antagonist to block the postsynaptic receptor mediating the behavior.
-
Data Analysis: The number of wet-dog shakes is compared between different treatment groups.
Visualizing Key Pathways and Workflows
To better understand the mechanisms discussed, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow for validating a 5-HT1B antagonist in vivo.
Caption: 5-HT1B autoreceptor signaling cascade and the inhibitory action of Isamoltan.
Caption: Workflow for validating the in vivo 5-HT1B antagonism of a test compound.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sustained (+/-)pindolol administration on serotonin neurotransmission in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sustained (+/-)pindolol administration on serotonin neurotransmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isamoltan Hydrochloride's Cross-Reactivity at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isamoltan hydrochloride's binding affinity at various serotonin (B10506) (5-HT) receptor subtypes. Isamoltan is primarily recognized as a selective antagonist for the 5-HT1B receptor.[1] This document aims to objectively present available experimental data on its cross-reactivity with other serotonin receptors, comparing its performance with other relevant research compounds.
Overview of this compound
This compound is a phenoxypropanolamine derivative that has been characterized as a selective 5-HT1B receptor antagonist with anxiolytic properties.[1] It also exhibits affinity for β-adrenoceptors.[1] Understanding the selectivity profile of a compound like Isamoltan is crucial for predicting its potential therapeutic effects and off-target liabilities. This guide summarizes the available binding affinity data to provide a clearer picture of its interactions within the serotonergic system.
Quantitative Data: Serotonin Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound and a selection of comparator compounds across various serotonin receptor subtypes. The comparator compounds include antagonists for the 5-HT1A (WAY-100635) and 5-HT1B (SB-224289, GR 55562) receptors, and a 5-HT1B receptor agonist (CP-93129).
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C |
| Isamoltan | 112[2] | 21[2] | Data not available | Data not available | Data not available | Data not available | Data not available |
| WAY-100635 | 0.39[1] | >10,000 | >10,000 | >10,000 | >10,000 | 1,500 | 1,800 |
| SB-224289 | >10,000 | 6.9[3] | 501[3] | >10,000 | >10,000 | >10,000 | >10,000 |
| GR 55562 | 842[4] | 12.1 - 14[4] | 700[4] | Data not available | Data not available | Data not available | Data not available |
| CP-93129 | >1,000 | 2 | >1,000 | Data not available | Data not available | >1,000 | >1,000 |
Data represents Ki values in nM, unless otherwise noted. Lower values indicate higher affinity.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Below are detailed methodologies typical for these experiments.
Radioligand Binding Assay Protocol
This protocol outlines a standard method for determining the binding affinity of a test compound for a specific serotonin receptor subtype through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a fresh buffer to a final protein concentration of 100-200 µg/mL.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Each well contains:
-
150 µL of the membrane preparation.
-
50 µL of the radioligand (e.g., [³H]WAY-100635 for 5-HT1A, [¹²⁵I]iodocyanopindolol for 5-HT1B) at a fixed concentration (typically near its Kd value).
-
50 µL of the test compound (e.g., Isamoltan) at varying concentrations.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
The plate is incubated at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition Protocol
This protocol describes a method to assess the functional activity of a compound at Gi-coupled serotonin receptors (e.g., 5-HT1A, 5-HT1B) by measuring the inhibition of cyclic AMP (cAMP) production.
1. Cell Culture and Plating:
-
Cells stably expressing the target serotonin receptor (e.g., CHO or HEK293 cells) are cultured in an appropriate medium.
-
Cells are seeded into 96-well plates and grown to near confluency.
2. cAMP Assay:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the test compound (agonist or antagonist).
-
To measure agonist activity, adenylyl cyclase is then stimulated with a fixed concentration of forskolin.
-
To measure antagonist activity, cells are incubated with the test compound before the addition of a known agonist.
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).
3. Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in each well is determined from the standard curve.
-
For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) and the maximum effect (Emax) are calculated.
-
For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is determined, from which the antagonist's potency (pA2 or Kb) can be calculated.
Visualizations
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Workflow for a typical radioligand binding assay.
Caption: Workflow for a cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 4. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Isamoltane Hydrochloride: A Comparative Selectivity Profile Against Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of isamoltane (B1196468) hydrochloride against other G-protein coupled receptors (GPCRs). Isamoltane's performance is objectively compared with clinically and scientifically relevant alternatives, supported by experimental data from binding and functional assays.
Executive Summary
Isamoltane hydrochloride is a non-selective β-adrenergic receptor antagonist with a notable affinity for serotonin (B10506) 5-HT₁ₐ and 5-HT₁ₑ receptors. This unique profile distinguishes it from other classical β-blockers such as propranolol, oxprenolol, and cyanopindolol. This guide presents a detailed analysis of its binding affinities and functional activities across a range of GPCRs, providing researchers with the necessary data to evaluate its potential in drug discovery and development.
Comparative Binding Affinity Profile
The selectivity of isamoltane hydrochloride and its comparators was determined through radioligand binding assays. The following table summarizes the inhibition constants (Kᵢ in nM) against a panel of GPCRs. Lower Kᵢ values indicate higher binding affinity.
| Receptor Subtype | Isamoltane | Propranolol | Oxprenolol | Cyanopindolol |
| Serotonin | ||||
| 5-HT₁ₐ | 1070[1] | 113[2] | 112 | 2.1[3] |
| 5-HT₁ₑ | 39[1] | 17 - 50[4] | 21 | 3[3] |
| 5-HT₂ | 3000-10000[1] | - | - | - |
| Adrenergic | ||||
| β₁-Adrenergic | 8.4 (IC₅₀)[1] | - | - | - |
| β₂-Adrenergic | - | - | - | - |
| α₁-Adrenergic | 3000-10000[1] | - | - | - |
| α₂-Adrenergic | - | - | - | - |
| Dopamine | ||||
| D₂ | >10000 | >10000 | - | - |
| Muscarinic | ||||
| M₁ | - | - | - | - |
| M₂ | - | - | - | - |
| M₃ | - | - | - | - |
| Histamine | ||||
| H₁ | - | - | - | - |
Data presented as Kᵢ (nM) unless otherwise noted. A hyphen (-) indicates that data was not found.
Functional Activity Profile
The functional activity of isamoltane and its comparators was assessed using GTPγS binding and adenylyl cyclase assays. These assays provide insights into the agonist, antagonist, or inverse agonist properties of the compounds at specific receptors.
| Receptor | Assay | Isamoltane | Propranolol | Oxprenolol | Cyanopindolol |
| β-Adrenergic | Adenylyl Cyclase | Antagonist | Antagonist[5][6] | Partial Agonist[7] | Antagonist/Weak Partial Agonist[8][9] |
| 5-HT₁ₐ | Adenylyl Cyclase | - | - | - | Antagonist[8][9] |
| 5-HT₁ₑ | GTPγS | Antagonist | Antagonist | Antagonist | Antagonist |
Data presented as functional effect. A hyphen (-) indicates that data was not found.
Signaling Pathways
Isamoltane, as a β-adrenergic and 5-HT₁ₐ/₁ₑ receptor ligand, modulates distinct downstream signaling pathways. The following diagrams illustrate the canonical signaling cascades affected by isamoltane and its comparators.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors or [¹²⁵I]ICYP for β-adrenergic and 5-HT₁ₑ receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of a known ligand, is subtracted from the total binding to obtain specific binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Specific Radioligands:
-
[³H]8-OH-DPAT: Used for labeling 5-HT₁ₐ receptors.
-
[¹²⁵I]Iodocyanopindolol (ICYP): A non-selective ligand used for β-adrenergic and 5-HT₁ₑ receptors.[10] When studying 5-HT₁ₑ receptors, a β-adrenergic antagonist (e.g., isoprenaline) is included to block binding to β-adrenoceptors.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound by measuring its effect on G-protein activation.
Protocol:
-
Membrane Preparation: Similar to radioligand binding assays.
-
Assay Setup: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after filtration.
-
Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the effect of an agonist. Inverse agonists will decrease basal [³⁵S]GTPγS binding. Data is analyzed to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Objective: To assess the functional consequence of receptor activation on the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture and Treatment: Cells expressing the receptor of interest are treated with the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Agonists of Gₛ-coupled receptors (e.g., β-adrenergic) will increase cAMP levels, while agonists of Gᵢ-coupled receptors (e.g., 5-HT₁ₐ) will inhibit adenylyl cyclase and decrease cAMP levels. Antagonists will block these effects. Data is analyzed to determine EC₅₀ and Eₘₐₓ values.
Conclusion
Isamoltane hydrochloride presents a distinct selectivity profile compared to traditional β-blockers, with significant affinity for both β-adrenergic and specific serotonin receptors. This dual activity may offer therapeutic advantages in certain conditions. The data and protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacological properties of isamoltane and its potential applications in drug development. Further studies, including comprehensive screening against a broader GPCR panel and detailed functional characterization, are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Bromoacetyl-amino-cyanopindolol: a highly potent beta-adrenergic affinity label blocks irreversibly a non-protein component tightly associated with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of high-affinity binding sites for beta-adrenergic blockers and lack of adenyl cyclase stimulation to beta-adrenergic stimulators in most normal and adenomatous human thyroid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propranolol inhibits adenylate cyclase and secretion stimulated by deoxycholic acid in the rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D- and DL-propranolol on myocardial adenyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Isamoltan Hydrochloride vs. Non-Selective Beta-Blockers: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Isamoltan hydrochloride and non-selective beta-blockers, offering researchers, scientists, and drug development professionals a detailed overview of their respective pharmacological profiles. The information presented is based on available preclinical and clinical data to facilitate an objective evaluation for research and development purposes.
Introduction: A Tale of Two Mechanisms
This compound is a novel compound with a dual mechanism of action, functioning as a selective 5-HT1B receptor antagonist and a β-adrenoceptor ligand.[1] In contrast, non-selective beta-blockers, such as propranolol (B1214883), exert their effects by blocking both β1 and β2-adrenergic receptors.[2][3] This fundamental difference in receptor interaction profiles suggests distinct therapeutic advantages and side-effect profiles. This guide will explore these differences through a detailed examination of their mechanisms of action, receptor selectivity, and comparative effects on cardiovascular and respiratory functions.
Mechanism of Action and Signaling Pathways
The distinct pharmacological effects of this compound and non-selective beta-blockers stem from their interactions with different receptor systems and their subsequent influence on intracellular signaling cascades.
Non-Selective Beta-Blockers (e.g., Propranolol):
Non-selective beta-blockers antagonize both β1 and β2-adrenergic receptors.[2] Stimulation of these receptors by endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) typically activates a Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA).[4] By blocking these receptors, non-selective beta-blockers inhibit this cascade, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[2][5] However, the blockade of β2-receptors in the lungs can lead to bronchoconstriction, a significant concern for patients with respiratory conditions.[3][6]
This compound:
This compound's dual activity involves antagonism at β-adrenoceptors and 5-HT1B receptors.[1]
-
β-Adrenoceptor Antagonism: Similar to non-selective beta-blockers, Isamoltan antagonizes β-adrenoceptors, thereby modulating the cAMP signaling pathway. However, its selectivity profile for β1 versus β2 receptors is a key differentiator.
-
5-HT1B Receptor Antagonism: The 5-HT1B receptor is a G protein-coupled receptor negatively coupled to adenylyl cyclase via a Gi/o protein.[7][8] By antagonizing this receptor, Isamoltan can potentially counteract the cAMP reduction, although the net effect of this dual antagonism on specific tissues requires further investigation. This 5-HT1B antagonism is also associated with anxiolytic activity.[1]
Below are diagrams illustrating the signaling pathways for both classes of drugs.
Comparative Data: Cardiovascular and Respiratory Effects
Table 1: Comparative Effects on Beta-Adrenergic Responses in Healthy Volunteers
| Parameter | Placebo | Isamoltan (4 mg) | Isamoltan (10 mg) | Propranolol (20 mg) |
| Reduction in Exercise Heart Rate (β1 effect) | - | 1% | 5% | 11% |
| Provocative Dose of Albuterol for 50% increase in Specific Airway Conductance (µg) (β2 effect) | 337 (Day 1) 315 (Day 7) | 336 (Day 1) 322 (Day 7) | 344 (Day 1) 389 (Day 7) | 667 (Day 1) 652 (Day 7) |
| Provocative Dose of Albuterol for 35% increase in Tremor (µg) (β2 effect) | 464 (Day 1) 539 (Day 7) | 1122 (Day 1) 1270 (Day 7) | 1612 (Day 1) >1612 (Day 7) | >1612 (Day 1) >1612 (Day 7) |
Data adapted from a randomized, double-blind, crossover study in 15 healthy subjects.[10]
Analysis of Comparative Data:
-
Cardiovascular Effects (β1-Adrenoceptor Mediated): Propranolol demonstrated the most significant reduction in exercise heart rate, indicating potent β1-blockade.[10] Isamoltan showed a dose-dependent, but less pronounced, effect on exercise heart rate, suggesting a lower level of β1-adrenoceptor antagonism compared to propranolol at the doses tested.[10]
-
Respiratory and Skeletal Muscle Effects (β2-Adrenoceptor Mediated): The study assessed the dose of the β2-agonist albuterol required to elicit bronchodilation and tremor. A higher provocative dose indicates a greater degree of β2-blockade by the test drug. Propranolol required a significantly higher dose of albuterol to increase specific airway conductance, confirming its strong β2-antagonist activity.[10] In contrast, Isamoltan at both doses tested did not significantly alter the required albuterol dose for bronchodilation compared to placebo, suggesting minimal β2-adrenoceptor blockade in the airways.[10] Similarly, Isamoltan demonstrated a much weaker antagonism of albuterol-induced tremor compared to propranolol.[10]
These findings suggest that this compound exhibits a profile of β1-selectivity in its beta-blocking action, which is a significant advantage over non-selective beta-blockers, particularly for patients with respiratory comorbidities.
Experimental Protocols
To ensure transparency and reproducibility, the following are outlines of standard experimental protocols relevant to the comparative assessment of beta-blockers.
4.1. Radioligand Binding Assay for Receptor Selectivity
This assay is used to determine the binding affinity (Ki) of a compound for different receptor subtypes.
-
Objective: To quantify the affinity of this compound and a non-selective beta-blocker for β1 and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors.
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (Isamoltan or propranolol).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
4.2. In Vivo Model of Bronchoconstriction (Guinea Pig)
This model is used to assess the effect of a compound on airway responsiveness.
-
Objective: To compare the effects of this compound and a non-selective beta-blocker on histamine-induced bronchoconstriction.
-
Methodology:
-
Animal Preparation: Anesthetize guinea pigs and measure baseline airway resistance.
-
Drug Administration: Administer Isamoltan, propranolol, or vehicle control intravenously or via inhalation.
-
Bronchoconstriction Induction: Challenge the animals with an aerosolized solution of histamine (B1213489) to induce bronchoconstriction.
-
Measurement: Continuously measure changes in airway resistance.
-
Data Analysis: Compare the degree of bronchoconstriction in the different treatment groups.
-
Conclusion: Advantages of Selectivity
The available evidence strongly suggests that this compound possesses a significant advantage over non-selective beta-blockers due to its β1-selective adrenergic antagonism. This selectivity minimizes the risk of β2-mediated side effects, most notably bronchoconstriction, which is a major limitation for the use of non-selective beta-blockers in a large patient population. The dual mechanism of Isamoltan, combining β1-selective blockade with 5-HT1B receptor antagonism, presents a promising profile for further investigation, potentially offering cardiovascular benefits with an improved safety profile and additional anxiolytic effects. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound against both non-selective and other β1-selective beta-blockers in various patient populations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Intrinsic sympathomimetic activity: clinical fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenoceptor blocking drugs: the relevance of intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation by propranolol of exercise training effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of esmolol vs propranolol in the treatment of supraventricular tachyarrhythmias: a multicenter double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different responses to beta-adrenoceptor blocking drugs of the blood pressure and heart rate in the urethane-anesthetized dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Effects of Isamoltan and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic properties of Isamoltan and Diazepam, focusing on their distinct mechanisms of action and presenting supporting experimental data from preclinical models.
Introduction
Anxiety disorders are a prevalent class of psychiatric conditions, driving the continued search for effective anxiolytic agents. Diazepam, a classical benzodiazepine, has long been a benchmark for anxiolytic efficacy. However, its clinical utility is often limited by side effects such as sedation, dependence, and cognitive impairment.[1][2] Isamoltan represents an alternative therapeutic strategy, targeting the serotonergic system. This guide delves into a comparative analysis of these two compounds to elucidate their differing pharmacological profiles.
Mechanism of Action
The anxiolytic effects of Diazepam and Isamoltan stem from their modulation of different neurotransmitter systems.
Diazepam: As a benzodiazepine, Diazepam acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1][3][4] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA.[3][5][6] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability throughout the central nervous system.[3][4][6] This widespread neuronal inhibition underlies its anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[3][6]
Isamoltan: Isamoltan's mechanism is centered on the serotonin (B10506) (5-HT) system. It acts as a ligand for 5-HT1A and 5-HT1B receptors.[7] Its anxiolytic activity is believed to be mediated through its effects on these receptor subtypes.[7] The drug's interaction with presynaptic 5-HT1A autoreceptors can increase serotonin release, while its activity at postsynaptic 5-HT1A receptors contributes to the modulation of anxiety-related circuits.[8][9] The net effect is a regulation of serotonergic neurotransmission, which is crucial in mood and anxiety.[9][10]
Signaling Pathway Visualizations
Caption: Mechanism of action for Diazepam at the GABA-A receptor.
Caption: Mechanism of action for Isamoltan at serotonergic synapses.
Comparative Anxiolytic Effects: Preclinical Data
The anxiolytic properties of drugs are frequently evaluated in rodent models such as the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. These tests rely on the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, brightly lit spaces.
| Test | Parameter | Vehicle (Control) | Diazepam | Isamoltan |
| Elevated Plus Maze | % Time in Open Arms | Baseline | ↑↑↑ | ↑↑ |
| % Entries into Open Arms | Baseline | ↑↑↑ | ↑↑ | |
| Total Arm Entries | Baseline | ↔ / ↓ (at high doses) | ↔ | |
| Light-Dark Box | Time in Light Compartment | Baseline | ↑↑↑ | ↑↑ |
| Transitions between Compartments | Baseline | ↑ | ↑ |
Table interpretation: Arrows indicate the general direction of effect (↑ Increase, ↓ Decrease, ↔ No significant change) compared to the vehicle control. The number of arrows indicates the relative magnitude of the effect typically reported in literature.
Summary of Findings:
-
Diazepam consistently and robustly increases the time spent and the number of entries into the open arms of the EPM, a classic indicator of anxiolytic activity.[11][12][13][14] Similar strong anxiolytic effects are observed in the LDB test.[15][16] At higher doses, Diazepam can decrease overall locomotor activity (total arm entries), indicating a sedative effect.[12]
-
Isamoltan also demonstrates anxiolytic-like effects in these models, though the magnitude of the effect may be less pronounced than that of Diazepam. It increases exploration of the aversive zones in both the EPM and LDB tests. A key differentiator is that Isamoltan typically does not produce the sedative effects seen with higher doses of Diazepam.
Experimental Methodologies
Detailed and consistent experimental protocols are critical for the valid assessment of anxiolytic agents.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two opposing arms open and two opposing arms enclosed by walls.[17]
-
Animals: Adult male rats or mice are commonly used. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer the test compound (Isamoltan, Diazepam) or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30-60 minutes) before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period, typically 5 minutes.
-
Behavior is recorded by a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time Spent in Open Arms: The primary measure of anxiolytic effect. An increase suggests reduced anxiety.
-
Number of Entries into Open Arms: A secondary measure of anxiety and exploration.
-
Total Arm Entries: A measure of general locomotor activity. A decrease can indicate sedation.
-
Light-Dark Box (LDB) Test Protocol
-
Apparatus: A rectangular box divided into two compartments: a small, dark, covered compartment and a larger, open, brightly illuminated compartment, connected by a small opening.[15][18][19]
-
Animals: As with the EPM, adult male rodents are standard.
-
Procedure:
-
Administer the test compound or vehicle as described for the EPM.
-
Place the animal in the center of the light compartment, facing away from the opening.[18]
-
Allow the animal to explore the apparatus for a period of 5-10 minutes.
-
Behavior is recorded and scored automatically or manually.
-
-
Parameters Measured:
-
Time Spent in the Light Compartment: The primary index of anxiolysis.[16]
-
Number of Transitions: The number of times the animal moves between the two compartments, indicating exploratory behavior.
-
Latency to Enter Dark Compartment: The time taken for the animal to first move from the light to the dark side.
-
Caption: Generalized workflow for conducting the Elevated Plus Maze test.
Summary and Conclusion
Both Isamoltan and Diazepam demonstrate clear anxiolytic effects in established preclinical models of anxiety.
-
Diazepam provides a robust and potent anxiolytic effect, consistent with its mechanism of enhancing global GABAergic inhibition. This potent action, however, is coupled with a significant risk of sedation at higher therapeutic doses.
-
Isamoltan offers a more nuanced anxiolytic profile by modulating the serotonergic system. While its effects may be less pronounced than Diazepam in these specific behavioral paradigms, it presents a potentially more favorable side-effect profile, notably a lower propensity for sedation.
The choice between a GABAergic agent like Diazepam and a serotonergic agent like Isamoltan depends on the desired therapeutic outcome and tolerance for specific side effects. The data suggest that while Diazepam is a powerful anxiolytic, compounds like Isamoltan represent a valuable alternative therapeutic strategy, particularly when sedation is a concern. Further research is warranted to fully delineate the comparative efficacy and safety profiles in more complex models and ultimately, in clinical populations.
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Comparison of five anxiolytic benzodiazepines on measures of psychomotor performance and sleep. | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. droracle.ai [droracle.ai]
- 7. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anxiolytic - Wikipedia [en.wikipedia.org]
- 11. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. Variations in illumination, closed wall transparency and/or extramaze space influence both baseline anxiety and response to diazepam in the rat elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Light-dark box test - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
A Head-to-Head Comparison of Isamoltan Hydrochloride and Cyanopindolol for Researchers
An in-depth analysis of the pharmacological profiles, receptor binding affinities, and functional activities of Isamoltan hydrochloride and cyanopindolol (B1197883), two notable antagonists of beta-adrenergic and serotonin (B10506) receptors. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in understanding the nuanced differences between these two compounds.
Summary of Receptor Binding Affinities
The binding profiles of this compound and cyanopindolol reveal distinct selectivities for serotonin and beta-adrenergic receptors. While both compounds exhibit affinity for these receptor families, their potency and selectivity differ significantly, influencing their potential research applications.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Tissue/Cell Line |
| This compound | 5-HT1A | 112[1] | 1070[2] | Rat Brain Membranes[1][2] |
| 5-HT1B | 21[1] | 39[2] | Rat Brain Membranes[1][2] | |
| β-adrenoceptor | - | 8.4[2] | - | |
| Cyanopindolol | 5-HT1A | 2.1 | - | Rat Brain Cortex |
| 5-HT1B | 3.0 | - | Rat Brain Cortex | |
| β1-adrenoceptor | ~15.8 (pKb of 7.8) | - | Rat Ileum | |
| β2-adrenoceptor | - | - | - |
Note: Ki and IC50 values are measures of binding affinity, where a lower value indicates a higher affinity. Direct comparison between Ki and IC50 should be made with caution as they are determined by slightly different experimental conditions. The beta-adrenoceptor IC50 for Isamoltan does not specify the subtype (β1 vs. β2). Cyanopindolol is generally considered a non-selective beta-adrenoceptor antagonist.[3]
Functional Activity Profile
This compound and cyanopindolol both act as antagonists at beta-adrenergic receptors.[1][2] In vivo studies in healthy volunteers have demonstrated that Isamoltan causes measurable systemic blockade of both β1- and β2-adrenergic receptors.[4]
Functionally, Isamoltan has been shown to increase the electrically evoked release of serotonin from rat cortical slices, which is consistent with antagonism at presynaptic 5-HT1B autoreceptors.[1][2] This action leads to an increase in serotonin turnover in the brain.[1] Cyanopindolol exhibits similar effects on serotonin release.[2]
Experimental Protocols
Radioligand Binding Assay for 5-HT1A and 5-HT1B Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to serotonin 5-HT1A and 5-HT1B receptors.
Materials:
-
Membrane Preparations: Rat brain membranes expressing 5-HT1A and 5-HT1B receptors.
-
Radioligands:
-
For 5-HT1A: [3H]8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin).
-
For 5-HT1B: [125I]Iodocyanopindolol (ICYP).
-
-
Non-specific Binding Control: Serotonin (10 µM) or other suitable high-affinity ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: this compound and cyanopindolol at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled ligand (e.g., serotonin).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 or Ki values.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Confirming Isamoltane Hydrochloride's Beta-Adrenergic Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to confirm the beta-adrenergic antagonist properties of Isamoltane (B1196468) hydrochloride. It details experimental data, protocols, and visual representations of key concepts to aid in the research and development of beta-adrenergic receptor antagonists.
Introduction to Isamoltane Hydrochloride
Isamoltane hydrochloride is a compound known for its antagonist activity at beta-adrenergic receptors.[1] It also exhibits a notable affinity for serotonin (B10506) 5-HT1B receptors.[1][2] Understanding its functional antagonism at beta-adrenoceptors is crucial for its pharmacological characterization and potential therapeutic applications. This guide explores both in vivo and in vitro functional assays to elucidate the beta-blocking properties of Isamoltane and compares its performance with other well-established beta-blockers.
Comparative Analysis of Beta-Adrenergic Antagonist Potency
To provide a clear comparison, the following table summarizes the available quantitative data for Isamoltane hydrochloride and other commonly used beta-adrenergic antagonists. The data is derived from a combination of in vivo clinical studies and in vitro functional assays.
| Compound | Assay Type | Species/System | Target | Parameter | Value | Reference |
| Isamoltane hydrochloride | Albuterol Challenge (in vivo) | Human | Beta-2 Adrenoceptor | Provocative Dose of Albuterol for 35% increase in tremor (mcg) | 1122-1270 (4mg dose), 1612->1612 (10mg dose) | [3] |
| Isamoltane hydrochloride | Exercise Test (in vivo) | Human | Beta-1 Adrenoceptor | Reduction in Exercise Heart Rate (%) | 1% (4mg dose), 5% (10mg dose) | [3] |
| Isamoltane hydrochloride | Radioligand Binding Assay | Rat Brain | Beta-Adrenoceptor | IC50 (nmol/l) | 8.4 | [2] |
| Propranolol | Albuterol Challenge (in vivo) | Human | Beta-2 Adrenoceptor | Provocative Dose of Albuterol for 35% increase in tremor (mcg) | >1612 (20mg dose) | [3] |
| Propranolol | Exercise Test (in vivo) | Human | Beta-1 Adrenoceptor | Reduction in Exercise Heart Rate (%) | 11% (20mg dose) | [3] |
| Propranolol | Schild Analysis (in vitro) | Guinea-pig trachea | Beta-2 Adrenoceptor | pA2 | 8.85 | |
| Propranolol | Schild Analysis (in vitro) | Guinea-pig atria | Beta-1 Adrenoceptor | pA2 | 8.61 | |
| Atenolol | Schild Analysis (in vitro) | Guinea-pig atria | Beta-1 Adrenoceptor | pA2 | 7.42 | |
| ICI 118,551 | Schild Analysis (in vitro) | Guinea-pig trachea | Beta-2 Adrenoceptor | pA2 | 8.73 | |
| Betaxolol | Radioligand Binding Assay | Recombinant human receptors | Beta-1 Adrenoceptor | Ki (nM) | Lower affinity for beta-2 | [4] |
| Metoprolol | Radioligand Binding Assay | Recombinant human receptors | Beta-1 Adrenoceptor | Ki (nM) | Lower affinity for beta-2 | [4] |
| Bisoprolol | Radioligand Binding Assay | Recombinant human receptors | Beta-1 Adrenoceptor | Ki (nM) | Highest selectivity for beta-1 | [4] |
Key Functional Assays to Determine Beta-Adrenergic Antagonism
Two primary types of functional assays are essential for characterizing the antagonist properties of compounds like Isamoltane hydrochloride: in vivo physiological assessments and in vitro cell-based assays.
In Vivo Functional Assay: The Albuterol Challenge
A robust method to assess beta2-adrenergic blockade in humans is the albuterol challenge. Albuterol is a selective beta2-adrenergic receptor agonist that induces responses such as bronchodilation and muscle tremor. An antagonist will attenuate these effects.
This protocol is based on a study comparing Isamoltane and propranolol.[3]
-
Subjects: A cohort of healthy volunteers participates in a randomized, double-blind, crossover study.
-
Drug Administration: Subjects receive single oral doses of Isamoltane hydrochloride (e.g., 4 mg and 10 mg), a comparator beta-blocker (e.g., 20 mg propranolol), or a placebo.
-
Albuterol Inhalation: At a specified time after drug administration, subjects inhale cumulative doses of albuterol.
-
Measurement of Beta2-Adrenergic Responses:
-
Airway Conductance: Specific airway conductance (sGaw) is measured using a body plethysmograph before and after each albuterol dose. The provocative dose of albuterol causing a 50% increase in sGaw is determined.
-
Skeletal Muscle Tremor: Tremor is quantified using an accelerometer attached to the dorsum of the hand. The provocative dose of albuterol causing a 35% increase in tremor is determined.
-
-
Data Analysis: The provocative doses of albuterol required to elicit the specified responses are compared between the different treatment groups. A higher provocative dose indicates a greater degree of beta2-adrenergic blockade.
In Vitro Functional Assay: cAMP Measurement
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist, activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). A beta-adrenergic antagonist will inhibit this agonist-induced cAMP production.
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, a common method for quantifying intracellular cAMP levels.[5][6]
-
Cell Culture: Use a cell line, such as Chinese Hamster Ovary (CHO) cells, stably expressing the human beta-1 or beta-2 adrenergic receptor.
-
Cell Preparation: Harvest the cells and resuspend them in an appropriate assay buffer.
-
Antagonist Incubation: Dispense the cell suspension into a 384-well plate. Add serial dilutions of the antagonist (e.g., Isamoltane hydrochloride, propranolol) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to all wells (except for negative controls). The agonist concentration should be at its EC80 or EC90 to ensure a robust cAMP response. Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Signal Measurement: After a final incubation period (e.g., 60 minutes) at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Calculate the IC50 value for each antagonist, which is the concentration that inhibits 50% of the agonist-induced cAMP production.
Data Analysis for Competitive Antagonism: Schild Analysis
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and the pA2 value of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve.
Caption: Workflow for performing a Schild analysis to determine the pA2 value of a competitive antagonist.
Signaling Pathway and Assay Principle
The following diagrams illustrate the beta-adrenergic receptor signaling pathway and the principle behind the competitive HTRF cAMP assay.
Caption: Simplified beta-adrenergic receptor signaling pathway leading to a cellular response.
Caption: Principle of the competitive HTRF cAMP assay for measuring intracellular cAMP levels.
Conclusion
The confirmation of Isamoltane hydrochloride's beta-adrenergic antagonist properties requires a multi-faceted approach employing both in vivo and in vitro functional assays. The albuterol challenge provides valuable data on its physiological effects in a clinical setting, demonstrating a dose-dependent blockade of beta-2 adrenergic receptors. For a more mechanistic understanding and direct comparison with other beta-blockers, in vitro cAMP assays coupled with Schild analysis are indispensable. These assays allow for the determination of key pharmacological parameters such as IC50 and pA2 values, providing a quantitative measure of antagonist potency. By utilizing the experimental protocols and comparative data presented in this guide, researchers can effectively characterize the beta-adrenergic antagonist profile of Isamoltane hydrochloride and other novel compounds in drug discovery and development.
References
- 1. Isamoltane [medbox.iiab.me]
- 2. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of beta-adrenergic receptor blockade after isamoltane, a 5-HT1-receptor active compound, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of Isamoltan Hydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo methods to validate the target engagement of Isamoltan hydrochloride, a β-adrenergic and 5-HT1B receptor antagonist. The following sections detail established techniques, compare their performance with alternative approaches, and provide supporting experimental data for analogous 5-HT1B receptor modulators.
Introduction to this compound and its Target
This compound is a compound that exhibits antagonist activity at both β-adrenergic receptors and serotonin (B10506) 5-HT1B receptors.[1] The 5-HT1B receptor, a G-protein coupled receptor, is a key therapeutic target for various neuropsychiatric disorders.[2][3] In the central nervous system, 5-HT1B receptors are primarily located on presynaptic terminals of neurons, where they act as autoreceptors to inhibit the release of serotonin and other neurotransmitters.[2][3] Antagonism of these receptors by compounds like Isamoltan is expected to increase the synaptic concentration of serotonin, a mechanism relevant to the treatment of depression and other mood disorders.[1][4] In vivo validation of target engagement is crucial to confirm that Isamoltan effectively binds to and blocks 5-HT1B receptors in a living organism, thereby eliciting its intended pharmacological effect.
Comparative Analysis of In Vivo Target Engagement Methods
Several in vivo techniques can be employed to validate the target engagement of 5-HT1B receptor antagonists like Isamoltan. The primary methods include Positron Emission Tomography (PET), in vivo microdialysis, and behavioral assays. Each method offers distinct advantages and provides different types of quantitative data.
| Method | Principle | Quantitative Readout | Alternative Compounds & Key Findings | Advantages | Limitations |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiolabeled ligands to visualize and quantify receptor density and occupancy in the brain.[5][6][7] | Receptor Occupancy (%), Binding Potential (BP) | AZD3783: Dose-dependent receptor occupancy in non-human primates and humans, with a plasma concentration for 50% occupancy (Ki,plasma) of 18-27 nmol/L.[8] [11C]AZ10419096: A full antagonist radioligand demonstrating high specific binding in brain regions with high 5-HT1B density. Complete blockade of specific binding was observed after administration of a known 5-HT1B antagonist.[5] | Non-invasive, provides spatial distribution of target engagement, translatable to human studies.[9] | Requires specialized radioligands and imaging facilities, exposure to ionizing radiation. |
| In Vivo Microdialysis | A minimally invasive technique that measures the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions.[10][11][12] | Fold-increase in extracellular serotonin (5-HT) levels. | GR127935: Local infusion (100 nM) in the frontal cortex of guinea pigs caused a 61% increase in extracellular 5-HT.[10] NAS-181: Dose-dependently augmented 5-HT levels when co-administered with a selective serotonin reuptake inhibitor (SSRI).[13] | Provides direct measurement of neurochemical changes resulting from target engagement, high temporal resolution.[11] | Invasive, localized measurement, may not reflect global brain effects. |
| Behavioral Assays | Assesses the functional consequences of target engagement by measuring changes in animal behavior.[3][14][15] | Changes in specific behaviors (e.g., immobility time in forced swim test, time spent in open arms of elevated plus maze). | Isamoltan: Induced wet-dog shakes at 3 mg/kg s.c., a behavior linked to increased synaptic 5-HT.[1] GR127935: Delayed immobility in the forced swim test in guinea pigs.[15] SB 216641 & GR 127935: Showed anxiolytic-like effects in the Vogel conflict drinking test and elevated plus-maze test.[14] | Provides information on the functional outcome of target engagement, relatively low cost. | Indirect measure of target engagement, can be influenced by off-target effects. |
Experimental Protocols
Positron Emission Tomography (PET) for Receptor Occupancy
Objective: To quantify the in vivo occupancy of 5-HT1B receptors by this compound.
Protocol:
-
Radioligand Synthesis: A specific 5-HT1B receptor antagonist radioligand, such as [11C]AZ10419096, is synthesized.[5]
-
Animal Preparation: Animals (e.g., non-human primates) are anesthetized and positioned in a PET scanner.[5]
-
Baseline Scan: A baseline PET scan is performed following the intravenous injection of the radioligand to determine the initial receptor density.
-
Drug Administration: this compound is administered at various doses.
-
Post-Dose Scan: A second PET scan is conducted after Isamoltan administration to measure the displacement of the radioligand.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the binding potential of the radioligand before and after Isamoltan administration.[8]
In Vivo Microdialysis for Serotonin Levels
Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex or hippocampus) of an anesthetized animal.[10]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: this compound is administered systemically or locally through the microdialysis probe.
-
Post-Dose Collection: Dialysate collection continues after drug administration to monitor changes in serotonin concentration.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[11]
-
Data Analysis: The change in serotonin levels is expressed as a percentage of the baseline.
Wet-Dog Shake Behavioral Assay
Objective: To assess the functional consequence of increased synaptic serotonin following the administration of this compound.
Protocol:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment.
-
Drug Administration: this compound is administered subcutaneously (s.c.) at a dose of 3 mg/kg.[1]
-
Observation Period: Immediately following injection, the animals are placed in an observation chamber.
-
Behavioral Scoring: The frequency of "wet-dog shakes" (a rapid, rotational shaking of the head and body) is counted by a trained observer for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The number of wet-dog shakes in the Isamoltan-treated group is compared to a vehicle-treated control group.
Visualizations
Caption: 5-HT1B Receptor Antagonism by Isamoltan.
Caption: In Vivo Target Engagement Workflow.
References
- 1. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor: behavioral implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [11C]AZ10419096 - a full antagonist PET radioligand for imaging brain 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antarosmedical.com [antarosmedical.com]
- 8. Dose-dependent binding of AZD3783 to brain 5-HT1B receptors in non-human primates and human subjects: a positron emission tomography study with [11C]AZ10419369 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of extracellular serotonin levels in the effect of 5-HT1B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo/ex vivo and behavioural study on central effects of 5-HT1B/1D and 5-HT1A antagonists in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a comparative overview of the pharmacokinetic profiles of selected 5-hydroxytryptamine 1B (5-HT1B) receptor antagonists. The objective is to offer a consolidated resource for researchers and drug development professionals, summarizing key pharmacokinetic parameters and the methodologies used to obtain them. Due to the limited availability of comprehensive, publicly accessible human pharmacokinetic data for a wide range of 5-HT1B antagonists, this comparison focuses on compounds for which sufficient data could be sourced.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for selected 5-HT1B antagonists. It is important to note that direct comparisons should be made with caution, as the data for different compounds may originate from studies in different species and under varying experimental conditions.
| Compound | Species | Dose & Route | T1/2 (h) | Bioavailability (%) | Cmax | Tmax (h) |
| Eltoprazine | Human | 8 mg (oral) | 9.8 ± 3.9[1] | 110 ± 32[1] | 24 ng/mL[1] | 1 - 4[1] |
| Human | 3 mg (IV) | 7 - 9[1] | N/A | N/A | N/A | |
| Human | 8 mg (IV) | 7 - 9[1] | N/A | N/A | N/A | |
| NAS-181 | Rat | 0.1 - 20 mg/kg (s.c.) | N/A | N/A | N/A | N/A |
Data for NAS-181 represents preclinical findings in rats, and a full pharmacokinetic profile with the parameters above was not available in the public domain. The provided dose range indicates the doses at which in vivo effects on 5-HT metabolism were observed[2].
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of each compound are often proprietary. However, based on established methodologies, a general framework for conducting such studies is described below.
Human Pharmacokinetic Study Protocol (Oral and Intravenous Administration)
This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of a 5-HT1B antagonist, such as eltoprazine, in healthy volunteers.
1. Study Design: An open-label, randomized, crossover study design is frequently employed. A cohort of healthy male and/or female subjects receives a single oral dose and a single intravenous (IV) dose of the drug, with a washout period of at least five half-lives between administrations.
2. Dosing:
-
Oral Administration: Following an overnight fast, subjects receive a single oral dose of the 5-HT1B antagonist with a standardized volume of water.
-
Intravenous Administration: The drug is administered as a short-term IV infusion at a controlled rate.
3. Sample Collection: Serial blood samples are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Urine samples may also be collected over specified intervals to assess renal clearance.
4. Sample Analysis: Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for the accurate measurement of drug concentrations in biological matrices.
5. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the observed data.
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated by adding the extrapolated area (Clast/λz) to AUC0-t, where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
Elimination half-life (T1/2) is calculated as 0.693/λz.
-
Absolute oral bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Preclinical Pharmacokinetic Study Protocol (Subcutaneous Administration in Rats)
This protocol describes a general approach for evaluating the in vivo effects of a 5-HT1B antagonist, such as NAS-181, in a preclinical setting.
1. Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Dosing: The 5-HT1B antagonist is administered via subcutaneous (s.c.) injection at various dose levels.
3. In Vivo Monitoring (e.g., Microdialysis): To assess the pharmacodynamic effect of the antagonist on neurotransmitter levels, in vivo microdialysis can be performed in specific brain regions (e.g., frontal cortex). Following drug administration, dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., 5-HT and its metabolites) using HPLC with electrochemical detection.
4. Pharmacokinetic Sampling (if performed concurrently): At specified time points after dosing, blood samples can be collected via tail vein or cardiac puncture. Plasma is then prepared and analyzed by LC-MS/MS to determine drug concentrations, which would allow for the calculation of pharmacokinetic parameters as described in the human protocol.
Visualizations
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
General Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a new chemical entity.
References
A Comparative Guide to Isamoltan Hydrochloride for Benzodiazepine-Resistant Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isamoltan hydrochloride's potential efficacy in benzodiazepine-resistant anxiety models against traditional benzodiazepines and other alternative treatments. As direct experimental data on Isamoltan in this specific context is not yet available, this document focuses on a mechanistic comparison and proposes a framework for future research.
Understanding Benzodiazepine (B76468) Resistance in Anxiety
Benzodiazepines (BZDs) have long been a cornerstone in the acute management of anxiety disorders. Their anxiolytic effects are primarily mediated by the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA. However, a significant clinical challenge is the development of tolerance and resistance to BZDs, rendering them less effective over time.
The mechanisms underlying benzodiazepine resistance are multifaceted but are largely attributed to neuroadaptations in the GABA-A receptor system. Chronic BZD exposure can lead to:
-
Changes in GABA-A Receptor Subunit Composition: A reduction in the expression of the γ2 subunit, which is crucial for BZD binding, can diminish the receptor's sensitivity to these drugs.[1][2]
-
GABA-A Receptor Uncoupling: This refers to a state where BZD binding no longer effectively potentiates the GABA-induced chloride influx, leading to a reduced anxiolytic effect.[3]
-
Alterations in Receptor Trafficking: Increased internalization of synaptic GABA-A receptors can decrease the number of available binding sites for BZDs.[1][2]
These changes result in a diminished response to standard doses of benzodiazepines, posing a significant challenge in the long-term management of anxiety disorders.
This compound: A Novel Mechanistic Approach
This compound presents a promising alternative therapeutic strategy due to its distinct mechanism of action that does not directly target the GABA-A receptor. Isamoltan is characterized as a:
-
Weak 5-HT1A receptor antagonist [6]
Its anxiolytic properties are thought to be mediated primarily through its interaction with the serotonergic system, specifically the 5-HT1B receptor.[4][8][9] 5-HT1B receptors are inhibitory autoreceptors located on the presynaptic terminals of serotonin (B10506) neurons. By antagonizing these receptors, Isamoltan can block the negative feedback loop that inhibits serotonin release, thereby increasing synaptic serotonin levels.[8][9] This increase in serotonin can then exert anxiolytic effects through various postsynaptic serotonin receptors.[8][10][11]
This mechanism is fundamentally different from that of benzodiazepines and suggests that Isamoltan could be effective in individuals with a compromised GABAergic system, including those with benzodiazepine resistance.
Mechanistic Comparison: Isamoltan vs. Benzodiazepines
The following table summarizes the key mechanistic differences between this compound and traditional benzodiazepines.
| Feature | This compound | Benzodiazepines |
| Primary Target | 5-HT1B Receptors, β-adrenoceptors | GABA-A Receptors |
| Mechanism of Action | Antagonist | Positive Allosteric Modulator |
| Neurotransmitter System | Serotonergic, Adrenergic | GABAergic |
| Effect on Neurotransmitter | Increases synaptic serotonin | Enhances GABAergic inhibition |
| Potential in BZD Resistance | High (circumvents GABA-A receptor alterations) | Low (directly affected by receptor changes) |
Signaling Pathway Diagrams
The distinct signaling pathways of Benzodiazepines and Isamoltan are visualized below.
References
- 1. Benzodiazepine-resistant epilepsy: unraveling molecular mechanisms and developing multimodal therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Benzodiazepine-resistant epilepsy: unraveling molecular mechanisms and developing multimodal therapeutic strategies [frontiersin.org]
- 3. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of isamoltane (CGP 361A), an anxiolytic phenoxypropanolamine derivative, with 5-HT1 receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isamoltane - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Lack of Serotonin 1B Autoreceptors Results in Decreased Anxiety and Depression-Related Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and behavioural effects of isamoltane, a beta-adrenoceptor antagonist with affinity for the 5-HT1B receptor of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Latest updates on the serotonergic system in depression and anxiety [frontiersin.org]
- 11. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isamoltan Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Handling for Disposal
Before preparing Isamoltan hydrochloride for disposal, it is imperative to handle the material with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety goggles or glasses: To protect the eyes from potential splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
Given the lack of specific hazard data for this compound, the following step-by-step protocol is based on best practices for the disposal of analogous research chemicals, such as other amine hydrochlorides and propanolamine (B44665) compounds.
-
Segregation and Labeling:
-
This compound waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.
-
Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name ("this compound"), the CAS number (99740-06-4), and appropriate hazard warnings based on the precautionary principle (e.g., "Caution: Research Chemical - Handle with Care," "Potential Irritant").
-
-
Containerization:
-
Use a container that is in good condition and will not leak.
-
Ensure the outside of the container is clean and free from contamination.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The standard and required method for the disposal of such pharmaceutical research chemicals is incineration at a permitted facility.[1] This method ensures the complete destruction of the compound, preventing its release into the environment.[1]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated, the date of disposal, and the disposal method used, in accordance with your institution's policies and local regulations.
-
In-Lab Pre-treatment (Use with Extreme Caution)
For some amine compounds, in-lab chemical neutralization can be a pre-treatment step before final disposal. However, this should only be performed by trained personnel who are fully aware of the potential reactions and have the necessary safety equipment. Due to the lack of specific reactivity data for this compound, in-lab neutralization is not recommended without a thorough risk assessment.
If, after a comprehensive risk assessment by qualified personnel, neutralization is deemed appropriate, a general procedure for amine hydrochlorides might involve:
-
Dilution: Slowly dilute the this compound solution with a large volume of cold water in a suitable container.
-
Neutralization: While stirring, slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to raise the pH to a neutral range (pH 6-8). This process may generate heat and should be performed in an ice bath to control the temperature.
-
Final Disposal: Even after neutralization, the resulting solution must be disposed of as hazardous chemical waste through your institution's EHS program.[1]
It is crucial to reiterate that this in-lab procedure should not be attempted without specific knowledge of the chemical's properties and institutional approval.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Disposal: All spill cleanup materials should be disposed of as hazardous waste.
Regulatory Framework
The disposal of chemical waste from laboratories is regulated by various agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is the responsibility of the researcher and their institution to comply with all applicable federal, state, and local regulations.[1][3]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative data regarding its physical and chemical properties for disposal purposes is limited. The following table provides the known molecular information.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 99740-06-4 |
| Molecular Formula | C₁₆H₂₂N₂O₂ · HCl[4] |
| Molecular Weight | 310.82 g/mol [4] |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Isamoltan hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Isamoltan hydrochloride is paramount. This document provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, a beta-adrenoceptor antagonist. Adherence to these guidelines is critical due to the pharmacological activity of the compound.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet for this compound, a conservative approach based on the handling of potent pharmacologically active substances and other hydrochloride salts is required. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Two pairs of nitrile gloves are recommended. The outer glove should be removed immediately upon any contamination. |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is essential to prevent skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | In cases of potential aerosol or dust generation, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation. |
Safe Handling and Operational Plan
1. Preparation and Handling Area:
-
All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
The work area should be equipped with an eyewash station and a safety shower.[2]
2. Handling Procedure:
-
Avoid the formation of dust and aerosols during handling.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste, including unused material, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container for hazardous chemical waste.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound.
Logical Relationship of Safety Measures
The interplay between hazard identification, risk assessment, control measures, and emergency preparedness is fundamental to laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
